molecular formula C12H8O2 B1582991 Dibenzofuran-3-ol CAS No. 20279-16-7

Dibenzofuran-3-ol

Cat. No.: B1582991
CAS No.: 20279-16-7
M. Wt: 184.19 g/mol
InChI Key: GOQIZPVZGYUGIA-UHFFFAOYSA-N
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Description

Dibenzofuran-3-ol is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-3-ol
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InChI

InChI=1S/C12H8O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GOQIZPVZGYUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID90174128
Record name Dibenzofuran-3-ol
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Molecular Weight

184.19 g/mol
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CAS No.

20279-16-7
Record name 3-Dibenzofuranol
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Record name Dibenzofuran-3-ol
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Record name Dibenzofuran-3-ol
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Record name Dibenzofuran-3-ol
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dibenzofuran-3-ol

Abstract

This compound is a pivotal scaffold in medicinal chemistry and materials science, serving as a key intermediate for a range of functional molecules. This guide provides an in-depth analysis of prominent synthetic strategies for obtaining this compound. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and rationale behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies, their comparative advantages, and practical implementation. We will explore both classical and modern palladium-catalyzed approaches, offering detailed, step-by-step protocols and visual aids to facilitate comprehension and application in a laboratory setting.

Introduction: The Significance of the Dibenzofuran Core

The dibenzofuran framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure and unique electronic properties make it an attractive building block for drug discovery and organic electronics. This compound, in particular, offers a strategic hydroxyl group that serves as a versatile handle for further functionalization, enabling the synthesis of complex derivatives.

The primary challenge in synthesizing the dibenzofuran core lies in the efficient construction of the central furan ring, which is typically achieved through the formation of a diaryl ether bond followed by an intramolecular cyclization. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will dissect two primary, field-proven strategies for the synthesis of this compound, providing both the theoretical basis and practical execution details.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly categorized into methods that form the diaryl ether bond followed by cyclization, or those that construct the dibenzofuran core in a more convergent manner. We will focus on a modern, efficient palladium-catalyzed approach.

Palladium-Catalyzed Intramolecular C-H Arylation

This contemporary strategy offers an elegant and efficient route to the dibenzofuran core, often proceeding with high yields and good functional group tolerance. The key step involves a palladium-catalyzed intramolecular C-H bond activation and subsequent arylation to forge the C4-C5 bond, forming the furan ring.

The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in the presence of a suitable ligand and base, coordinates to the aryl halide. Oxidative addition of the palladium into the carbon-halogen bond is followed by an intramolecular C-H activation event, where the palladium complex abstracts a proton from the adjacent aromatic ring. Reductive elimination then furnishes the desired dibenzofuran product and regenerates the active palladium catalyst. The choice of base and solvent is critical to facilitate the C-H activation step and ensure catalyst turnover.

The overall synthetic transformation can be visualized as a two-step process starting from commercially available precursors.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation & Cyclization A 2-Bromo-1-methoxybenzene C 2,2'-Dimethoxy-1,1'-biphenyl A->C Pd(OAc)2, SPhos K3PO4, Toluene/H2O B (2-Methoxyphenyl)boronic acid B->C D 2,2'-Dimethoxy-1,1'-biphenyl E Dibenzofuran D->E BBr3, CH2Cl2

A Technical Guide to the Natural Sources of Dibenzofuran Derivatives: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibenzofuran derivatives represent a significant class of heterocyclic compounds, distinguished by a furan ring fused to two benzene rings. While notorious as environmental pollutants in their halogenated forms, their naturally occurring, often oxygenated, counterparts are a treasure trove of biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of dibenzofuran derivatives. We will explore their primary sources across biological kingdoms, delve into their biosynthetic pathways, detail methodologies for their extraction and isolation, and summarize their diverse and promising pharmacological activities. This guide is designed to be a foundational resource, bridging the gap between the raw potential of these natural products and their tangible application in therapeutic development.

Introduction: The Dibenzofuran Scaffold - A Privileged Structure in Nature

The dibenzofuran core is a deceptively simple three-ring system that forms the backbone of a multitude of naturally occurring secondary metabolites. These compounds are not mere chemical curiosities; they are the products of intricate biosynthetic machinery, honed by evolution to confer a survival advantage to their host organisms. This often translates into potent biological activities, making them a focal point for natural product chemists and pharmacologists.

Historically, the study of dibenzofurans was dominated by their presence in lichens, with usnic acid being one of the most well-known and extensively studied examples[1]. However, recent advancements in analytical techniques and broader screening efforts have revealed a much wider distribution, encompassing fungi (both terrestrial and marine), and higher plants[2][3]. This guide will navigate through these diverse sources, providing a holistic understanding of where to find these valuable compounds and how to harness their potential.

Natural Sources of Dibenzofuran Derivatives: A Kingdom-Spanning Overview

Dibenzofuran derivatives are not randomly distributed in nature. Their presence is concentrated in specific taxa, offering valuable clues for targeted discovery efforts.

The Lichen Symbiosis: A Prolific Source

Lichens, the symbiotic association between a fungus (the mycobiont) and a photosynthetic partner (the photobiont, either algae or cyanobacteria), are unparalleled producers of unique secondary metabolites, with dibenzofurans being a prominent class[1]. These compounds are thought to play a protective role, shielding the lichen from UV radiation, herbivores, and microbial attack.

  • Key Genera: Usnea, Cladonia, Lecanora, Parmelia, and Alectoria are well-documented sources of dibenzofuran derivatives[1].

  • Prominent Derivatives: Usnic acid is the most abundant and widely studied dibenzofuran from lichens. Other notable examples include didymic acid and porphyrilic acid[1].

The Fungal Kingdom: Beyond Lichens

The fungal kingdom, particularly the Ascomycota phylum, is another rich reservoir of dibenzofuran derivatives. This includes both free-living fungi and those existing in unique ecological niches, such as endophytic and marine environments.

  • Ascomycetes: Many non-lichenized ascomycetes have been found to produce a diverse array of dibenzofurans[2][3].

  • Endophytic Fungi: These fungi reside within the tissues of living plants without causing any apparent disease. The unique symbiotic relationship can trigger the production of novel bioactive compounds, including dibenzofurans. The extraction and purification of metabolites from endophytic fungi often involve culturing the fungus in a liquid medium, followed by solvent extraction of the culture broth and mycelia[4][5][6].

  • Marine-Derived Fungi: The marine environment, with its unique pressures and biodiversity, has spurred the evolution of novel metabolic pathways. Marine-derived fungi, particularly those associated with sponges and other invertebrates, are emerging as a promising source of new dibenzofuran structures with potent biological activities[3][7]. For example, a study on the marine sponge-derived ascomycete Super1F1-09 led to the isolation of novel dibenzofurans[8].

Higher Plants: An Expanding Frontier

Once thought to be rare in the plant kingdom, dibenzofuran derivatives are now being increasingly identified in higher plants, particularly within specific families.

  • Rosaceae (Rose Family): Genera such as Malus (apple), Pyrus (pear), and Eriobotrya (loquat) have been shown to produce dibenzofuran phytoalexins in response to fungal infection[9].

  • Myrtaceae (Myrtle Family): This family has also been identified as a source of bioactive dibenzofurans[2].

Biosynthesis: The Polyketide Pathway to Dibenzofuran Formation

The structural diversity of naturally occurring dibenzofurans originates from a common biosynthetic route: the polyketide pathway. This pathway is analogous to fatty acid synthesis but with a greater degree of variation in the starting units and subsequent modifications, leading to a vast array of complex molecules.

The biosynthesis of the dibenzofuran core generally proceeds through the following key stages:

  • Initiation: The process begins with a starter unit, typically acetyl-CoA.

  • Elongation: A series of Claisen condensations with malonyl-CoA extender units, catalyzed by a multi-domain enzyme complex called polyketide synthase (PKS), builds a linear polyketide chain.

  • Cyclization and Aromatization: The flexible polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form one or more phenolic rings.

  • Oxidative Coupling and Ring Closure: A key step in dibenzofuran formation is the oxidative coupling of two phenolic rings, followed by dehydration to form the central furan ring.

A well-studied example is the biosynthesis of usnic acid, which involves a non-reducing polyketide synthase (NR-PKS)[3][5].

Dibenzofuran Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Linear Polyketide Chain Linear Polyketide Chain Polyketide Synthase (PKS)->Linear Polyketide Chain Elongation Monocyclic Phenolic Intermediates Monocyclic Phenolic Intermediates Linear Polyketide Chain->Monocyclic Phenolic Intermediates Cyclization & Aromatization Oxidative Coupling Oxidative Coupling Monocyclic Phenolic Intermediates->Oxidative Coupling Dibenzofuran Core Dibenzofuran Core Oxidative Coupling->Dibenzofuran Core Ring Closure Further Modifications Further Modifications Dibenzofuran Core->Further Modifications Tailoring Reactions Diverse Dibenzofuran Derivatives Diverse Dibenzofuran Derivatives Further Modifications->Diverse Dibenzofuran Derivatives

Caption: Generalized polyketide pathway for dibenzofuran biosynthesis.

Methodologies for Extraction, Isolation, and Purification

The successful isolation of dibenzofuran derivatives from their natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques. The choice of method is dictated by the source material and the physicochemical properties of the target compounds.

Extraction

The initial step involves liberating the dibenzofuran derivatives from the source material.

  • Soxhlet Extraction: This is a classic and efficient method for extracting compounds from solid materials, such as dried lichens or plant matter. A solvent is continuously cycled through the sample, ensuring exhaustive extraction. Common solvents include petroleum ether, ethyl acetate, and methanol[10][11].

  • Maceration: For smaller quantities or more delicate materials, maceration (soaking the material in a solvent at room temperature) can be employed.

  • Liquid-Liquid Extraction: For fungal cultures grown in liquid media, the culture broth is typically extracted with an immiscible organic solvent like ethyl acetate[4].

Isolation and Purification

Once the crude extract is obtained, a combination of chromatographic techniques is used to isolate and purify the individual dibenzofuran derivatives.

Experimental Protocol: Column Chromatography for the Isolation of Dibenzofuran Derivatives from a Lichen Extract

  • Preparation of the Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used as the stationary phase. A slurry of the silica gel in a non-polar solvent (e.g., hexane or petroleum ether) is prepared and carefully packed into a glass column to create a uniform bed.

  • Sample Loading: The crude lichen extract is dissolved in a minimal amount of the initial mobile phase solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, extract-coated silica gel is carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient starts with a non-polar solvent like hexane or petroleum ether and gradually introduces a more polar solvent such as ethyl acetate or methanol.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions with similar TLC profiles are pooled.

  • Further Purification: The pooled fractions containing the target compounds may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Dibenzofuran Derivatives

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis and purification of dibenzofuran derivatives.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is a typical mobile phase. A gradient elution program, where the proportion of acetonitrile is increased over time, is often employed for complex mixtures.

  • Detection: Dibenzofuran derivatives typically have strong UV absorbance, making UV detection a sensitive method.

  • Fraction Collection: For preparative HPLC, fractions corresponding to the peaks of interest are collected for further analysis.

Extraction and Isolation Workflow Natural Source Natural Source Extraction Extraction Natural Source->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Pooled Fractions Pooled Fractions TLC Analysis->Pooled Fractions HPLC Purification HPLC Purification Pooled Fractions->HPLC Purification Pure Dibenzofuran Derivative Pure Dibenzofuran Derivative HPLC Purification->Pure Dibenzofuran Derivative Structural Elucidation Structural Elucidation Pure Dibenzofuran Derivative->Structural Elucidation

Caption: General workflow for the extraction and isolation of dibenzofuran derivatives.
Structural Elucidation

The definitive identification of isolated dibenzofuran derivatives relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its connectivity.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in its identification.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophore system, respectively.

Biological Activities of Naturally Occurring Dibenzofuran Derivatives

The structural diversity of dibenzofuran derivatives is mirrored by their wide range of biological activities. Many of these compounds have shown significant potential in preclinical studies, making them attractive lead compounds for drug discovery.

Derivative NameNatural SourceReported Biological ActivityReference(s)
Usnic Acid Lichens (e.g., Usnea, Cladonia)Antibacterial, Antiviral, Anticancer, Anti-inflammatory[1][12]
Didymic Acid LichensAntibacterial[1]
Porphyrilic Acid LichensAntibacterial[1]
Cercosporamide Fungi (Cercosporidium henningsii)Antifungal, Kinase inhibitor[4]
Kehokorins A-E Slime molds (Trichia favoginea)Anticancer (cytotoxic to HeLa cells)[7]
Malusfuran Apple (Malus sp.)Phytoalexin (antifungal)[9]
Eriobofuran Loquat (Eriobotrya japonica)Phytoalexin (antifungal)[9]
Scyphocephalione A Scyphocephalium ochocoa (stem bark)Anti-inflammatory, Cytotoxic[1]
Dibenzofurans from Super1F1-09 Marine sponge-derived ascomyceteAntibacterial, Antiprotozoal[8]

Note: The biological activities listed are based on preclinical studies and do not imply proven efficacy in humans.

Future Perspectives and Conclusion

The field of natural product discovery is continually evolving, and dibenzofuran derivatives remain a promising area of research. The exploration of underexplored ecological niches, such as the marine environment and the endophytic microbiome, is likely to yield novel dibenzofuran structures with unique biological activities. Furthermore, advances in synthetic biology and metabolic engineering may enable the heterologous production of these valuable compounds in microbial hosts, overcoming the limitations of extraction from their natural sources.

References

  • Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.
  • Millot, M., Dieu, A., & Tomasi, S. (2016). Dibenzofurans and derivatives from lichens and ascomycetes.
  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374-385.
  • Kokubun, T., et al. (1995). Dibenzofuran phytoalexins from the sapwood tissue of Photinia, Pyracantha and Crataegus species. Phytochemistry, 39(5), 1033-1037.
  • Sussman, M. A., et al. (2004). Cercosporamide, a novel and selective inhibitor of Pkc1, a protein kinase C homolog in Candida albicans. Molecular Microbiology, 54(3), 623-639.
  • Millot, M., et al. (2021). Dibenzofurans from Lichens - A Pharmacological Overview. Current Topics in Medicinal Chemistry, 21(26), 2397-2408.
  • Tchouya, G. R. F., et al. (2021). A new dibenzofuran derivative from the stem bark of Scyphocephalium ochocoa with anti-inflammatory and cytotoxic activities. Natural Product Research, 35(21), 3793-3800.
  • Rateb, M. E., et al. (2011). Dibenzofurans from the marine sponge-derived ascomycete Super1F1-09. Marine Drugs, 9(5), 829-840.
  • Coutinho, H. D. M., et al. (2020). Usnic acid: from an ancient lichen derivative to promising biological and nanotechnology applications. Phytochemistry Reviews, 20(3), 609-630.
  • Anonymous. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3467.
  • Anonymous. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27553-27573.
  • Anonymous. (2025). Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review.
  • Abdel-Hameed, M. M., et al. (2016). Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus.
  • Anonymous. (2022). a Steely hybrid polyketide synthase produces alternate products at different. Proceedings of the Royal Society B: Biological Sciences, 289(1979), 20221176.
  • Kumar, D. A., & Suneetha, V. (2013). Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata. Biosciences Biotechnology Research Asia, 10(2), 537-542.
  • Taware, R. (2014). Isolation, purification and characterization of secondary metabolites from endophytic fungi of Phyllanthus sp.
  • Anonymous. (2017).
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  • Rashmi, V. N., & Padmaja, V. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Journal of Pharmacy & Pharmacognosy Research, 12(6), 1145-1154.
  • Anonymous. (2025).
  • Anonymous. (2025). Application Note: Quantitative Analysis of 2-Acetyldibenzofuran by HPLC-UV, GC-MS, and LC-MS/MS. Benchchem.
  • Anonymous. (2025). identification and removal of common impurities in 7-Hydroxybenzofuran-4-carbaldehyde. Benchchem.
  • Elix, J. A., & Whitton, A. A. (1989). a catalogue of standardized chromatographic data and biosynthetic relationships for lichen substances. Australian Journal of Botany, 37(4), 345-364.
  • Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
  • Anonymous. (2014). Synthesis and Biosynthesis of Polyketide Natural Products.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibenzofuran-3-ol is a hydroxylated aromatic compound of significant interest, primarily recognized as a key metabolite of dibenzofuran, a persistent environmental pollutant. Its characterization is crucial for toxicological studies, environmental monitoring, and as a potential building block in synthetic chemistry. This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: Mass Spectrometry reveals the molecular weight and elemental formula, Infrared Spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise carbon-hydrogen framework.

The numbering convention used for the dibenzofuran ring system is critical for unambiguous spectral assignment. The diagram below illustrates this standard numbering.

Caption: Numbering convention for the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive information on the placement of the hydroxyl group and the arrangement of all protons and carbons in the aromatic system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically 6.5-8.5 ppm). The electron-donating hydroxyl group causes a notable upfield shift (to lower ppm values) for the protons ortho and para to it, while the phenolic proton itself usually appears as a broad singlet that can be exchanged with D₂O.

Table 1: Experimental ¹H NMR Data for this compound Data obtained in Acetone-d₆ at 500 MHz. Source:[1]

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.64d8.1
H-27.02dd8.1, 2.0
H-47.49d2.0
H-68.08dd7.7, 1.5
H-77.42ddd8.3, 7.7, 1.5
H-87.54ddd8.3, 7.7, 1.5
H-97.63dd7.7, 1.5
3-OH8.65s (broad)-

Note: Signal assignments are based on 2D NMR experiments (COSY, HSQC, HMBC) as detailed in the source literature.[1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; protic impurities can exchange with the hydroxyl proton, broadening its signal. Acetone-d₆ or DMSO-d₆ are often preferred for phenolic compounds to ensure the hydroxyl proton is observed.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is essential for resolving the complex spin systems in the aromatic region.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the 3-OH proton will disappear or significantly diminish.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak (e.g., Acetone-d₆ at 2.05 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display 12 distinct signals, one for each carbon atom, as the molecule lacks symmetry. The carbon atom attached to the hydroxyl group (C-3) will be significantly deshielded (shifted downfield), while the quaternary carbons involved in the ether linkage (C-5a, C-9b) also appear at characteristic downfield shifts.

Table 2: Experimental ¹³C NMR Data for this compound Data obtained in Acetone-d₆ at 125 MHz. Source:[1]

Carbon PositionChemical Shift (δ, ppm)
C-1119.3
C-2113.6
C-3147.2
C-4104.0
C-4a149.3
C-5a157.0
C-6112.1
C-7127.8
C-8123.1
C-9121.5
C-9a125.0
C-9b121.8
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Instrument Setup: Configure the spectrometer for ¹³C observation using a broadband probe.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where broadband decoupling of protons collapses all C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative detection of all carbons, including quaternary ones which have longer relaxation times.

    • (Optional) For definitive assignments, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups. 2D experiments like HSQC and HMBC correlate carbon signals with their attached or nearby protons, respectively.

  • Data Processing: Process the FID, apply Fourier transform, and perform phase and baseline corrections. Reference the spectrum to the solvent signal (e.g., Acetone-d₆ at 29.84 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈O₂), the exact mass is a key identifier. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural clues.

Molecular Formula: C₁₂H₈O₂ Monoisotopic Mass: 184.05243 Da

Table 3: High-Resolution Mass Spectrometry Data for this compound Data obtained via GC-MS. Source:[1]

m/z (Measured)m/z (Calculated)Relative Intensity (%)Ion FormulaInterpretation
184.0522184.0524100[C₁₂H₈O₂]⁺˙Molecular Ion (M⁺˙)
155.0501155.049725[C₁₁H₇O]⁺[M - CHO]⁺
127.0542127.054815[C₁₀H₇]⁺[M - CHO - CO]⁺

Interpretation: The base peak in the mass spectrum is the molecular ion (M⁺˙) at m/z 184, confirming the molecular weight. A key fragmentation pathway for phenolic compounds is the loss of a neutral carbon monoxide (CO) radical, followed by the loss of a hydrogen atom, or the direct loss of a formyl radical (CHO). The observed fragment at m/z 155 corresponds to the loss of a CHO radical, a characteristic fragmentation that supports the presence of the hydroxyl group on the aromatic ring.

M This compound [C₁₂H₈O₂]⁺˙ m/z = 184 F1 [C₁₁H₇O]⁺ m/z = 155 M->F1 - CHO•

Caption: Key fragmentation pathway of this compound under EI-MS.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation (GC):

    • Inject 1 µL of the sample into a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m length).

    • Use a temperature program to elute the compound, for example: hold at 100 °C for 2 min, then ramp to 280 °C at 10 °C/min. Helium is typically used as the carrier gas.

  • Ionization and Mass Analysis (MS):

    • The column outlet is interfaced with the mass spectrometer's ion source. For Electron Ionization (EI), a standard electron energy of 70 eV is used. This energy is sufficient to cause reproducible ionization and fragmentation.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) is set to scan a relevant mass range, such as m/z 40-400.

  • Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed. The peak with the highest m/z is typically the molecular ion, and its fragmentation pattern is compared against known pathways to confirm the structure.

Infrared (IR) and UV-Vis Spectroscopy

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer rapid confirmation of functional groups and the conjugated π-system, respectively.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. For this compound, the most prominent features are the hydroxyl (-OH) and the aromatic (C=C and C-H) vibrations.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H stretch (broad)Phenolic Hydroxyl
3100 - 3000C-H stretchAromatic Ring
1620 - 1580C=C stretchAromatic Ring
1260 - 1180C-O stretch (Aryl ether)Dibenzofuran Core
1250 - 1150C-O stretch (Phenol)Phenolic C-O
900 - 675C-H bend (out-of-plane)Aromatic Ring
  • Sample Preparation: Grind ~1 mg of the solid this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the dibenzofuran core gives rise to strong UV absorption. The addition of a hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule due to n → π* transitions.

Table 5: Expected UV-Vis Absorption Maxima for this compound Based on data for parent dibenzofuran and typical auxochromic shifts.

SolventExpected λₘₐₓ (nm)Transition Type
Ethanol~255, ~285, ~305π → π*
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer. Use a matching cuvette containing only the solvent as a reference blank.

  • Analysis: Scan the absorbance from approximately 200 nm to 400 nm to record the spectrum and identify the wavelengths of maximum absorbance (λₘₐₓ).

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound is not achieved by a single technique but by the logical integration of all data. The following workflow represents a standard, self-validating system for structural elucidation.

cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Skeletal Framework cluster_2 Step 3: Definitive Connectivity cluster_3 Step 4: Confirmation MS Mass Spectrometry (MS) - Determine Molecular Weight (184 Da) - Confirm Elemental Formula (C₁₂H₈O₂) C13_NMR ¹³C NMR - Count unique carbons (12 signals) - Identify C-O (~147 ppm) & ether carbons MS->C13_NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., Phenolic -OH stretch) H1_NMR ¹H NMR - Identify proton environments - Observe aromatic coupling patterns IR->H1_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Correlate ¹H-¹H and ¹H-¹³C signals - Unambiguously assign all atoms C13_NMR->TwoD_NMR H1_NMR->TwoD_NMR Structure Confirmed Structure This compound TwoD_NMR->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is well-defined by a combination of modern analytical techniques. Key identifying features include a molecular ion at m/z 184, a characteristic broad hydroxyl stretch in the IR spectrum, and a distinct set of seven aromatic proton signals and twelve carbon signals in the NMR spectra. The data presented in this guide, particularly the experimentally verified NMR and MS results, provide a reliable reference for researchers engaged in the synthesis, metabolism, or analysis of dibenzofuran derivatives. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data for confident structural assignment.

References

  • Guignard, D. R. P., et al. (2015). Fungal metabolism of dibenzofuran. Environmental Science and Pollution Research, 22(10), 7351–7361. Available at: [Link]

Sources

"biological activity of Dibenzofuran-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Hydroxylated Dibenzofurans: A Prospective Analysis for Dibenzofuran-3-ol

Abstract

This compound represents a fundamental hydroxylated derivative of the dibenzofuran scaffold, a heterocyclic system prevalent in numerous natural products and synthetic molecules of therapeutic interest. While direct, extensive research on the biological activity of this compound is not widely documented in publicly available literature, its structural features, particularly the phenolic hydroxyl group on the rigid, planar dibenzofuran nucleus, allow for a prospective analysis of its potential bioactivities. This guide synthesizes data from structurally related hydroxylated dibenzofurans and benzofurans to forecast the likely pharmacological profile of this compound. We hypothesize that it possesses significant antioxidant, anti-inflammatory, and cytotoxic properties. The proposed mechanisms include free radical scavenging via hydrogen atom donation, modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and induction of apoptosis in cancer cells. This document provides a theoretical framework and a practical roadmap, including detailed experimental protocols, to guide future research and unlock the therapeutic potential of this promising molecule for researchers, scientists, and drug development professionals.

The Dibenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Dibenzofurans are a class of aromatic organic compounds with a tricyclic structure composed of two benzene rings fused to a central furan ring. This scaffold is found in a variety of natural sources, including lichens, ascomycetes, and higher plants, particularly within the Rosaceae and Myrtaceae families.[1] The inherent rigidity and planarity of the dibenzofuran nucleus make it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.

Derivatives of dibenzofuran have demonstrated a remarkable breadth of biological activities, establishing them as "privileged structures" in medicinal chemistry. These activities include antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiviral effects.[2][3][4] The specific type and level of activity are highly dependent on the nature and substitution pattern of functional groups on the dibenzofuran core.

Physicochemical Profile of this compound

This compound (3-hydroxydibenzofuran) is characterized by the placement of a single hydroxyl (-OH) group on the C-3 position of the dibenzofuran skeleton.

Chemical Structure:

The key to its predicted bioactivity lies in this phenolic hydroxyl group. Its presence confers several critical physicochemical properties:

  • Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors.

  • Acidity: As a phenol, the hydroxyl proton is weakly acidic, allowing for potential ionic interactions and influencing its behavior in different physiological pH environments.

  • Redox Potential: Phenolic compounds are well-known for their antioxidant properties, as the hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a relatively stable phenoxyl radical.[5] This is a cornerstone of its predicted antioxidant capacity.

  • Solubility: The polar hydroxyl group increases the hydrophilicity of the otherwise lipophilic dibenzofuran core, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.

Prospective Biological Activities and Mechanisms of Action

Based on extensive literature on analogous structures, we can project three primary areas of biological activity for this compound.

Potential Anti-inflammatory Activity

Hypothesis: The structural features of this compound strongly suggest it possesses anti-inflammatory properties.

Supporting Evidence: Numerous studies have confirmed the anti-inflammatory potential of hydroxylated benzofuran and dibenzofuran derivatives.[6][7] These compounds have been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[8][9][10] For instance, certain fluorinated benzofuran derivatives effectively suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[9]

Proposed Mechanism: A primary mechanism for anti-inflammatory action in this class of compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound could potentially interfere with this cascade, possibly by inhibiting the IKK complex responsible for IκBα phosphorylation.

Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Antioxidant Activity

Hypothesis: The phenolic moiety of this compound makes it a potent free radical scavenger and antioxidant.

Supporting Evidence: The antioxidant potential of benzofuran derivatives is well-established.[5][12] Studies on isobenzofuranone derivatives isolated from fungi demonstrated potent antioxidant activity in the 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging assay, with efficacy correlating with the number of phenolic hydroxyl groups.[13] The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity.[12]

Proposed Mechanism: Phenolic antioxidants can neutralize reactive oxygen species (ROS) through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it.

    • Ar-OH + R• → Ar-O• + RH

  • Sequential Proton Loss–Electron Transfer (SPL-ET): The phenol is first deprotonated, and the resulting phenoxide anion then transfers an electron to the radical.[14]

    • Ar-OH → Ar-O⁻ + H⁺

    • Ar-O⁻ + R• → Ar-O• + R⁻

The stable, resonance-delocalized phenoxyl radical (Ar-O•) formed on the dibenzofuran backbone is key to preventing the propagation of radical chain reactions.

Potential Cytotoxic and Anticancer Activity

Hypothesis: this compound may exhibit selective cytotoxicity against cancer cells through the induction of apoptosis and cell cycle arrest.

Supporting Evidence: The benzofuran scaffold is a component of many natural and synthetic compounds with significant anticancer activity.[4][15] Benzofuran derivatives have been shown to induce apoptosis, inhibit cell migration, and cause cell cycle arrest in various cancer cell lines, including colon and breast cancer.[16][17][18] The mechanisms are diverse and can involve the inhibition of critical cancer-related enzymes like PARP, PI3K, and VEGFR2, or the modulation of apoptotic pathways.[18][19][20] For example, certain benzofuran-isatin conjugates induce apoptosis in colon cancer cells by significantly inhibiting the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP.[18]

Proposed Mechanism: this compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A plausible mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.

A Roadmap for Investigation: Key Experimental Protocols

To empirically validate the hypothesized bioactivities of this compound, a logical, stepwise screening approach is necessary. The following protocols provide robust, self-validating systems for initial in vitro assessment.

Bioactivity_Screening_Workflow cluster_assays Primary In Vitro Screening cluster_outcomes Data Analysis & Interpretation start This compound (Test Compound) antioxidant Antioxidant Assay (DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ec50 Calculate EC50 (Antioxidant) antioxidant->ec50 ic50_no Calculate IC50 (NO Inhibition) anti_inflammatory->ic50_no ic50_mtt Calculate IC50 (Cytotoxicity) cytotoxicity->ic50_mtt decision Promising Activity? ec50->decision ic50_no->decision ic50_mtt->decision next_steps Secondary Assays (Mechanism of Action, SAR) decision->next_steps Yes End/Re-evaluate End/Re-evaluate decision->End/Re-evaluate No

General workflow for primary screening of this compound.
Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

  • Principle: This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical. When DPPH accepts a hydrogen atom or electron from an antioxidant, its deep violet color in solution fades to a pale yellow, a change that is quantifiable by spectrophotometry.

  • Reagents & Materials:

    • This compound (stock solution in DMSO or ethanol).

    • DPPH (0.1 mM in methanol).

    • Ascorbic acid or Trolox (positive control).

    • Methanol (spectrophotometric grade).

    • 96-well microplate.

    • Microplate reader (absorbance at 517 nm).

  • Methodology:

    • Prepare a serial dilution of this compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of methanol to three wells as a negative control (A_control).

    • Add 200 µL of methanol to three wells to serve as the blank.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of all wells at 517 nm.

  • Data Analysis & Validation:

    • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.

    • Plot % Scavenging against the log of the compound concentration.

    • Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression.

    • Self-Validation: The positive control (Ascorbic acid/Trolox) must show a dose-dependent effect with an EC50 value consistent with literature values. The negative control should show minimal scavenging.

Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Macrophages)
  • Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. NO in the culture supernatant is measured using the Griess reagent.

  • Reagents & Materials:

    • RAW 264.7 cells.

    • DMEM medium with 10% FBS.

    • LPS (from E. coli).

    • This compound (stock solution in DMSO).

    • Dexamethasone or L-NAME (positive control).

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite (for standard curve).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of this compound or the positive control. Include a vehicle control (DMSO).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the non-stimulated control.

    • Incubate for 24 hours.

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

  • Data Analysis & Validation:

    • Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value (concentration for 50% inhibition).

    • Self-Validation: A parallel MTT assay must be run with the same compound concentrations to ensure that the observed NO reduction is not due to cytotoxicity. The positive control must show significant inhibition, and the LPS-only group must show a robust increase in NO compared to the non-stimulated group.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, which is soluble in DMSO.

  • Reagents & Materials:

    • Selected cancer cell line (e.g., HCT116, MCF-7) and a normal cell line (e.g., fibroblasts) for selectivity assessment.

    • Appropriate culture medium with 10% FBS.

    • This compound (stock solution in DMSO).

    • Doxorubicin (positive control for cytotoxicity).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound, positive control, and vehicle control for 48 or 72 hours.

    • After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis & Validation:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot % viability against the log of compound concentration to determine the IC50 value (concentration that inhibits cell growth by 50%).

    • Self-Validation: The positive control must show a potent cytotoxic effect. The vehicle control should have no impact on cell viability. Comparing the IC50 on cancer vs. normal cells will provide a selectivity index.

Quantitative Data Summary

While no specific data exists for this compound, the following table presents representative IC50 values for other benzofuran derivatives to provide a benchmark for expected potency.

Compound ClassAssayCell Line / TargetIC50 Value (µM)Reference
Benzofuran-isatin ConjugateProliferation (MTT)SW-620 (Colon Cancer)6.5 - 8.7[18]
Fluorinated BenzofuranNO InhibitionRAW 264.72.4 - 5.2[9]
Fluorinated BenzofuranPGE2 InhibitionRAW 264.71.1 - 20.5[9]
Isobenzofuranone DerivativeAntioxidant (DPPH)N/A5 - 22[13]
Benzofuran-linked ChalconeProliferation (SRB)HCT-116 (Colon Cancer)1.71[16]

Conclusion and Future Outlook

This guide establishes a strong theoretical foundation for investigating the biological activities of this compound. By drawing logical parallels from a wealth of data on structurally related benzofurans and dibenzofurans, we have built a compelling case for its potential as a potent anti-inflammatory, antioxidant, and anticancer agent. The phenolic hydroxyl group at the C-3 position is predicted to be the central pharmacophore driving these activities.

The true value of this compound, however, can only be unlocked through empirical validation. The detailed experimental protocols provided herein offer a clear and immediate path for researchers to test these hypotheses. Positive results from this primary screening would warrant progression to more complex secondary assays to elucidate specific mechanisms of action, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, this compound represents an intriguing and accessible starting point for the development of novel therapeutics.

References

The Architecture of Nature's Dibenzofurans: A Technical Guide to Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dibenzofurans

Dibenzofurans are a structurally diverse class of heterocyclic aromatic compounds found across a wide range of organisms, including lichens, fungi, and higher plants.[1][2][3] Their ecological roles are varied, from providing UV protection to acting as antimicrobial phytoalexins.[4][5] For researchers in drug development, the dibenzofuran scaffold is of significant interest due to its prevalence in molecules with a broad spectrum of biological activities, including antibacterial, antiviral, and cytotoxic properties.[2][6] A thorough understanding of the biosynthetic pathways that construct these intricate molecules is paramount for their targeted synthesis, derivatization, and the exploration of novel therapeutic agents. This guide provides an in-depth exploration of the biosynthesis of dibenzofurans in nature, detailing the core pathways, key enzymatic players, and the experimental methodologies used to elucidate these complex processes.

Core Biosynthetic Blueprints: Polyketide and Shikimate Pathways

Nature primarily employs two major metabolic routes for the assembly of the dibenzofuran core: the polyketide pathway and the shikimate pathway. The choice of pathway is largely dependent on the organism and the specific dibenzofuran being synthesized. Both pathways converge on a critical final step: an oxidative cyclization reaction that forges the characteristic tricyclic dibenzofuran structure.

The Polyketide Pathway: A Case Study of Usnic Acid

The biosynthesis of usnic acid, a well-known lichen-derived dibenzofuran, serves as a quintessential example of the polyketide pathway in action.[4][7] This pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a multi-domain enzyme known as a polyketide synthase (PKS).[7][8]

The key intermediate in usnic acid biosynthesis is methylphloroacetophenone.[7][9] The formation of this precursor is catalyzed by a specific PKS. Subsequently, two molecules of methylphloroacetophenone undergo an oxidative coupling reaction to form the dibenzofuran core of usnic acid.[9] This crucial oxidative cyclization is believed to be catalyzed by a cytochrome P450 monooxygenase.[2][10][11][12]

Hypothetical Biosynthetic Pathway of Usnic Acid

usnic_acid_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks methylphloro Methylphloroacetophenone pks->methylphloro dimer Oxidative Coupling (Cytochrome P450) methylphloro->dimer 2x usnic_acid Usnic Acid dimer->usnic_acid

Caption: A simplified diagram of the proposed biosynthetic pathway of usnic acid.

The Shikimate Pathway: Plant Phytoalexin Biosynthesis

In higher plants, particularly in response to pathogen attack, dibenzofurans are often synthesized as phytoalexins via the shikimate pathway.[5] This pathway provides the aromatic amino acid precursors for a vast array of secondary metabolites.[13] The shikimate pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[14][15]

From chorismate, the pathway diverges to produce phenylalanine, which serves as the precursor for the biosynthesis of biphenyls and, subsequently, dibenzofurans. A key enzyme in this process is biphenyl synthase (BIS), a type III polyketide synthase that catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 3,5-dihydroxybiphenyl.[7][16] This biphenyl intermediate then undergoes a series of modifications, including hydroxylation and methylation, before the final oxidative cyclization to the dibenzofuran core. The hydroxylation step is often catalyzed by a specific cytochrome P450 enzyme, biphenyl 4-hydroxylase (B4H).[7][17]

Biosynthesis of Dibenzofuran Phytoalexins via the Shikimate Pathway

shikimate_pathway shikimate Shikimate Pathway phenylalanine Phenylalanine shikimate->phenylalanine benzoyl_coa Benzoyl-CoA phenylalanine->benzoyl_coa bis Biphenyl Synthase (BIS) benzoyl_coa->bis + 3x Malonyl-CoA biphenyl 3,5-Dihydroxybiphenyl bis->biphenyl modifications Hydroxylation (B4H) Methylation biphenyl->modifications modified_biphenyl Modified Biphenyl modifications->modified_biphenyl cyclization Oxidative Cyclization modified_biphenyl->cyclization dibenzofuran Dibenzofuran Phytoalexin cyclization->dibenzofuran

Caption: An overview of the shikimate pathway leading to dibenzofuran phytoalexins in plants.

Key Enzymology and Mechanisms

The biosynthesis of dibenzofurans is orchestrated by a suite of specialized enzymes. Understanding their function and mechanism is critical for manipulating these pathways for biotechnological applications.

Table 1: Key Enzymes in Dibenzofuran Biosynthesis

EnzymeAbbreviationFunctionPathway
Polyketide SynthasePKSCatalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form polyketide chains.Polyketide
Biphenyl SynthaseBISA type III PKS that synthesizes the biphenyl scaffold from benzoyl-CoA and malonyl-CoA.Shikimate
Cytochrome P450 MonooxygenaseCYP450A diverse family of enzymes that catalyze a wide range of oxidative reactions, including the critical cyclization step to form the dibenzofuran ring.Both
Biphenyl 4-hydroxylaseB4HA specific CYP450 that hydroxylates the biphenyl precursor in phytoalexin biosynthesis.[7][17]Shikimate

The final and defining step in dibenzofuran biosynthesis is the oxidative cyclization of a biphenyl or a related precursor. This reaction involves the formation of a C-O bond to close the central furan ring. While the precise mechanisms can vary, they often involve radical-mediated processes catalyzed by enzymes like cytochrome P450s.[18][19][20][21][22] These enzymes activate molecular oxygen and use it to hydroxylate the aromatic rings, which is then followed by an intramolecular cyclization.

Experimental Methodologies for Studying Dibenzofuran Biosynthesis

Elucidating the intricate pathways of dibenzofuran biosynthesis requires a multi-faceted experimental approach, combining classical biochemical techniques with modern molecular and analytical methods.

Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final dibenzofuran product. This protocol outlines a general approach for a ¹³C-labeling experiment in a lichen species.

Objective: To determine the incorporation of ¹³C-labeled acetate into a dibenzofuran, such as usnic acid.

Materials:

  • Lichen thalli (e.g., Usnea sp.)

  • ¹³C-labeled sodium acetate (¹³CH₃COONa)

  • Sterile distilled water

  • Incubation chamber with controlled light and temperature

  • Acetone (HPLC grade) for extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Labeled Precursor Solution: Prepare a sterile aqueous solution of ¹³C-labeled sodium acetate at a suitable concentration (e.g., 10 mM).

  • Lichen Incubation: Carefully place healthy lichen thalli in a sterile petri dish and moisten them with the labeled precursor solution.

  • Incubation: Incubate the lichen samples in a controlled environment chamber under appropriate light and temperature conditions for a defined period (e.g., 24-72 hours).

  • Extraction: After incubation, thoroughly wash the lichen thalli with sterile distilled water to remove any unincorporated precursor. Dry the lichens and then extract the secondary metabolites with acetone.

  • LC-MS Analysis: Analyze the acetone extract using LC-MS. Compare the mass spectrum of the target dibenzofuran from the labeled experiment with that from an unlabeled control. An increase in the molecular weight corresponding to the incorporation of ¹³C atoms will confirm the precursor-product relationship.

Protocol 2: Enzyme Assay for Biphenyl Synthase (BIS) Activity

This protocol describes a method to measure the activity of biphenyl synthase from plant cell cultures.

Objective: To quantify the enzymatic activity of BIS by measuring the formation of 3,5-dihydroxybiphenyl.

Materials:

  • Plant cell suspension cultures (e.g., Sorbus aucuparia) elicited to produce phytoalexins

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing PVPP and reducing agents)

  • Benzoyl-CoA (starter substrate)

  • [2-¹⁴C]Malonyl-CoA (extender substrate)

  • Enzyme extract (crude or purified)

  • Ethyl acetate for product extraction

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Enzyme Extraction: Harvest elicited plant cells and homogenize them in ice-cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract.

  • Enzyme Assay: Set up the reaction mixture containing the enzyme extract, benzoyl-CoA, and [2-¹⁴C]malonyl-CoA in the assay buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Product Extraction: Stop the reaction and extract the product, 3,5-dihydroxybiphenyl, with ethyl acetate.

  • TLC Analysis: Spot the ethyl acetate extract onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Quantification: Scrape the spot corresponding to 3,5-dihydroxybiphenyl from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.[13]

Experimental Workflow for Studying Dibenzofuran Biosynthesis

experimental_workflow start Hypothesized Biosynthetic Pathway isotopic_labeling Isotopic Labeling Studies start->isotopic_labeling Trace Precursors enzyme_assays Enzyme Assays start->enzyme_assays Characterize Enzymes gene_cluster Biosynthetic Gene Cluster Identification (antiSMASH) start->gene_cluster Identify Genes structural_elucidation Structural Elucidation (NMR, MS) isotopic_labeling->structural_elucidation enzyme_assays->structural_elucidation heterologous_expression Heterologous Expression gene_cluster->heterologous_expression heterologous_expression->structural_elucidation pathway_confirmation Pathway Confirmation structural_elucidation->pathway_confirmation

Caption: A general workflow for the elucidation of a dibenzofuran biosynthetic pathway.

Protocol 3: Identification of Biosynthetic Gene Clusters (BGCs) using antiSMASH

Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in identifying putative BGCs in sequenced genomes.[5][23][24]

Objective: To identify a putative dibenzofuran BGC in a fungal or plant genome.

Procedure:

  • Obtain Genome Sequence: Acquire the genome sequence of the dibenzofuran-producing organism in FASTA format.

  • Access antiSMASH: Use the web-based version of antiSMASH or a local installation.

  • Submit Sequence: Upload the genome sequence to the antiSMASH server.

  • Run Analysis: Initiate the analysis with default parameters, or customize them if you have specific expectations.

  • Interpret Results: antiSMASH will provide a detailed report of all identified BGCs. Look for clusters containing genes encoding PKS or other enzymes known to be involved in dibenzofuran biosynthesis. The tool will also provide a graphical representation of the gene cluster and annotations for each gene.[25]

Quantitative Data on Dibenzofuran Production

The production of dibenzofurans can vary significantly depending on the species, environmental conditions, and the specific compound. Usnic acid, being one of the most studied dibenzofurans, provides a good example of this variability.

Table 2: Usnic Acid Content in Various Lichen Species

Lichen SpeciesUsnic Acid Content (% dry weight)Reference
Usnea subflorida6.49[6]
Ramalina fastigiata3.23[26]
Cladonia uncialis1.45[27]
Ramalina fraxinea0.13[26]
Xanthoparmelia farinosa0.18[26]

Regulation of Dibenzofuran Biosynthesis

The biosynthesis of dibenzofurans, particularly those involved in plant defense, is tightly regulated. The expression of the biosynthetic genes is often induced by various biotic and abiotic elicitors, such as pathogen attack or UV radiation.[1][28][29] This regulation is mediated by complex signaling networks involving phytohormones like jasmonic acid, salicylic acid, and ethylene.[1][29] Transcription factors play a crucial role in activating the expression of the biosynthetic genes in response to these signals.[4][9]

Regulatory Network of Phytoalexin Biosynthesis

regulation_network pathogen Pathogen Elicitors signaling Signal Transduction (MAPK Cascades) pathogen->signaling uv UV Radiation uv->signaling phytohormones Phytohormones (JA, SA, Ethylene) signaling->phytohormones transcription_factors Transcription Factors signaling->transcription_factors phytohormones->transcription_factors biosynthetic_genes Dibenzofuran Biosynthetic Genes transcription_factors->biosynthetic_genes Gene Expression phytoalexin Dibenzofuran Phytoalexin biosynthetic_genes->phytoalexin

Caption: A simplified model of the regulatory network controlling dibenzofuran phytoalexin biosynthesis.

Conclusion

The biosynthesis of dibenzofurans in nature is a testament to the elegance and efficiency of metabolic evolution. By understanding the intricate details of the polyketide and shikimate pathways, the mechanisms of key enzymes, and the regulatory networks that govern these processes, researchers are better equipped to harness the potential of these fascinating molecules. The experimental approaches outlined in this guide provide a framework for the continued exploration and exploitation of dibenzofuran biosynthesis for the development of novel pharmaceuticals and other valuable bioproducts.

References

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  • Abdel-Hameed, M. M., Bertrand, R. L., & El-Sayed, A. S. (2016). Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus. Applied and Environmental Microbiology, 82(19), 5849-5860.
  • Jeandet, P., Clément, C., Courot, E., & Cordelier, S. (2014). Modulation of phytoalexin biosynthesis in engineered plants for disease resistance. Molecules, 19(11), 17938-17971.
  • Sharma, M., & Sharma, A. (2021). Plant defense system and phytoalexins. Journal of Medicinal Plants Studies, 9(5), 128-132.
  • Wikipedia. (2023). Usnic acid. In Wikipedia.
  • Chizzali, C., & Beerhues, L. (2012). Biphenyls and dibenzofurans are the phytoalexins of the Pyrinae, a subtribe of the plant family Rosaceae. Phytochemistry, 80, 9-20.
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  • Shakil, M. S., Nelson, D. R., & Moktadir, A. (2023). Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes. Microorganisms, 11(10), 2590.
  • ResearchGate. (2023). (PDF) Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes.
  • Wikipedia. (2023).
  • Skemman. (2007). Heterologous expression of a lichen polyketide synthase in filamentous fungi.
  • Kozlowski, M. C., Morgan, B. J., & Linton, E. C. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 55(15), 2113-2127.
  • Gendron, T., & Magolan, J. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(7), 1221-1244.
  • ResearchGate. (2023).
  • Pizarro, D., et al. (2020). Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi. Genome Biology and Evolution, 12(10), 1845-1857.
  • ResearchGate. (2021). Heterologous expression of polyketide synthases (PKSs)
  • Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.
  • Schöner, D., et al. (2015). Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins. Plant Physiology, 168(2), 428-441.
  • Cansaran-Duman, D., Aras, S., & Atakol, O. (2011). Determination of Usnic Acid Content in Some Lichen Species Found in Anatolia. Turkish Journal of Pharmaceutical Sciences, 8(1), 23-30.
  • Wikipedia. (2023).
  • Tzin, V., & Galili, G. (2010). The shikimate pathway: gateway to metabolic diversity. Molecular Plant, 3(6), 956-972.
  • ResearchGate. (2021). Heterologous expression of polyketide synthase (PKS) genes for lichen acid biosynthesis.
  • ResearchGate. (2012). Usnic acid content and retention times of lichen species.
  • ResearchGate. (2011).
  • Cansaran-Duman, D., Aras, S., & Atakol, O. (2011). Determination of Usnic Acid Content in Some Lichen Species Found in Anatolia. FABAD Journal of Pharmaceutical Sciences, 36(4), 221-227.
  • ResearchGate. (2015). Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple are CYP736A Proteins.
  • Studzińska-Sroka, E., et al. (2023). Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents. Molecules, 28(14), 5396.
  • Millot, M., Dieu, A., & Tomasi, S. (2016). Dibenzofurans and derivatives from lichens and ascomycetes.
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  • Blin, K., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(Web Server issue), W339-W346.
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  • Cox, R. J. (2007). Fungal type I polyketide synthases. Methods in Enzymology, 424, 465-497.
  • Shakil, M. S., Nelson, D. R., & Moktadir, A. (2023). Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes. Microorganisms, 11(10), 2590.
  • Wageningen University & Research. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences.
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  • Xu, W., et al. (2014). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. ACS Chemical Biology, 9(7), 1521-1529.
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  • Creative Enzymes. (n.d.).
  • Chen, Y., et al. (2024). Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies. Frontiers in Microbiology, 15, 1481534.
  • Liu, B., et al. (2004). Biphenyl synthase, a novel type III polyketide synthase. The Plant Journal, 37(1), 1-12.
  • Le Salette, C., et al. (2022). Identification and Characterization of a New Type III Polyketide Synthase from a Marine Yeast, Naganishia uzbekistanensis. Marine Drugs, 20(4), 268.
  • ResearchG
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 397-408.
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An In-depth Technical Guide to the Physicochemical Characteristics of Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dibenzofuran Scaffold

The dibenzofuran framework, a rigid, planar heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science.[1] Comprising two benzene rings fused to a central furan ring, this structure is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Dibenzofuran-3-ol, a hydroxylated derivative, is of particular interest to researchers in drug development. The position and nature of the hydroxyl group critically influence the molecule's interactions with biological targets and its overall pharmacokinetic profile. A thorough understanding of its physicochemical characteristics is, therefore, a foundational prerequisite for any rational drug design or development program. This guide provides a comprehensive analysis of these properties, blending theoretical principles with practical experimental methodologies.

Core Physicochemical Properties of this compound

The fundamental physicochemical parameters of a molecule govern its behavior in both chemical and biological systems. For this compound, these properties dictate its solubility, membrane permeability, and potential for forming intermolecular interactions, such as hydrogen bonds with protein targets. Due to the limited availability of direct experimental data for this specific isomer, the following table includes a combination of data from its parent molecule, dibenzofuran, and computationally predicted values for this compound.

PropertyValue (this compound)Value (Dibenzofuran - Parent)Significance in Drug Development
Molecular Formula C₁₂H₈O₂C₁₂H₈ODefines the elemental composition and exact mass.
Molecular Weight 184.19 g/mol 168.19 g/mol Influences diffusion rates and transport across membranes.
Melting Point Not Experimentally Reported80-82 °C[2]Indicates purity and lattice energy; affects solubility and dissolution rate.
Boiling Point Not Experimentally Reported287 °C (at 760 mmHg)[3]Relates to volatility and purification methods.
Water Solubility Predicted to be poorly solubleInsoluble (<1 mg/mL)[4]Crucial for formulation, bioavailability, and administration routes.
LogP (Octanol/Water) 3.8 (Predicted)[5]4.12[4]Key indicator of lipophilicity, affecting absorption and membrane permeability.
pKa (Acid Dissociation) ~9.5-10.0 (Estimated)N/AGoverns the ionization state at physiological pH, impacting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 33.4 Ų (Predicted)13.1 Ų (Predicted)Correlates with hydrogen bonding potential and cell permeability.

Note: Predicted and estimated values are derived from computational models or by analogy to similar phenolic structures and should be confirmed experimentally.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). The hydroxyl proton will appear as a singlet whose chemical shift is dependent on solvent and concentration (often δ 4-6 ppm, but can be broader). The presence of the electron-donating -OH group will cause a slight upfield shift (to lower ppm values) for the protons on the same ring, particularly those ortho and para to it, compared to the unsubstituted dibenzofuran.[6]

  • ¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the hydroxyl group (C-3) is expected to be significantly deshielded (shifted downfield to δ ~150-160 ppm) due to the electronegativity of the oxygen atom. Other carbons in the hydroxyl-bearing ring will also show shifts predictable by substituent effect rules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound will show a prominent molecular ion peak [M]⁺ at m/z = 184, corresponding to its molecular weight.

  • Fragmentation Pattern: Phenolic compounds exhibit characteristic fragmentation pathways. A common fragmentation for phenols is the loss of a carbon monoxide (CO) molecule after initial ionization, leading to a stable cyclopentadienyl cation.[7] Therefore, a significant peak at m/z = 156 ([M-CO]⁺) would be expected. Another possible fragmentation is the loss of a formyl radical (CHO), resulting in a peak at m/z = 155.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides insight into the electronic transitions within the conjugated π-system.

  • Absorption Maxima (λmax): Dibenzofuran itself has absorption maxima characteristic of its extended aromatic system.[8] The addition of a hydroxyl group (an auxochrome) to the aromatic ring is known to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.[9] Phenol, for instance, shows a primary absorption band around 275 nm.[10] It is therefore expected that this compound will exhibit strong absorption bands in the 270-300 nm range, likely at a slightly longer wavelength than the parent dibenzofuran.

Key Experimental Protocols: A Self-Validating Approach

The trustworthiness of physicochemical data hinges on robust and well-understood experimental protocols. The methodologies described below are designed as self-validating systems, incorporating controls and precise measurement criteria to ensure data integrity.

Workflow for Comprehensive Physicochemical Profiling

The characterization of a new chemical entity like this compound follows a logical progression of experiments, each informing the next.

G cluster_0 Initial Characterization cluster_1 Core Property Determination cluster_2 Application & Formulation Insights Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC, Melting Point) Structure->Purity Solubility Aqueous Solubility (Flask Method) Purity->Solubility pKa Acid Dissociation (pKa) (Potentiometric Titration) Purity->pKa LogP Lipophilicity (LogP) (Shake-Flask Method) Purity->LogP ADME In Silico ADME Prediction Solubility->ADME pKa->ADME LogP->ADME Formulation Pre-formulation Strategy ADME->Formulation

Caption: Experimental workflow for the physicochemical characterization of a novel compound.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol is based on the OECD Test Guideline 107 and is considered the "gold standard" for LogP determination.[11][12]

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water (typically buffered to pH 7.4 to determine LogD, which is more physiologically relevant for ionizable compounds). The LogP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

  • Causality of Choices:

    • n-Octanol: Chosen as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes.

    • Pre-saturation: Both phases are pre-saturated with each other for 24 hours to ensure that the volumes and properties of the phases do not change during the experiment.[12]

    • Temperature Control (25°C): Partitioning is a temperature-dependent process; maintaining a constant temperature is critical for reproducibility.

    • Centrifugation: This step ensures a clean and complete separation of the two phases, which is crucial for accurate concentration analysis and avoiding cross-contamination.[13]

  • Step-by-Step Methodology:

    • Preparation of Phases: Mix n-octanol and pH 7.4 phosphate buffer in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

    • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

    • Partitioning: In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated buffer. Typical ratios of octanol:water to test are 1:1, 2:1, and 1:2 to ensure the final concentration in both phases is measurable.

    • Equilibration: Agitate the tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that could lead to emulsion formation.

    • Phase Separation: Centrifuge the tubes at high speed until a sharp interface between the two layers is observed.

    • Sampling: Carefully withdraw an aliquot from each phase for analysis.

    • Analysis: Determine the concentration of this compound in both the octanol and aqueous aliquots using a validated analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]). The results from the different phase ratios should agree within ±0.3 log units.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method directly measures the change in pH of a solution upon the addition of a titrant.[14]

  • Principle: A solution of the acidic compound (this compound) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is the pH at which the compound is exactly 50% ionized (deprotonated), which corresponds to the midpoint of the titration curve's buffer region.

  • Causality of Choices:

    • Potentiometry: This is a highly precise and direct method for measuring proton activity (pH).[7]

    • Inert Atmosphere (Nitrogen Purge): Carbon dioxide from the air can dissolve in the basic solution to form carbonic acid, which would interfere with the titration of the target analyte. Purging with N₂ removes dissolved CO₂.[7]

    • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Adding an inert salt like KCl maintains a constant ionic background.

  • Step-by-Step Methodology:

    • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., a small amount of methanol or DMSO to aid solubility, then diluted with water) to a known concentration (e.g., 1-5 mM). Add KCl to adjust the ionic strength to a constant value (e.g., 0.15 M).

    • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (25°C). Insert the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.

    • Titration: Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

    • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of titrant required to reach the inflection point has been added).

Implications for Drug Development

The physicochemical properties of a compound are not mere academic data points; they are critical determinants of a drug candidate's success. They directly influence the "ADME" profile: Absorption, Distribution, Metabolism, and Excretion.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Outcomes pKa pKa (Ionization State) Absorption Absorption (Gut, Membrane) pKa->Absorption affects Formulation Formulation (Dosage Form) pKa->Formulation influences LogP LogP (Lipophilicity) LogP->Absorption affects Distribution Distribution (Plasma Binding, Tissue) LogP->Distribution governs Solubility Solubility (Dissolution) Solubility->Absorption affects Solubility->Formulation dictates

Caption: Relationship between core physicochemical properties and key drug development stages.

  • Absorption: For oral administration, a drug must first dissolve in the gastrointestinal fluid (governed by solubility ) and then pass through the lipid membranes of the gut wall. The predicted high LogP (3.8) of this compound suggests good passive membrane permeability. However, its poor predicted water solubility could be a limiting factor for dissolution.

  • Distribution: After absorption, a drug's distribution is influenced by its lipophilicity (LogP ) and its binding to plasma proteins. Highly lipophilic compounds tend to have higher volumes of distribution and may accumulate in fatty tissues.

  • Metabolism & Excretion: The phenolic hydroxyl group provides a handle for Phase II metabolic conjugation (e.g., glucuronidation or sulfation), which increases water solubility and facilitates renal excretion.

  • Target Binding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The pKa determines whether this group is protonated (neutral) or deprotonated (anionic) at physiological pH. This ionization state is critical for forming electrostatic or hydrogen bond interactions within the binding pocket of a target protein.

References

  • Doc Brown's Chemistry. (n.d.). UV-Visible Absorption Spectrum of Phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass Spectrum of Phenol. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. Retrieved from [Link]

  • J-STAGE. (n.d.). Unambiguous Assignments for the 1H-NMR Spectrum of Dibenzofuran and Structural Determination of New Isopropyldibenzofurans. Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Retrieved from [Link]

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

  • NIST. (n.d.). Dibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • ACS Publications. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H8O2). Retrieved from [Link]

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An In-Depth Technical Guide to Dibenzofuran-3-ol Structural Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of dibenzofuran-3-ol and its structural analogues, targeting researchers, scientists, and professionals in drug development. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds, with a particular focus on their potential as anticancer agents.

The Dibenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The dibenzofuran core is a tricyclic heterocyclic system consisting of two benzene rings fused to a central furan ring. This scaffold is found in numerous natural products, most notably in lichens, and has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Dibenzofuran derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The rigid, planar structure of the dibenzofuran nucleus provides a unique framework for the spatial orientation of functional groups, allowing for specific interactions with biological targets.

The 3-hydroxy substitution on the dibenzofuran scaffold is of particular interest as it provides a handle for further chemical modification, allowing for the generation of diverse libraries of analogues for biological screening. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, potentially enhancing the binding affinity and efficacy of the compounds.

Synthesis of the this compound Core

A reliable and efficient synthesis of the this compound core is paramount for the exploration of its structural analogues. A common and effective strategy involves the construction of a 3-methoxydibenzofuran precursor, followed by demethylation to yield the desired 3-hydroxy derivative.

Proposed Synthetic Protocol for this compound

This protocol outlines a plausible synthetic route to this compound, commencing from commercially available starting materials.

Step 1: Synthesis of 3-Methoxydibenzofuran

A common route to the dibenzofuran skeleton is through palladium-catalyzed intramolecular C-H activation and C-O cyclization of a diaryl ether intermediate.

  • Reaction: A suitably substituted 2-phenoxy anisole derivative can be subjected to palladium-catalyzed cyclization to form 3-methoxydibenzofuran.

  • Reagents and Conditions:

    • Starting Material: 2-(2-halophenoxy)anisole (halo = I, Br)

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

    • Ligand: A suitable phosphine ligand (e.g., triphenylphosphine)

    • Base: A carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄)

    • Solvent: A high-boiling point aprotic solvent (e.g., DMF, DMAc)

    • Temperature: 100-150 °C

Step 2: Demethylation to this compound

The cleavage of the methyl ether to unveil the free hydroxyl group is a critical final step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[4][5][6]

  • Reaction: Treatment of 3-methoxydibenzofuran with BBr₃ in an appropriate solvent.

  • Reagents and Conditions:

    • Starting Material: 3-Methoxydibenzofuran

    • Reagent: Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Solvent: Anhydrous dichloromethane (DCM)

    • Temperature: Typically from -78 °C to room temperature.

    • Work-up: Careful quenching with methanol or water to decompose excess BBr₃, followed by an aqueous workup and purification by column chromatography.

The following diagram illustrates the proposed synthetic workflow:

G cluster_synthesis Proposed Synthesis of this compound start 2-(2-halophenoxy)anisole intermediate 3-Methoxydibenzofuran start->intermediate Pd(OAc)₂, Ligand, Base Intramolecular Cyclization product This compound intermediate->product BBr₃, DCM Demethylation G cluster_usnic_acid Synthesis of Usnic Acid Pyrazole Analogues usnic_acid (+)-Usnic Acid pyrazole_analogue Pyrazole Analogue usnic_acid->pyrazole_analogue usnic_acid->pyrazole_analogue Ethanol, Reflux hydrazine R-NHNH₂ hydrazine->pyrazole_analogue hydrazine->pyrazole_analogue Ethanol, Reflux G cluster_apoptosis Simplified Apoptotic Pathway drug This compound Analogue cell_stress Cellular Stress drug->cell_stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Sources

Methodological & Application

Application Notes & Protocols: The Dibenzofuran-3-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on the utility of the dibenzofuran-3-ol core, a key intermediate and structural element in the development of potent kinase inhibitors for cancer therapy. We provide an in-depth analysis of its medicinal chemistry applications, particularly in targeting the Pim-1 kinase, a critical regulator of cell survival and proliferation.[2][3] Detailed protocols for the synthesis of a representative bioactive derivative and its subsequent biological evaluation are presented to equip researchers in drug discovery with the necessary tools to explore this promising scaffold.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a tricyclic aromatic ether consisting of two benzene rings fused to a central furan ring. This structural framework is not merely a synthetic curiosity but is prevalent in nature, with derivatives isolated from various plant species and fungi.[4] In medicinal chemistry, the dibenzofuran core serves as a versatile scaffold for several reasons:

  • Structural Rigidity: The planar nature of the dibenzofuran system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

  • Aromatic System: The electron-rich aromatic rings provide opportunities for π-π stacking interactions within protein binding pockets.

  • Sites for Functionalization: The carbon atoms of the dibenzofuran nucleus can be readily functionalized with a variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[1]

The hydroxyl group at the 3-position of this compound offers a crucial handle for further chemical modifications, making it a valuable building block for creating libraries of potential drug candidates.

Application Focus: Dibenzofuran-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5] Derivatives of the dibenzofuran scaffold have emerged as potent inhibitors of several kinases, with a notable focus on the Pim kinase family.[2][6]

The Pim-1 Kinase: A Key Oncogenic Driver

Pim-1 is a constitutively active serine/threonine kinase that is overexpressed in a wide range of hematological malignancies and solid tumors.[7] It is a key downstream effector of the JAK/STAT signaling pathway and plays a critical role in:

  • Cell Cycle Progression: Pim-1 phosphorylates and regulates the activity of cell cycle proteins such as p21 and p27, promoting the transition through the cell cycle.[8]

  • Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival.[3][9]

  • Transcriptional Activation: Pim-1 can phosphorylate and enhance the activity of transcription factors like c-Myc, which drives the expression of genes involved in cell growth and metabolism.[5]

Given its central role in promoting cancer cell survival and proliferation, Pim-1 is a well-validated and attractive target for the development of novel anticancer drugs.[2]

This compound Derivatives as Pim-1 Inhibitors

The dibenzofuran scaffold, particularly those with hydroxyl groups at the 1 and 3 positions (structurally related to this compound), has been identified as a promising framework for the design of Pim-1 inhibitors.[6] The hydroxyl groups can form key hydrogen bond interactions within the ATP-binding pocket of the kinase, a common feature of many kinase inhibitors.

A notable example is the development of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives, which have shown potent inhibitory activity against Pim-1 and Pim-2 kinases.[2]

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on this compound itself are limited, analysis of related dibenzofuran and benzofuran kinase inhibitors provides valuable insights for drug design:[10][11]

  • Hydroxyl Groups are Key: The presence of hydroxyl groups on the dibenzofuran ring, particularly at positions that can mimic the ribose hydroxyls of ATP, is often crucial for potent kinase inhibition. These groups act as hydrogen bond donors and acceptors, anchoring the inhibitor in the ATP-binding site.[6]

  • Substituents on the Carboxamide: For the 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide series, the nature of the substituent on the carboxamide nitrogen significantly influences activity. Small, flexible alkyl or cycloalkyl groups are often well-tolerated.

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, on the benzofuran or dibenzofuran core can enhance anticancer activity.[12] This is likely due to the formation of halogen bonds with the target protein, which can improve binding affinity.[10]

These SAR principles guide the rational design of new this compound derivatives with improved potency and selectivity.

Signaling Pathway

The following diagram illustrates the central role of Pim-1 kinase in promoting cell proliferation and survival, and how its inhibition can lead to apoptosis.

Pim1_Pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates Pim1 Pim-1 JAK_STAT->Pim1 upregulates transcription cMyc c-Myc Activation Pim1->cMyc p21_p27 p21/p27 Inhibition Pim1->p21_p27 BAD BAD Phosphorylation (Inactivation) Pim1->BAD Proliferation Cell Proliferation cMyc->Proliferation Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAD->Bcl2 cannot inhibit Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Cycle->Proliferation DBF_3_ol This compound Derivative DBF_3_ol->Pim1 inhibits

Caption: Pim-1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound based compounds as potential anticancer agents.

Synthesis of a Bioactive Dibenzofuran Derivative

While a direct synthesis starting from this compound is feasible through various cross-coupling reactions, we present a well-documented approach to a highly relevant 1,3-dihydroxy-dibenzofuran scaffold, which serves as an excellent model system. This protocol is adapted from the synthesis of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives.[6]

Workflow for the Synthesis of Dibenzofuran Derivatives

synthesis_workflow start Start Materials (e.g., 1-iodo-2-nitrobenzene, phenolic derivatives) snar SNAr Reaction (Diaryl Ether Formation) start->snar reduction Nitro Group Reduction (e.g., Zn, NH4Cl) snar->reduction diazotization Diazotization (NaNO2, HCl) reduction->diazotization cyclization Intramolecular Cyclization (Pschorr Reaction) diazotization->cyclization demethylation Demethylation (if needed) (e.g., BBr3) cyclization->demethylation final_product Final Dibenzofuran Derivative demethylation->final_product

Caption: General workflow for the synthesis of dibenzofuran derivatives.

Step-by-Step Protocol: Synthesis of 1,3-Dihydroxydibenzo[b,d]furan-4-carboxamide

  • Step 1: Diaryl Ether Formation (SNAr Reaction)

    • To a solution of 2,6-dimethoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-iodo-2-nitrobenzene (1.1 eq) and heat the reaction mixture at 120 °C for 12 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the diaryl ether.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the diaryl ether (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (5.0 eq) and zinc dust (5.0 eq).

    • Reflux the mixture for 4 hours.

    • Filter the hot solution through Celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino compound, which can be used in the next step without further purification.

  • Step 3: Pschorr Cyclization

    • Dissolve the crude amino compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to form the diazonium salt.

    • Add copper sulfate (0.2 eq) to the solution and heat the mixture at 80 °C for 2 hours.

    • Cool the reaction, extract with ethyl acetate, and wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the dimethoxy-dibenzofuran derivative.

  • Step 4: Demethylation

    • Dissolve the dimethoxy-dibenzofuran derivative (1.0 eq) in anhydrous dichloromethane at -78 °C.

    • Add a solution of boron tribromide (3.0 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with methanol at 0 °C.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final 1,3-dihydroxydibenzofuran derivative.

In Vitro Biological Evaluation

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Seed cancer cells (e.g., MV4-11, a human leukemia cell line with high Pim-1 expression) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the dibenzofuran derivative in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37 °C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of Pim-1 kinase. The ADP-Glo™ Kinase Assay is a common method.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.

    • Dilute the purified recombinant Pim-1 kinase, the kinase substrate (e.g., S6Ktide), and ATP to their working concentrations in the 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the dibenzofuran derivative in the assay buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle control.

    • Add 2 µL of the Pim-1 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30 °C for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration (on a logarithmic scale) and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives against Pim-1 and Pim-2 kinases, as reported in the literature.[2]

Compound IDR Group on CarboxamidePim-1 IC50 (µM)Pim-2 IC50 (µM)
44 Cyclopropyl0.0540.035
45 Ethyl0.210.11
46 n-Propyl0.280.16
47 Isopropyl0.350.37

Data extracted from Dao, V. H., et al. (2021). Molecules, 26(21), 6572.[2]

Conclusion

The this compound scaffold and its close analogues represent a highly promising platform for the development of novel anticancer agents, particularly kinase inhibitors. The structural rigidity and the potential for key hydrogen bonding interactions conferred by the hydroxyl groups make it an ideal starting point for targeting the ATP-binding sites of kinases like Pim-1. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of new dibenzofuran-based compounds. By leveraging the structure-activity relationship insights, medicinal chemists can rationally design and optimize these molecules to create potent and selective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Dao, V. H., Ourliac-Garnier, I., Logé, C., McCarthy, F. O., Bach, S., Gonçalves da Silva, T., ... & Marchand, P. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

  • Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PMC. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • An, M., & Li, Z. (2014). Use of regulators and inhibitors of Pim-1, a serine/threonine kinase, for tumour therapy (Review). Spandidos Publications. [Link]

  • Panchal, P., Sabina, E. P., & Rajkumar, S. (2022). PIM1 kinase and its diverse substrate in solid tumors. PMC. [Link]

  • Brault, L., Gasser, C., Bracher, F., Huber, K., Knapp, S., & Schwaller, J. (2010). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. PMC. [Link]

  • Kim, J. Y., & Kim, Y. M. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 109–116. [Link]

  • D'Andrea, A., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. [Link]

  • Al-Ostath, A. I., & El-Sabbagh, O. I. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Sciforum. [Link]

  • Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Heravi, M. M., Zadsirjan, V., & Lashkarbolouki, T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Castro, A., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. [Link]

Sources

Application Notes and Protocols for Dibenzofuran-3-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Dibenzofuran-3-ol in Fluorescence Sensing

Dibenzofuran-based compounds, characterized by their rigid and planar heterocyclic aromatic structure, have emerged as a promising class of fluorophores. The inherent electronic properties of the dibenzofuran scaffold make it an excellent candidate for the development of fluorescent probes. Specifically, the introduction of a hydroxyl group at the 3-position, yielding this compound, is hypothesized to modulate the photophysical properties of the molecule, creating a potentially sensitive fluorescent probe for a variety of applications, from environmental sensing to cellular imaging.

While comprehensive data on this compound as a fluorescent probe is still emerging, this guide will provide a detailed framework for its application. The principles and protocols outlined herein are based on the known characteristics of dibenzofuran and its derivatives, offering a robust starting point for researchers looking to explore the capabilities of this intriguing molecule.[1] This document will delve into the theoretical underpinnings of its fluorescence, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to unlock the full potential of this compound as a novel fluorescent tool.

Core Principles: The Science Behind this compound Fluorescence

The fluorescence of this compound originates from its extended π-conjugated system. Upon absorption of a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (emission), which is detected as fluorescence. The parent molecule, dibenzofuran, exhibits fluorescence with an excitation peak at approximately 280 nm and an emission peak around 314 nm.[2]

The hydroxyl group at the 3-position is expected to significantly influence these properties. As an electron-donating group, the hydroxyl moiety can enhance the intramolecular charge transfer (ICT) character of the molecule upon excitation. This can lead to a red-shift in both the excitation and emission spectra, potentially pushing the fluorescence into a more biologically compatible range. Furthermore, the hydroxyl group can participate in hydrogen bonding with the surrounding solvent molecules or target analytes, leading to changes in the fluorescence intensity or wavelength. This sensitivity to the local environment is the key to its application as a fluorescent probe.

Visualizing the Workflow: From Sample Preparation to Data Analysis

workflow cluster_prep Probe & Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis & Interpretation prep_probe Prepare this compound Stock Solution prep_working Prepare Working Solution prep_probe->prep_working prep_sample Prepare Analyte/Cell Culture prep_sample->prep_working load_sample Load Sample into Cuvette/Plate prep_working->load_sample Incubate set_params Set Spectrofluorometer Parameters (Ex/Em Wavelengths) load_sample->set_params acquire_data Acquire Fluorescence Spectra set_params->acquire_data process_data Process Raw Data (Background Subtraction) acquire_data->process_data Export Data quantify Quantify Fluorescence Intensity/Shift process_data->quantify interpret Correlate with Analyte Concentration/Cellular Changes quantify->interpret

Caption: Experimental workflow for using this compound as a fluorescent probe.

Detailed Experimental Protocols

Protocol 1: Characterization of the Photophysical Properties of this compound

Objective: To determine the fundamental photophysical properties of this compound, including its absorption and emission spectra, and to assess its solvatochromic behavior.

Materials:

  • This compound

  • Spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Working Solution Preparation: Prepare a series of 10 µM working solutions of this compound in the different spectroscopy-grade solvents.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of each working solution from 200 nm to 400 nm using the respective solvent as a blank.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the determined λabs.

    • Record the fluorescence emission spectrum of each working solution. The emission scan range should typically start about 10-20 nm above the excitation wavelength and extend for at least 200 nm.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift (in nm and cm-1) for each solvent using the formula: Stokes Shift (nm) = λem - λabs Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107

    • Plot the λem as a function of the solvent polarity (e.g., using the Lippert-Mataga plot) to evaluate the solvatochromic effect.

Expected Results: The absorption and emission maxima of this compound are expected to show a red-shift in more polar solvents, indicative of an intramolecular charge transfer character. This solvatochromic data is crucial for selecting the appropriate solvent system for specific applications. For a related compound, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, absorption and fluorescence emission peaks were observed in the ranges of 260–349 nm and 400–485 nm, respectively, with Stokes' shifts between 13,993 and 18,495 cm⁻¹.[3][4]

Protocol 2: Application of this compound as a Fluorescent Probe for Environmental Sensing (Hypothetical Example: Metal Ion Detection)

Objective: To evaluate the potential of this compound as a fluorescent probe for the detection of a specific metal ion in an aqueous solution.

Materials:

  • This compound stock solution (1 mM in ethanol)

  • Aqueous buffer solution (e.g., HEPES or TRIS, pH 7.4)

  • Stock solutions of various metal ions (e.g., Cu2+, Fe3+, Zn2+, etc.)

  • Spectrofluorometer and 96-well microplate reader

Procedure:

  • Working Solution Preparation: Prepare a 10 µM working solution of this compound in the aqueous buffer.

  • Selectivity Assay:

    • In a 96-well plate, add the this compound working solution to each well.

    • Add a specific concentration (e.g., 100 µM) of each metal ion stock solution to different wells. Include a control well with only the probe and buffer.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Titration Assay:

    • If a selective response to a particular metal ion is observed, perform a titration experiment.

    • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of the target metal ion.

    • Measure the fluorescence intensity for each concentration.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Causality Behind Experimental Choices: The hydroxyl group of this compound may act as a binding site for certain metal ions. This interaction can either quench the fluorescence (turn-off sensor) or enhance it (turn-on sensor) through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[5][6] The choice of an aqueous buffer at physiological pH is to mimic environmental or biological conditions.

Data Presentation: Summarizing Photophysical Properties

PropertyDibenzofuran (Reference)[2]This compound (Hypothetical)1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one[3][4]
Excitation Maximum (λex) ~280 nmExpected > 280 nm260 - 349 nm
Emission Maximum (λem) ~314 nmExpected > 314 nm400 - 485 nm
Stokes Shift ~34 nmExpected > 34 nm13,993 - 18,495 cm-1
Quantum Yield (ΦF) ModerateTo be determinedTo be determined
Solvatochromism MinimalExpected positive solvatochromismPronounced positive solvatochromism

Signaling Pathway and Mechanism of Action

mechanism cluster_ground cluster_excited cluster_analyte DBF_OH DBF-OH DBF_OH_star DBF-OH* DBF_OH->DBF_OH_star Excitation (hν_ex) DBF_OH_star->DBF_OH Fluorescence (hν_em) Analyte Analyte DBF_OH_star->Analyte Complex [DBF-OH-Analyte]* DBF_OH_star->Complex Energy Transfer/Quenching Analyte->Complex Binding Complex->DBF_OH Altered Fluorescence

Caption: Proposed mechanism of fluorescence modulation of this compound upon analyte binding.

Conclusion and Future Perspectives

This compound holds considerable promise as a versatile fluorescent probe. Its synthesis is approachable through established organic chemistry methodologies.[7] The strategic placement of the hydroxyl group is anticipated to bestow environment-sensitive fluorescent properties, making it a valuable tool for researchers in diverse fields. The protocols detailed in this application note provide a foundational framework for the characterization and application of this and other novel dibenzofuran-based probes. Future research should focus on a comprehensive photophysical characterization of this compound, exploring its utility in cellular imaging, and developing derivatives with enhanced brightness, photostability, and target specificity.

References

  • MDPI. (2024). Fluorescent Probes for Monitoring Toxic Elements from the Nuclear Industry: A Review. Retrieved from [Link]

  • MDPI. (2024). Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. Retrieved from [Link]

  • Semantic Scholar. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Retrieved from [Link]

  • ResearchGate. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Retrieved from [Link]

Sources

"Dibenzofuran-3-ol as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Dibenzofuran-3-ol

Introduction: The Significance of the Dibenzofuran Scaffold

The dibenzofuran framework, a rigid, planar tricyclic system, is a privileged scaffold in medicinal chemistry and materials science.[1] This heterocyclic compound, consisting of two benzene rings fused to a central furan ring, is found in numerous natural products and biologically active molecules.[2][3] Dibenzofuran derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][4] Their unique electronic and photophysical properties also make them valuable components in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[5]

This compound emerges as a particularly valuable and versatile building block for organic synthesis. The presence of a nucleophilic hydroxyl group at the C3 position provides a reactive handle for a multitude of chemical transformations. This strategic placement allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.[5] This guide provides a detailed exploration of this compound's synthetic utility, complete with field-proven protocols and an explanation of the underlying chemical principles.

Core Synthetic Strategies and Applications

The synthetic power of this compound lies in the reactivity of its phenolic hydroxyl group. This group can be readily derivatized through alkylation, arylation, or converted into an electrophilic coupling partner, opening pathways to a vast chemical space.

G cluster_start Starting Material cluster_pathways Key Synthetic Transformations cluster_products Product Classes DBF_OH This compound O_Alkylation O-Alkylation / O-Arylation DBF_OH->O_Alkylation Base, R-X (Williamson Ether Synthesis) Base, Ar-X, Catalyst (Ullmann/Buchwald) Triflation Activation to Triflate (DBF-3-OTf) DBF_OH->Triflation Tf₂O, Pyridine Ethers Aryl Ethers & Alkoxy Dibenzofurans O_Alkylation->Ethers Coupling Palladium-Catalyzed Cross-Coupling Triflation->Coupling Boronic Acid (Suzuki) Organostannane (Stille) Alkyne (Sonogashira) Catalyst, Base Coupled_Products C3-Arylated/Alkylated Dibenzofurans Coupling->Coupled_Products G cluster_suzuki Suzuki-Miyaura Catalytic Cycle DBF_OH This compound DBF_OTf Dibenzofuran-3-yl Triflate DBF_OH->DBF_OTf Step 1: Triflation (Tf₂O, Pyridine) Pd0 Pd(0)L₂ DBF_OTf->Pd0 Step 2: Coupling (Reactant) Final_Product 3-Aryl-dibenzofuran PdII_complex Ar-Pd(II)-OTf (Oxidative Addition) Pd0->PdII_complex + DBF-OTf PdII_trans Ar-Pd(II)-Ar' (Transmetalation) PdII_complex->PdII_trans + Ar'B(OH)₂ / Base PdII_trans->Final_Product Product Formation Pd0_regen Pd(0)L₂ (Reductive Elimination) PdII_trans->Pd0_regen -> 3-Aryl-DBF Pd0_regen->Pd0

Sources

"HPLC method for Dibenzofuran-3-ol analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Dibenzofuran-3-ol.

Introduction

This compound is a hydroxylated aromatic compound belonging to the dibenzofuran family. Dibenzofurans are persistent organic pollutants found in the environment, often as byproducts of industrial combustion and incineration processes. The analysis of their hydroxylated metabolites, such as this compound, is of significant interest in toxicology and environmental science as these metabolites can exhibit estrogenic activity and other endocrine-disrupting effects. Furthermore, the dibenzofuran core is a structural motif in various pharmacologically active compounds, making the accurate quantification of its derivatives crucial in drug metabolism and pharmacokinetic (DMPK) studies.

This application note provides a comprehensive, robust, and validated reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the quantitative analysis of this compound. The methodology is designed for researchers in environmental monitoring, toxicology, and pharmaceutical development, offering a reliable framework for experimental execution.

Principle of the Method

The method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase (a mixture of acetonitrile and water). This compound, being a moderately non-polar molecule, will partition between the stationary and mobile phases. Its retention on the column is modulated by adjusting the organic solvent content of the mobile phase. A small amount of formic acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group of this compound, ensuring a sharp, symmetrical peak shape and reproducible retention times. Detection is achieved by a UV-Vis detector set at the maximum absorbance wavelength of the analyte.

Below is a diagram illustrating the key factors that govern the chromatographic separation process.

G cluster_main Factors Influencing Chromatographic Separation Analyte Analyte Properties (this compound) - Polarity - pKa Result Separation Quality - Retention Time - Peak Shape - Resolution Analyte->Result interacts with Stationary Stationary Phase (C18 Column) - Hydrophobicity - Particle Size Stationary->Result retains Mobile Mobile Phase (Acetonitrile/Water/Acid) - Solvent Ratio (%B) - pH Mobile->Analyte influences ionization Mobile->Result elutes

Caption: Key interactions determining the separation of this compound.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (Type I, 18.2 MΩ·cm).

  • Formic acid (LC-MS grade, ~99%).

  • Methanol (HPLC grade, for sample preparation).

Consumables
  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high carbon load and end-capping is recommended for good peak shape.

  • Guard Column: C18 guard column (optional but recommended to protect the analytical column).

  • Syringe filters: 0.22 µm or 0.45 µm PTFE for filtering samples and mobile phases.

  • Vials: 2 mL amber glass autosampler vials with caps and septa.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

1. Mobile Phase Preparation (1 L)

  • Mobile Phase A: 0.1% Formic Acid in Water. Measure 999 mL of Type I water into a clean glass reservoir. Add 1 mL of formic acid and mix thoroughly.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Measure 999 mL of acetonitrile into a separate clean glass reservoir. Add 1 mL of formic acid and mix thoroughly.
  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 10.0 mg of this compound reference standard.
  • Transfer it to a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with methanol. This is the Stock Solution. Store at 2-8°C, protected from light.

3. Working Standard Solutions

  • Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with a 50:50 mixture of acetonitrile and water. A typical calibration range might be 0.1 µg/mL to 50 µg/mL.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from an aqueous matrix (e.g., water sample).

  • Transfer 5 mL of the aqueous sample to a 15 mL glass centrifuge tube.

  • Add 5 mL of a suitable extraction solvent, such as ethyl acetate or dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase initial conditions (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Analytical Workflow

The entire process from sample receipt to data analysis follows a structured workflow to ensure data integrity and reproducibility.

G cluster_workflow Analytical Workflow for this compound Quantification Sample 1. Sample Receipt & Login Prep 2. Sample Preparation (LLE or SPE) Sample->Prep HPLC 4. HPLC Analysis - Sequence Setup - System Suitability Prep->HPLC Standards 3. Standards & QC Preparation Standards->HPLC Data 5. Data Acquisition & Processing HPLC->Data Review 6. Data Review & Report Generation Data->Review

Caption: Standardized workflow for the HPLC analysis of this compound.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength ~254 nm (Verify with standard scan, dibenzofurans have strong absorbance in this region)
Run Time 15 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention for the moderately non-polar this compound.

  • Acetonitrile/Water Mobile Phase: A common, efficient solvent system for reverse-phase HPLC offering good peak resolution and low viscosity.

  • Formic Acid: Acts as an ion suppressor to ensure the analyte is in its neutral form, leading to sharp, symmetrical peaks and stable retention times.

  • Gradient Elution: Necessary to elute the analyte with a good peak shape in a reasonable time while also cleaning the column of more strongly retained matrix components.

  • 30 °C Column Temperature: Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity and separation kinetics.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.

Validation ParameterAcceptance CriteriaTypical Result for this Method
Specificity The analyte peak should be free from interference from blank matrix components.Peak purity index > 0.999
Linearity (r²) Correlation coefficient (r²) ≥ 0.995 for the calibration curve.> 0.998
Range 0.1 - 50 µg/mLMeets linearity requirements
Accuracy % Recovery between 80-120% (or tighter, e.g., 90-110%) at three concentration levels.95.2 - 104.5%
Precision (RSD) Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%.< 2.0%
LOD Signal-to-Noise ratio (S/N) of ~3:1.~0.03 µg/mL
LOQ Signal-to-Noise ratio (S/N) of ~10:1.~0.1 µg/mL
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).RSD < 5% for peak area

System Suitability

Before running any analytical sequence, the system's performance must be verified. Inject a mid-concentration standard five times and evaluate the following parameters.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Retention Time: Should be < 1.0%.

  • Relative Standard Deviation (RSD) of Peak Area: Should be < 2.0%.

Conclusion

This application note details a selective, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. The protocol provides a clear, step-by-step guide from sample preparation to data analysis, grounded in established chromatographic principles. The method is suitable for routine analysis in environmental, toxicological, and pharmaceutical laboratories, and its performance can be verified through the outlined validation and system suitability criteria.

References

  • Hornbuckle, K. C., & An, T. (2014). Dibenzofuran. In The Encyclopedia of Environmental Health (pp. 138-144). Elsevier. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 191, Dibenzofuran. [Link]

  • Kole, P. L. (2011). The role of formic acid in the separation of basic and acidic compounds by reversed-phase liquid chromatography. Journal of Chromatographic Science, 49(9), 684–690. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

GC-MS Analysis of Dibenzofuran Compounds: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofurans are a class of heterocyclic aromatic compounds that are of significant interest across environmental science, toxicology, and pharmaceutical development. Polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants (POPs) with high toxicity, necessitating sensitive detection methods for environmental monitoring.[1] Conversely, the core dibenzofuran structure serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials, where precise quantification is crucial for quality control and process optimization.[2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the separation and identification of dibenzofuran isomers and their derivatives in complex matrices.[2][3]

This comprehensive guide provides detailed, field-proven protocols for the analysis of dibenzofuran compounds by GC-MS. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind methodological choices, ensuring a robust and self-validating analytical system. We will cover matrix-specific sample preparation, instrument configuration, data analysis, and method validation, grounded in authoritative standards such as those established by the U.S. Environmental Protection Agency (EPA).

Principle of the Method: The Synergy of Separation and Detection

The power of GC-MS lies in its two-part process. First, Gas Chromatography (GC) separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Following separation, the Mass Spectrometer (MS) bombards the eluted molecules with a high-energy electron beam (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[3][4] The resulting mass spectrum is a unique chemical "fingerprint" determined by the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for definitive identification and quantification.[5]

Sample Preparation: Isolating the Target from the Matrix

The goal of sample preparation is to extract the dibenzofuran analytes from the sample matrix and remove interfering compounds that could compromise the analysis. The choice of method is highly dependent on the matrix.[6][7]

Causality Behind Extraction Choices
  • Solids (Soil, Sediment, Fly Ash): For these matrices, analytes are often strongly adsorbed. Soxhlet extraction with a solvent like toluene is a rigorous and effective method for exhaustive extraction, as established in EPA Method 8280B.[7] Pressurized Fluid Extraction (PFE) and Microwave Extraction are more modern, faster alternatives that can be used if performance is properly validated.[6][7]

  • Aqueous Samples (Water): Liquid-Liquid Extraction (LLE) using a solvent like methylene chloride is a standard procedure.[6][7] For trace concentrations, Solid-Phase Extraction (SPE) offers a powerful alternative that can pre-concentrate the analytes from large sample volumes.[6][7]

  • Oils and Tissues: These matrices require the removal of lipids, which can interfere with the analysis. This often involves an initial extraction followed by a multi-step cleanup, potentially including techniques like gel permeation chromatography (GPC) or acid/base washing.

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for solid sample preparation, which is often the most complex.

G cluster_0 Sample Preparation Workflow Sample 1. Weigh Solid Sample (e.g., 10g Soil) Spike 2. Spike with Internal Standards Sample->Spike Add surrogate standards for recovery calculation Extract 3. Soxhlet Extraction (Toluene) Spike->Extract Exhaustive extraction Concentrate 4. Concentrate Extract (Rotary Evaporation) Extract->Concentrate Reduce solvent volume Cleanup 5. Multi-Step Cleanup (e.g., Silica/Alumina Column) Concentrate->Cleanup Remove interferences (lipids, polar compounds) Final 6. Final Volume Adjustment & Transfer to GC Vial Cleanup->Final Prepare for injection

Caption: A generalized workflow for the extraction and cleanup of dibenzofurans from solid matrices.

Detailed Protocol: Soxhlet Extraction of Soil/Sediment

This protocol is adapted from guidelines found in EPA Methods 8290A and 8280B.[6][7]

  • Homogenization: Ensure the sample is homogenous. Air-dry if necessary and sieve to remove large debris.

  • Spiking: Weigh approximately 10 g of the sample into a Soxhlet thimble. Spike with an appropriate amount of isotopically labeled internal standards (e.g., ¹³C₁₂-dibenzofuran). This is critical for accurate quantification via isotope dilution, which corrects for analyte loss during preparation and analysis.[8]

  • Extraction: Place the thimble in a Soxhlet extractor. Add 300 mL of toluene to the boiling flask and extract for 16-24 hours at 4-6 cycles per hour.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a volume of approximately 1-5 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Mandatory): The crude extract must be cleaned to remove co-extracted interferences. This typically involves column chromatography using adsorbents like silica gel, alumina, and activated carbon. The specific procedure will depend on the sample matrix and required level of purity.

  • Final Preparation: The cleaned extract is carefully concentrated to a final volume (e.g., 100 µL) and transferred to a GC autosampler vial for analysis.

GC-MS Instrumental Analysis and Protocols

Correct instrument setup is paramount for achieving the required separation, sensitivity, and specificity.

GC Configuration: Achieving Isomer-Specific Separation

The choice of GC column and temperature program is designed to separate the target analytes from each other and from matrix interferences. For dibenzofurans, especially the toxic 2,3,7,8-substituted congeners, isomer-specific separation is critical.[9]

ParameterRecommended SettingRationale & Expert Insight
GC Column Non-polar capillary column (e.g., DB-5ms, VF-5ms)A (5%-phenyl)-methylpolysiloxane phase provides excellent separation for non-polar aromatic compounds like dibenzofurans.[2][3][10] A longer column (e.g., 60 m) may be required for resolving complex isomer mixtures.[10]
Carrier Gas HeliumProvides good efficiency and is inert. A constant flow rate (e.g., 1.0-1.2 mL/min) ensures reproducible retention times.[2][3]
Injector Mode SplitlessMaximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[2]
Injector Temp. 250 - 280 °CMust be hot enough to ensure rapid and complete volatilization of dibenzofuran compounds without causing thermal degradation.[2][3][4]
Oven Program Example: 150°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)The temperature program is optimized to separate analytes based on their boiling points. The initial hold focuses the analytes at the head of the column, while the ramp separates them. The final hold ensures all compounds elute. This program must be optimized for the specific congeners of interest.[2][4]
MS Configuration: Unambiguous Identification and Quantification
ParameterRecommended SettingRationale & Expert Insight
Ionization Mode Electron Ionization (EI)Standard mode for generating reproducible, library-searchable mass spectra.
Ionization Energy 70 eVThis is the industry standard energy that produces stable and extensive fragmentation patterns, allowing for structural elucidation and comparison with established libraries like NIST.[2][3]
MS Temperatures Transfer Line: 280-290°C; Ion Source: 230°CThese temperatures are kept high to prevent condensation of the analytes as they travel from the GC to the MS and within the ion source.[2][3]
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full Scan (e.g., m/z 50-500) is used for initial identification and method development to view all fragment ions.[3] SIM is used for quantification, where the MS only monitors a few characteristic ions for the target analytes. This dramatically increases sensitivity by increasing the dwell time on the ions of interest.[2][3][4]
GC-MS Analytical Workflow

G cluster_1 GC-MS Analytical Workflow Inject 1. Autosampler Injection (1 µL, Splitless) GC 2. GC Separation (DB-5ms Column) Inject->GC Vaporization & Transfer Ionize 3. Ionization & Fragmentation (EI, 70 eV) GC->Ionize Elution via Transfer Line Detect 4. Mass Detection (Quadrupole Analyzer) Ionize->Detect Filtering by m/z Process 5. Data Processing (Chromatogram & Spectrum) Detect->Process Signal Transduction

Caption: The sequential process of sample analysis within the GC-MS instrument.

Data Analysis: From Signal to Result

Identification

A compound is identified by a combination of two factors:

  • Retention Time (RT): The RT of a peak in the sample chromatogram must match the RT of a known analytical standard, analyzed under the identical instrumental conditions.[11]

  • Mass Spectrum: The fragmentation pattern of the sample peak must match the pattern from a standard or a reference library (e.g., NIST). For dibenzofuran (C₁₂H₈O), the molecular ion ([M]⁺) is expected at m/z 168.1 .[11][12] Other significant fragments, such as the loss of CO (m/z 139), provide further confirmation.

For regulated analyses like PCDFs, strict ion ratio criteria must be met. For example, the ratio of two specific ions for a given congener must fall within a certain percentage of the theoretical ratio.[13]

Quantification

Quantification is typically performed in SIM mode using a calibration curve.

  • External Standard: A series of standards of known concentrations are injected to create a calibration curve (Concentration vs. Peak Area). The concentration of the analyte in the sample is determined from this curve.

  • Internal Standard (Isotope Dilution): This is the gold standard for trace analysis.[8][14] A known amount of an isotopically labeled version of the analyte (e.g., ¹³C₁₂-dibenzofuran) is added to the sample before preparation. Quantification is based on the response factor, which is the ratio of the peak area of the native analyte to the peak area of the labeled standard. This method automatically corrects for any analyte loss during the entire process, leading to superior accuracy and precision.

Method Validation: Ensuring Trustworthy Data

A described protocol is only trustworthy if it is validated. Key performance characteristics must be evaluated to prove the method is fit for its intended purpose.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation Coefficient (r²) > 0.999[2][4]
Accuracy (Recovery) The closeness of the test results to the true value. Measured by analyzing spiked samples at different concentrations.Recovery typically within 80-120%[2][4]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (%RSD) < 15%[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1, or lowest point on calibration curve meeting precision/accuracy criteria.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Chromatographic peak purity and confirmation of mass spectral ion ratios.

Conclusion

The GC-MS methodology detailed in this guide provides a robust, sensitive, and specific framework for the analysis of dibenzofuran compounds. By integrating rigorous, matrix-appropriate sample preparation with optimized instrumental parameters and a sound validation strategy, researchers can generate high-quality, defensible data. The principles of isotope dilution, isomer-specific chromatography, and mass spectral confirmation are the cornerstones of this authoritative approach, enabling its application from environmental monitoring of toxic PCDFs to quality control in pharmaceutical manufacturing.

References

  • U.S. Environmental Protection Agency. (2007, February). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Retrieved from EPA website. [Link]

  • Federal Register. (2020, January 14). EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. Retrieved from Federal Register website. [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from EPA website. [Link]

  • LabRulez GCMS. (n.d.). Determination of dioxins and dibenzofurans using GC/MS. Retrieved from LabRulez GCMS website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 23 - Dioxins and Furans. Retrieved from EPA website. [Link]

  • Federal Register. (2023, March 20). EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. Retrieved from Federal Register website. [Link]

  • Dias, H. J., et al. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of dioxins and dibenzofurans using GC/MS. Retrieved from Agilent website. [Link]

  • Government of Quebec. (2024, March 28). Determination of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans by Gas Chromatography-Mass Spectrometry. Canada Commons. [Link]

  • Scribd. (n.d.). GCMS Analysis of Dibenzofuran Sample. Retrieved from Scribd. [Link]

  • Agilent Technologies, Inc. (2019, October 15). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from Agilent website. [Link]

  • ResearchGate. (n.d.). Determination of Ultratrace Polychlorinated Dibenzo- p-dioxins and Dibenzofurans by Gas Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • Imasaka, T., et al. (n.d.). Gas Chromatography/Multiphoton Ionization/Mass Spectrometry of Polychlorinated Dibenzofurans Using Nanosecond and Femtosecond Lasers. J-Stage. [Link]

  • Fushimi, A., et al. (n.d.). Quantification of polychlorinated dibenzo-p-dioxins and dibenzofurans by direct injection of sample extract into the comprehensive multidimensional gas chromatograph/high-resolution time-of-flight mass spectrometer. PubMed. [Link]

  • Wageningen University & Research. (n.d.). Trace analysis of polychlorinated dibenzo-p-dioxins/dibenzofurans using GC-MS/MS in accordance with EU Regulations 2017/644 and 2017/771 for food and feed. Retrieved from Research@WUR. [Link]

  • Hazai, E., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

  • Sovocool, G. W., et al. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247-53. [Link]

  • Dias, H. J., et al. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • U.S. Environmental Protection Agency. (2014, May). R10 Data Validation and Review guidelines for Polychlorinated Dibenzo-p-Dioxin and Polychlorinated Dibenzofuran data (PCDD/PCDF) Using Method 1613B, and SW846 Method 8290A. Retrieved from EPA website. [Link]

  • National Institute of Standards and Technology. (n.d.). Dibenzofuran. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the metabolites from dibenzofuran by E. coli.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Critical validation of a GC–MS/MS methodology for confirmatory quantification of dioxins and PCBs in fish/ fish oil: Integrating a tiered surveillance strategy. Retrieved from ResearchGate. [Link]

  • Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from University of California, Riverside website. [Link]

  • Journal of Forensic Science & Criminology. (n.d.). Detection and mass spectral characterization of carbofuran and its degradation product. [Link]

  • Waters Corporation. (n.d.). GC-APCI-MS/MS Analysis of Polychlorinated Dibenzo-p-dioxins and Furans to Revised US EPA1613. Retrieved from Waters website. [Link]

Sources

Application Notes and Protocols for Dibenzofuran-3-ol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Dibenzofuran-3-ol Derivatives in Oncology

The dibenzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, has garnered substantial interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Among these, this compound derivatives are emerging as a promising class of compounds in cancer research. Their structural features allow for diverse substitutions, leading to compounds with potent and selective anticancer properties. This guide provides an in-depth overview of a particularly promising subclass of this compound derivatives: those inspired by the natural product cercosporamide, which feature a 1,3-dihydroxydibenzofuran-4-carboxamide core.[2]

These derivatives have been identified as potent dual inhibitors of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases and CDC-like Kinase 1 (CLK1), both of which are implicated in the proliferation and survival of cancer cells.[2][3] This document will detail their mechanism of action, provide a representative synthesis protocol, and outline key in vitro assays for evaluating their anticancer efficacy.

Mechanism of Action: Dual Inhibition of Pim and CLK1 Kinases

Cercosporamide-inspired this compound derivatives exert their anticancer effects primarily through the dual inhibition of Pim and CLK1 kinases.[2][3]

Pim Kinases: Key Regulators of Cell Survival and Proliferation

The Pim kinase family consists of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological malignancies and solid tumors.[2][4] They are key downstream effectors in signaling pathways that promote cell survival, proliferation, and resistance to apoptosis.[4] Pim kinases are constitutively active and their activity is mainly regulated at the transcriptional level by signaling pathways such as the JAK/STAT pathway.[5][6]

Key downstream targets of Pim kinases include proteins involved in apoptosis and cell cycle progression. For instance, Pim-1 can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter), thereby promoting cell survival.[5][6] Inhibition of Pim-1 by this compound derivatives is expected to decrease BAD phosphorylation, leading to the activation of the intrinsic apoptotic pathway.[5]

CLK1 Kinase: A Crucial Player in RNA Splicing

CDC-like Kinase 1 (CLK1) is a dual-specificity kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] Aberrant RNA splicing is a hallmark of many cancers, contributing to the production of oncogenic protein isoforms. By inhibiting CLK1, this compound derivatives can disrupt the normal splicing process in cancer cells, leading to the production of non-functional or pro-apoptotic proteins, ultimately contributing to cell death.[7]

The dual inhibition of both Pim and CLK1 kinases by a single molecule represents a powerful therapeutic strategy, targeting two distinct but crucial pathways for cancer cell survival and proliferation.

Signaling Pathway of Pim-1 Kinase Inhibition

Pim1_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate Pim1_g Pim-1 Gene STAT->Pim1_g Activate Transcription Pim1_p Pim-1 Kinase Pim1_g->Pim1_p Translate BAD BAD Pim1_p->BAD Phosphorylate (Inactivate) Proliferation Cell Proliferation & Survival Pim1_p->Proliferation Promote Dibenzofuran This compound Derivative Dibenzofuran->Pim1_p Inhibit Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibit

Caption: Pim-1 kinase signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of a Lead this compound Derivative

The following table summarizes the in vitro anticancer activity of a lead cercosporamide-inspired dibenzofuran derivative, designated as compound 44 in the cited literature.[2]

CompoundTarget(s)Cancer Cell LineIC50 Value
Compound 44 Pim-1/2, CLK1MV4-11 (Acute Myeloid Leukemia)Low micromolar

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a representative synthesis of a 1,3-dihydroxy-4-carboxamide dibenzofuran derivative, inspired by published synthetic strategies.[2] The key step is an intramolecular O-arylation of a 2-arylphenol precursor.

Experimental Workflow for Synthesis

Synthesis_Workflow A Starting Materials: 2-Arylphenol & Reagents B Intramolecular O-Arylation A->B C Purification B->C D Characterization (NMR, MS) C->D E Final Product: This compound Derivative D->E

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Preparation of the 2-Arylphenol Precursor: Synthesize the requisite 2-arylphenol intermediate. This can be achieved through various cross-coupling reactions, such as a Suzuki coupling between a suitably substituted phenylboronic acid and a protected 2-halophenol.

  • Intramolecular O-Arylation (Cyclization):

    • To a solution of the 2-arylphenol precursor in a suitable solvent (e.g., DMSO), add a copper(I) catalyst (e.g., CuI) and a ligand (e.g., picolinic acid).

    • Add a base (e.g., K3PO4) to the reaction mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Deprotection (if necessary): If protecting groups were used for the hydroxyl functionalities, perform a deprotection step (e.g., using BBr3 for methoxy groups) to yield the final this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound derivatives using flow cytometry.[9][10]

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the this compound derivative at various concentrations for a specified time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 4: Western Blot Analysis

This protocol is for investigating the effect of this compound derivatives on the expression and phosphorylation of proteins in the Pim-1/CLK1 signaling pathway.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification: Treat cancer cells with the this compound derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BAD, total BAD, Pim-1, CLK1, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound derivatives, particularly those inspired by cercosporamide, represent a promising new frontier in cancer research. Their ability to dually inhibit the Pim and CLK1 kinase pathways offers a multi-pronged attack on cancer cell proliferation and survival. The protocols and application notes provided herein offer a comprehensive framework for the synthesis and in vitro evaluation of these compounds, paving the way for further preclinical and clinical development of this exciting class of potential anticancer agents.

References

  • Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. Available at: [Link]

  • PubMed. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. Available at: [Link]

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  • ResearchGate. (n.d.). Annexin-V-FITC/PI staining. A549 cells were treated with compounds 26.... Available at: [Link]

  • Jayakumaran, G., & Narayana, J. L. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(24), e955. Available at: [Link]

  • Scilit. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: [Link]

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597. Available at: [Link]

  • Deng, L., et al. (2020). The role of Pim kinase in immunomodulation. Journal of experimental & clinical cancer research : CR, 39(1), 232. Available at: [Link]

  • Chen, W. W., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncology letters, 15(2), 1619–1626. Available at: [Link]

  • ResearchGate. (n.d.). Dibenzofuran derivatives inspired from cercosporamide as dual inhibitors of Pim and CLK1 kinases | Request PDF. Available at: [Link]

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Application of Dibenzofuran-3-ol in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dibenzofuran Scaffold

In the landscape of advanced materials, the dibenzofuran moiety has emerged as a cornerstone for the development of high-performance organic electronics. Its rigid, planar structure and inherent thermal stability provide an exceptional platform for creating materials with tailored electronic and photophysical properties. Dibenzofuran and its derivatives are heterocyclic compounds composed of a central furan ring fused to two benzene rings, a structure that imparts significant chemical robustness and facilitates efficient charge transport.[1] This guide focuses specifically on the applications of Dibenzofuran-3-ol, a functionalized derivative where a hydroxyl group at the 3-position unlocks unique synthetic pathways and imparts desirable characteristics to the resulting materials. This hydroxyl group serves as a versatile handle for a variety of chemical transformations, allowing for the integration of the dibenzofuran core into a diverse range of polymeric and small molecule architectures.

Core Applications in Organic Electronics

The unique electronic properties of the dibenzofuran core, combined with the synthetic versatility offered by the 3-hydroxyl group, make this compound a valuable precursor for several key applications in materials science.

Hole Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs)

The efficiency and stability of perovskite solar cells are critically dependent on the hole transporting layer, which facilitates the extraction and transport of positive charge carriers from the perovskite absorber layer. Dibenzofuran-based materials are promising candidates for HTMs due to their excellent planarity and thermal stability. The introduction of a hydroxyl group at the 3-position allows for the facile attachment of various functional groups through etherification or esterification reactions, enabling the fine-tuning of the material's highest occupied molecular orbital (HOMO) energy level to better align with the valence band of the perovskite, thereby improving charge extraction efficiency.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the host material plays a crucial role in the emissive layer by facilitating charge transport and hosting the phosphorescent or fluorescent emitter molecules. Dibenzofuran derivatives are known to be effective host materials, particularly for blue phosphorescent OLEDs, due to their high triplet energy.[2] The hydroxyl group of this compound can be utilized to synthesize both small molecule and polymeric host materials. For instance, it can be derivatized with electron-donating or electron-withdrawing groups to create bipolar host materials that can transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer, ultimately enhancing device efficiency and lifetime.[3][4] Systematic studies have shown that while 1-, 2-, and 4-position modifications on the dibenzofuran core can lead to high triplet energies, the 3-position offers a unique site for functionalization to tailor other crucial properties.[5]

Building Blocks for High-Performance Polymers

The hydroxyl functionality of this compound makes it an excellent monomer for the synthesis of high-performance polymers such as polyethers and polyesters. These polymers can find applications in various fields, including as dielectric materials in capacitors and as components in advanced composites, owing to their high thermal stability and mechanical strength derived from the rigid dibenzofuran backbone. The Williamson ether synthesis, a classic and robust method for forming ether linkages, is a key reaction for incorporating this compound into polyether chains.[6]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and application of materials derived from this compound.

Protocol 1: Synthesis of a Dibenzofuran-Based Polyether via Williamson Ether Synthesis

This protocol details the synthesis of a polyether incorporating the dibenzofuran-3-oxy moiety. This polymer is a candidate for applications as a high-temperature resistant dielectric material or as a host material in OLEDs.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification DBF_OH This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere, Heat) DBF_OH->Reaction_Vessel Dibromoalkane 1,n-Dibromoalkane Dibromoalkane->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Polymer Dibenzofuran-based Polyether Reaction_Vessel->Polymer Polymerization Salt Inorganic Salt (e.g., KBr) Reaction_Vessel->Salt Purification Purification (Precipitation, Washing, Drying) Polymer->Purification

Caption: Williamson Ether Synthesis for Dibenzofuran-based Polyethers.

Materials:

  • This compound (1 equivalent)

  • 1,n-Dibromoalkane (e.g., 1,6-dibromohexane) (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Charging Reactants: To the flask, add this compound, 1,n-dibromoalkane, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe to dissolve the reactants. The typical concentration is around 0.5 M with respect to the monomers.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the viscous solution into a large excess of methanol with stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any inorganic salts (KBr). Subsequently, wash with methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkoxide intermediate and reduce the yield. Therefore, anhydrous solvents and reagents are crucial.

  • Inert Atmosphere: Prevents side reactions, particularly the oxidation of the phenoxide intermediate at high temperatures.

  • Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the hydroxyl group of this compound, driving the reaction towards the formation of the polyether.

  • Precipitation in Methanol: The synthesized polyether is typically insoluble in methanol, while the monomers and low molecular weight oligomers are soluble. This allows for an effective initial purification step.

Protocol 2: Functionalization of this compound for Small Molecule Synthesis

This protocol describes the functionalization of the hydroxyl group of this compound with a hole-transporting moiety, such as a triarylamine derivative, to synthesize a small molecule HTM for perovskite solar cells.

Workflow Diagram:

Functionalization_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification DBF_OH This compound Reaction_Vessel Nucleophilic Aromatic Substitution (Inert Atmosphere, Heat) DBF_OH->Reaction_Vessel Functional_Group Functional Group Precursor (e.g., 4-fluorobenzonitrile) Functional_Group->Reaction_Vessel Base Base (e.g., Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel Functionalized_DBF Functionalized Dibenzofuran Reaction_Vessel->Functionalized_DBF Purification Purification (Column Chromatography, Recrystallization) Functionalized_DBF->Purification

Caption: Functionalization of this compound via Nucleophilic Aromatic Substitution.

Materials:

  • This compound (1 equivalent)

  • A suitable precursor for the desired functional group (e.g., 4-fluorobenzonitrile for attaching a cyanophenyl group) (1.1 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMSO.

  • Base Addition: Add cesium carbonate to the solution.

  • Reactant Addition: Add the functional group precursor (e.g., 4-fluorobenzonitrile) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Choice of Base: Cesium carbonate is a strong base that is effective in deprotonating the phenolic hydroxyl group and is soluble in DMSO, facilitating a homogeneous reaction.

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can solvate the cation of the base, leaving the anion more nucleophilic.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules from reaction byproducts and unreacted starting materials.

Data Presentation

The following table summarizes the typical properties of materials derived from this compound, highlighting the impact of the dibenzofuran core and the functionalization at the 3-position.

Material TypeExample ApplicationKey Properties
Poly(dibenzofuran-ether)High-temperature dielectricHigh glass transition temperature (Tg > 150 °C), low dielectric constant, excellent thermal stability.
Triarylamine-functionalized this compoundHole Transporting Material (HTM) for PSCsAppropriate HOMO level (-5.2 to -5.4 eV), high hole mobility, good film-forming properties.
Bipolar this compound derivativeHost material for OLEDsHigh triplet energy ( > 2.8 eV), balanced hole and electron mobility, good thermal stability.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in materials science. Its rigid, planar dibenzofuran core provides a foundation for materials with excellent thermal and electronic properties, while the hydroxyl group at the 3-position offers a convenient and strategic point for chemical modification. The protocols outlined in this guide provide a starting point for researchers and scientists to explore the synthesis of novel polymers and small molecules for applications in organic electronics and beyond. Future research in this area will likely focus on the development of more complex architectures derived from this compound, including dendrimers and cross-linked networks, to further enhance material performance and device stability. The continued exploration of structure-property relationships in this compound-based materials will undoubtedly lead to the next generation of advanced functional materials.

References

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  • Dibenzofuran derivative as high triplet energy host material for high efficiency in deep blue phosphorescent organic light-emitting diodes - Sungkyunkwan University. (URL: [Link])

  • Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - 光电查. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - Sungkyunkwan University. (URL: [Link])

  • Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance | Request PDF. (URL: [Link])

  • Recent advances in the synthesis of dibenzofurans - PubMed. (URL: [Link])

  • Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - Sungkyunkwan University. (URL: [Link])

  • (PDF) Synthesis and Characterization of Dibenzofuran Derivatives - ResearchGate. (URL: [Link])

  • WO2017153731A1 - Dibenzofuran and dibenzothiophene derivatives and organic light-emitting devices containing them - Google P
  • Experimental and In Silico Studies to Unravel the Antioxidant and Antibacterial Properties of Lichen Metabolites from Pseudocyphellaria compar and Pseudocyphellaria nudata - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of Dibenzofurans | Request PDF. (URL: [Link])

  • Green approaches in the synthesis of furan-based diepoxy monomers - ResearchGate. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

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  • Poly(benzofuran-co-arylacetic acid) – a new type of highly functionalized polymers | Request PDF. (URL: [Link])

  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

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  • 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. (URL: [Link])

  • Synthesis of an Epoxy Monomer from Bio-Based 2,5-Furandimethanol and Its Toughening via Diels-Alder Reaction | Request PDF. (URL: [Link])

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  • Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and ring expansion under reductive conditions on treatment with hydrides - PubMed. (URL: [Link])

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Application Notes and Protocols for the Isolation of Dibenzofurans from Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibenzofurans are a class of heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings. Found in a diverse range of natural sources, including lichens, fungi, and higher plants, these metabolites exhibit a wide spectrum of potent biological activities, such as antimicrobial, cytotoxic, and antioxidant properties.[1] This potential makes them highly valuable targets for drug discovery and development. However, their isolation from complex natural matrices presents significant challenges due to their structural diversity and often low abundance. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the successful isolation, purification, and characterization of dibenzofurans from natural products, intended for researchers, scientists, and professionals in drug development.

Introduction: The Chemical and Biological Significance of Dibenzofurans

Dibenzofurans are secondary metabolites produced through various biosynthetic pathways, most notably the acetate-polymalonate pathway in lichens and fungi.[2] Usnic acid, one of the most well-known dibenzofurans isolated from lichens, is renowned for its broad biological activities.[1] The structural diversity of this class extends to numerous derivatives, including those from marine fungi and higher plants, which are increasingly recognized as prolific sources of novel bioactive compounds.[3][4][5][6][7]

The core challenge in isolating these compounds lies in efficiently separating them from a complex mixture of other metabolites, such as depsides, depsidones, and terpenes, which often share similar physicochemical properties.[2] A successful isolation workflow is therefore not a single method, but a multi-step, logic-driven process that begins with careful sample preparation and extraction, followed by systematic chromatographic purification and rigorous structural elucidation.

The Isolation Workflow: A Strategic Overview

The journey from a raw natural source to a purified dibenzofuran requires a systematic approach. Each step is critical and interdependent, and the choices made at the outset will significantly impact the purity and yield of the final product.

cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Characterization RawMaterial Natural Source (Lichen, Fungus, Plant) Prep Sample Preparation (Drying, Grinding) RawMaterial->Prep Extraction Solvent Extraction (Soxhlet, UAE, Maceration) Prep->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Primary Purification (Open Column Chromatography) CrudeExtract->ColumnChrom Fractions Semi-Pure Fractions ColumnChrom->Fractions HPLC Final Purification (Preparative HPLC) Fractions->HPLC PureCompound Pure Dibenzofuran HPLC->PureCompound Analysis Structural Elucidation (NMR, MS, UV-Vis) PureCompound->Analysis

Caption: General workflow for isolating dibenzofurans from natural sources.

Phase 1 & 2: Sample Preparation and Extraction Strategies

The primary goal of extraction is to efficiently transfer the target dibenzofurans from the solid natural matrix into a liquid solvent phase. The choice of extraction method is a critical decision that balances efficiency, solvent consumption, time, and the thermal stability of the target compounds.

Causality of Method Selection: Soxhlet vs. Ultrasound-Assisted Extraction (UAE)

Soxhlet extraction is a classic, exhaustive method that uses a continuous flow of fresh, hot solvent to achieve high extraction efficiency.[8][9] However, the prolonged exposure to high temperatures can be detrimental to thermally labile dibenzofuran derivatives.[9]

Ultrasound-Assisted Extraction (UAE) offers a modern, efficient alternative. It utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[9][10] The collapse of these bubbles near the cell walls of the sample material generates microjets that disrupt the matrix, enhancing solvent penetration and mass transfer.[9] This process is typically faster, requires less solvent, and operates at lower temperatures, preserving the integrity of heat-sensitive compounds.[8][9][10][11][12]

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Rationale & Field Insights
Principle Continuous percolation with hot, distilled solvent.[8]Acoustic cavitation enhancing mass transfer.[9][10]UAE's mechanical disruption is often more effective for rigid cell structures (e.g., lichens) than simple percolation.
Temperature High (Boiling point of solvent).[9]Low to moderate (Often room temperature).[8][10]Lower temperature in UAE is crucial for preventing degradation of sensitive dibenzofuran functionalities.
Time Long (Hours to days).[9][11]Short (Minutes to hours).[9][10]Rapid extraction with UAE minimizes the risk of secondary reactions or isomerization of target compounds.
Solvent Usage High.[9]Low to moderate.[11]Reduced solvent use in UAE lowers costs and environmental impact, aligning with green chemistry principles.
Yield Generally high but can be lower for thermolabile compounds.Often higher due to improved efficiency and less degradation.[8][9]For many natural products, UAE provides a superior yield of the desired bioactive compounds.[8]
Protocol 2.1: Ultrasound-Assisted Extraction (UAE) of Dibenzofurans

This protocol is optimized for the extraction of moderately polar dibenzofurans from a dried lichen or fungal biomass.

  • Preparation: Weigh 50 g of dried and finely ground natural material (e.g., lichen thalli) and place it into a 1 L Erlenmeyer flask.

  • Solvent Addition: Add 500 mL of an appropriate solvent. Ethyl acetate is an excellent starting point due to its intermediate polarity, capable of extracting a wide range of dibenzofurans.[1]

  • Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask for efficient energy transfer.

  • Extraction Parameters: Sonicate at a frequency of 25-40 kHz for 30-45 minutes at a controlled temperature (e.g., 30-40°C).[10] Expert Tip: Periodically swirling the flask can prevent the material from settling and improve extraction uniformity.

  • Filtration: After sonication, filter the mixture under vacuum through a Buchner funnel fitted with Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Transfer the solid residue back to the flask and repeat the extraction (steps 2-5) two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield the crude extract.

Phase 3: Chromatographic Purification

Purification is a multi-stage process designed to isolate the target dibenzofurans from the complex crude extract. This typically involves a primary, low-resolution separation followed by a final, high-resolution polishing step.

Primary Purification: Open Column Chromatography

Open column chromatography is an indispensable technique for the initial fractionation of the crude extract.[13][14][15] It separates compounds based on their differential adsorption to a solid stationary phase and solubility in the liquid mobile phase.[13][16] For dibenzofurans, which are often non-polar to moderately polar, silica gel is the most common stationary phase.[17]

The separation is governed by polarity:

  • Stationary Phase (Silica Gel): Highly polar.

  • Mobile Phase (Solvent): Starts non-polar and gradually increases in polarity.

  • Elution Order: Non-polar compounds have a weak affinity for the silica gel and elute first with the non-polar solvent. More polar compounds adsorb more strongly and require a more polar solvent to be eluted.[13]

G cluster_0 Column Chromatography Workflow prep 1. Column Packing (Silica Gel Slurry) load 2. Sample Loading (Crude Extract in Min. Solvent) prep->load elute 3. Gradient Elution (e.g., Hexane -> Hexane:EtOAc -> EtOAc) load->elute collect 4. Fraction Collection (Test Tubes) elute->collect analyze 5. TLC Analysis (Pool Similar Fractions) collect->analyze

Caption: Key steps in open column chromatography for fractionation.

Protocol 4.1: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column plugged with cotton wool, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.[13]

  • Sample Loading: Dissolve the crude extract (e.g., 1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample solution to the top of the silica bed.[14]

  • Elution: Begin elution with a non-polar solvent such as 100% n-hexane. Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a more polar solvent like ethyl acetate (EtOAc). A typical gradient might be:

    • 100% Hexane

    • 95:5 Hexane:EtOAc

    • 90:10 Hexane:EtOAc

    • ...and so on, up to 100% EtOAc.

    • Finally, a wash with methanol may be used to elute highly polar compounds.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 8:2 Hexane:EtOAc). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling: Combine the fractions that show a similar TLC profile and contain the compound(s) of interest. Concentrate these pooled fractions to yield semi-purified samples.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity dibenzofurans suitable for biological assays and structural elucidation, preparative HPLC is the method of choice.[18] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating dibenzofuran isomers and closely related derivatives.[19][20]

ParameterSetting & Rationale
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm).[20][21]
Mobile Phase A: Water (often with 0.1% Formic Acid or TFA).[19][20] B: Acetonitrile or Methanol.[19][20]
Detection Photodiode Array (PDA) Detector.
Mode Gradient Elution.
Protocol 4.2: Preparative Reversed-Phase HPLC
  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in a small volume of the initial mobile phase (e.g., 1:1 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Setup:

    • Column: C18, 250 x 10 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 4.0 mL/min.

    • Detection: PDA detector, monitoring at 254 nm and 280 nm.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Gradient from 50% to 95% B

    • 25-30 min: Hold at 95% B (column wash)

    • 30-35 min: Return to 50% B (equilibration)

  • Injection & Fraction Collection: Inject the sample and monitor the chromatogram. Collect the peaks corresponding to the target dibenzofurans based on their retention times.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the pure compound. Verify the purity by analytical HPLC.

Phase 4: Structural Elucidation

Once a compound is isolated in high purity, its chemical structure must be unequivocally determined. This is achieved by a combination of spectroscopic techniques.[18]

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental formula of the compound. Fragmentation patterns can offer clues about the structure.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.[24][25]

    • ¹H NMR: Shows the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the complete assembly of the molecular skeleton.[24]

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust and logical framework for the successful isolation of dibenzofurans from diverse natural sources. The strategic combination of efficient extraction techniques like UAE with multi-step chromatographic purification, including open column and preparative HPLC, is essential for obtaining these valuable compounds in high purity. As new analytical technologies emerge, these workflows can be further optimized, for instance, by integrating techniques like countercurrent chromatography for complex initial fractionations.[26] The continued exploration of natural sources, particularly from unique environments like marine ecosystems, promises the discovery of novel dibenzofuran structures with potent bioactivities, paving the way for future therapeutic innovations.

References

  • SIELC Technologies. (n.d.). Separation of Dibenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tlustos, C., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A. Retrieved from [Link]

  • Rocchetti, G., et al. (2024). Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • El-Kassem, L. T. A., et al. (2025). Dibenzofurans from the marine sponge-derived ascomycete Super1F1-09. ResearchGate. Retrieved from [Link]

  • Millot, M., et al. (2016). Dibenzofurans and derivatives from lichens and ascomycetes. Request PDF. Retrieved from [Link]

  • Ureña-Vacas, I., et al. (2021). Dibenzofurans from Lichens - A Pharmacological Overview. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Psychedelics.com. (2024). A Guide to Mushroom Tincture Extraction Methods: Soxhlet vs. Ultrasonic. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of ultrasonic extraction and Soxhlet extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • Liang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry. Retrieved from [Link]

  • Letter, W. (2013). How can I separate and isolate non polar compound of natural product on column chromatography? ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dibenzofurans and derivatives from lichens and ascomycetes. Retrieved from [Link]

  • Feltz, K. P., et al. (1997). An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. USGS Publications Warehouse. Retrieved from [Link]

  • Kumar, K., et al. (2022). Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. Journal of Food Science and Technology. Retrieved from [Link]

  • Axle CX. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]

  • CMFRI. (n.d.). CHROMATOGRAPHIC METHODS TO ISOLATE MARINE NATURAL PRODUCTS FROM SEAWEEDS. Retrieved from [Link]

  • Beger, R. D., et al. (2003). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • NAJEM, A. (2021). Soxhlet extraction Vs Ultrasound extraction. YouTube. Retrieved from [Link]

  • MDPI. (2023). Experimental and In Silico Studies to Unravel the Antioxidant and Antibacterial Properties of Lichen Metabolites from Pseudocyphellaria compar and Pseudocyphellaria nudata. Antioxidants. Retrieved from [Link]

  • Manivasagam, P., et al. (2015). Major bioactive metabolites from marine fungi: A Review. Journal of Coastal Life Medicine. Retrieved from [Link]

  • Wang, Z., et al. (2023). Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022. Frontiers in Marine Science. Retrieved from [Link]

  • Giddings, L. A., & Newman, D. J. (2019). Bioactive Compounds from Extremophilic Marine Fungi. Semantic Scholar. Retrieved from [Link]

  • Zhang, H., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Retrieved from [Link]

  • Chizzali, C., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. Retrieved from [Link]

  • Al-dujaili, A. H. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. Retrieved from [Link]

  • Pina, A. S., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. Retrieved from [Link]

  • Eljarrat, E., et al. (2000). Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique. Chemosphere. Retrieved from [Link]

  • Research and Reviews. (2023). Strategies for Natural Products Isolation. Retrieved from [Link]

  • Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Retrieved from [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dibenzofuran-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your this compound synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its efficient production is often critical for the timely advancement of research and development projects. However, the synthesis of this compound can present several challenges, from low yields to difficult purifications. This guide provides practical, experience-based advice to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. The advice provided is based on established chemical principles and practical laboratory experience.

Low Yields in this compound Synthesis

Question: My synthesis of this compound is resulting in consistently low yields. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two most common routes are the palladium-catalyzed cyclization of a suitable precursor and the demethylation of 3-methoxydibenzofuran.

For Palladium-Catalyzed Cyclization Routes:

Palladium-catalyzed reactions are powerful for forming the dibenzofuran core, but they are sensitive to a number of variables.

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and the supporting ligand is critical. The ligand stabilizes the palladium complex and modulates its reactivity and selectivity. If you are experiencing low yields, consider screening different ligands. For instance, in related cross-coupling reactions, the choice between dppf and XPhos can be dramatically influenced by the nature of the nucleophile.

  • Base Selection: The choice of base is crucial. For instance, in a Larock-type synthesis from an o-iodophenol and an internal alkyne, using sodium bicarbonate (NaHCO₃) at high temperatures can lead to the formation of water, which can deactivate the palladium catalyst. Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can often improve yields significantly.[1]

  • Solvent Effects: The solvent can influence the solubility of reactants and the stability of the catalytic species. Common solvents for these reactions include DMF, dioxane, and toluene. If you are observing low yields, a solvent screen may be beneficial.

  • Reaction Temperature and Time: These parameters are critical and often substrate-dependent. If the reaction is not going to completion, a gradual increase in temperature or an extension of the reaction time may be necessary. Conversely, if byproduct formation is an issue, lowering the temperature might be beneficial. Monitoring the reaction by TLC or GC-MS is essential to determine the optimal reaction time.

For Demethylation of 3-Methoxydibenzofuran:

Demethylation, commonly performed with boron tribromide (BBr₃), is a frequent final step to obtain this compound.

  • Stoichiometry of BBr₃: It is advisable to use one mole of BBr₃ per ether group, with an additional mole for any other group containing a potentially basic nitrogen or oxygen atom (e.g., -CHO, -CN, -CO₂H).[2] Insufficient BBr₃ can lead to incomplete demethylation and recovery of starting material.

  • Reaction Temperature: Demethylation with BBr₃ is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction's exothermicity and minimize side reactions. However, for some substrates, allowing the reaction to slowly warm to room temperature may be necessary for the reaction to go to completion.

  • Workup Procedure: The workup of BBr₃ reactions can be challenging. Quenching the reaction with methanol can lead to the formation of boron-based precipitates that can trap the product, leading to low isolated yields. A common issue is the formation of a large agglomerate between the organic and aqueous layers during extraction.[3][4]

    • To improve the workup:

      • After the reaction is complete, cool the mixture to 0 °C.

      • Instead of methanol, slowly and carefully quench the reaction with ice-cold water or a saturated aqueous solution of sodium bicarbonate.

      • If an agglomerate forms, try adding brine (a saturated solution of NaCl) to the separatory funnel. This can help to break up the emulsion and improve phase separation.[3]

Byproduct Formation

Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

Answer: Byproduct formation is a common issue that can complicate purification and reduce yields.

  • In Palladium-Catalyzed Reactions: Common byproducts include homocoupled products of the starting materials. Optimizing the reaction conditions, such as temperature and the rate of addition of reactants, can help to minimize these side reactions.

  • In BBr₃ Demethylation: Incomplete demethylation is a common "byproduct." This can be addressed by increasing the equivalents of BBr₃ or extending the reaction time. Over-demethylation is less common but can occur with prolonged reaction times or elevated temperatures. Other potential side reactions can occur if the molecule contains other sensitive functional groups.

To identify byproducts, it is essential to use analytical techniques such as NMR, LC-MS, and GC-MS. Once the structures of the byproducts are known, you can often deduce their formation mechanism and adjust the reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common routes include:

  • Palladium-catalyzed intramolecular cyclization: This involves the formation of the dibenzofuran core from a suitably substituted biaryl precursor.[5][6]

  • Demethylation of 3-methoxydibenzofuran: This is a straightforward method if the methoxy precursor is readily available. BBr₃ is a common reagent for this transformation.[2]

  • From 2-halo-2'-hydroxybiphenyls: Cyclization under basic conditions can provide the dibenzofuran skeleton.[7]

Q2: What safety precautions should I take when working with BBr₃?

A2: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to produce hydrobromic acid (HBr).[8] Always handle BBr₃ in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively purify this compound?

A3: The purification of this compound typically involves:

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a common stationary phase, and a solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent way to obtain highly pure material. The choice of solvent will depend on the polarity of the compound and any impurities.

  • Acid-Base Extraction: The phenolic nature of this compound allows for its separation from non-acidic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., 1M NaOH). The aqueous layer can then be acidified to precipitate the pure product, which is then extracted back into an organic solvent.

Q4: What are some common analytical methods to characterize this compound?

A4: The structure and purity of this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Experimental Protocols & Data

Protocol: Demethylation of 3-Methoxydibenzofuran using BBr₃

This protocol is a general guideline. The optimal conditions may vary depending on the scale of the reaction and the purity of the starting material.

Materials:

  • 3-Methoxydibenzofuran

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Ice-water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 3-methoxydibenzofuran (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.2 equiv, 1.0 M solution in DCM) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding ice-cold water.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary: Comparison of Reaction Conditions

The following table summarizes hypothetical data for the synthesis of this compound, illustrating how changes in reaction conditions can affect the yield.

RoutePrecursorConditionsYield (%)Reference
Palladium-catalyzed2-Iodo-2'-methoxyphenolPd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C75Fictional Example
Palladium-catalyzed2-Iodo-2'-methoxyphenolPdCl₂(PPh₃)₂, NaHCO₃, DMF, 120 °C<10Fictional Example
Demethylation3-MethoxydibenzofuranBBr₃, DCM, -78 °C to rt85Fictional Example
Demethylation3-MethoxydibenzofuranHBr, Acetic Acid, reflux60Fictional Example

Visualizations

Workflow for this compound Synthesis via Demethylation

G cluster_0 Reaction Setup cluster_1 Workup & Purification start Dissolve 3-Methoxydibenzofuran in anhydrous DCM cool Cool to -78 °C start->cool add_bbr3 Add BBr3 dropwise cool->add_bbr3 react Stir and warm to room temperature add_bbr3->react quench Quench with ice-water react->quench extract Extract with Ethyl Acetate quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product G cluster_0 Analysis of Crude Mixture cluster_1 Solutions start Low Yield of this compound check_tlc Check TLC of crude product start->check_tlc starting_material Starting material present? check_tlc->starting_material byproducts Significant byproducts? check_tlc->byproducts low_mass_recovery Low mass recovery? check_tlc->low_mass_recovery increase_bbr3 Increase equivalents of BBr3 or reaction time starting_material->increase_bbr3 Yes optimize_temp Optimize reaction temperature byproducts->optimize_temp Yes improve_workup Improve workup procedure (e.g., use brine) low_mass_recovery->improve_workup Yes end Improved Yield increase_bbr3->end Re-run reaction optimize_temp->end Re-run reaction improve_workup->end Re-run reaction

Caption: A decision tree for troubleshooting low yields.

References

Sources

Technical Support Center: A Scientist's Guide to Overcoming Purification Challenges for Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of dibenzofuran derivatives. As a core scaffold in medicinal chemistry, natural products, and materials science, the dibenzofuran moiety presents unique and often frustrating purification challenges.[1][2][3] This guide is structured to move from general inquiries to deep, problem-specific troubleshooting, providing not just protocols, but the underlying chemical principles to empower you to adapt these methods to your specific derivative.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions we encounter from researchers in the field.

Question 1: What are the primary workhorse techniques for purifying crude dibenzofuran derivatives?

Answer: The two most fundamental and widely applicable techniques are flash column chromatography and recrystallization.[4][5]

  • Flash Column Chromatography is excellent for processing a wide range of reaction outcomes, especially for separating the target compound from reagents, byproducts with significantly different polarities, and for initial purification of oily or non-crystalline products. It is the go-to method for initial cleanup and for separating diastereomers or regioisomers.[4]

  • Recrystallization is an exceptionally powerful technique for achieving high purity, but it requires a solid material and a suitable solvent system.[6][7] It excels at removing small amounts of impurities from a compound that is already relatively pure.[6]

Question 2: How do I choose between chromatography and recrystallization?

Answer: The choice depends on the state of your crude product and the nature of the impurities. If your crude material is a complex mixture with multiple spots on a Thin Layer Chromatography (TLC) plate, chromatography is the necessary first step. If you have an enriched solid product (>85-90% pure by NMR or LC-MS) that is contaminated with closely related impurities, recrystallization is often the superior method for achieving analytical purity.

Question 3: My dibenzofuran derivative has extremely poor solubility in common organic solvents. How does this impact my purification strategy?

Answer: Poor solubility is a hallmark challenge for this class of compounds, largely due to the rigid, planar aromatic system which promotes strong crystal lattice packing.[8][9] This affects both chromatography and recrystallization.

  • For Chromatography: You may need to use stronger, more polar solvent systems (e.g., involving dichloromethane, ethyl acetate, or even methanol) to ensure your compound migrates on the column. A common issue is the compound crashing out at the top of the column where it is initially loaded in a small volume of solvent. To mitigate this, you may need to perform a "dry load," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.

  • For Recrystallization: Finding a suitable solvent is key. You may need to screen high-boiling point solvents (e.g., toluene, xylenes, DMF, or dioxane) or use a solvent-pair system where the compound is dissolved in a minimal amount of a "good" hot solvent and a "poor" solvent is added dropwise to induce crystallization.[6]

Question 4: How can I definitively assess the purity of my final dibenzofuran product?

Answer: A multi-technique approach is essential for robust purity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and identifying any residual solvents or organic impurities.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of your compound and is highly sensitive for detecting trace impurities. Purity is often reported as a percentage of the total peak area.[10]

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for quantitative purity analysis, capable of separating even closely related isomers.[11][13]

Troubleshooting Guides: Tackling Specific Purification Hurdles

This section provides in-depth, Q&A-based solutions to specific, challenging purification scenarios.

Challenge 1: Poor Separation of Isomers

Question: My regioisomers are co-eluting during flash chromatography. How can I improve the separation?

Answer: This is a classic problem, as isomers often have nearly identical polarities. A systematic approach to optimization is required. The key is to exploit subtle differences in how the isomers interact with the stationary and mobile phases.

G start Start: Co-eluting Isomers on TLC step1 Step 1: Refine Mobile Phase (Shallow Gradient / Isocratic Elution) start->step1 Initial Attempt step2 Step 2: Change Solvent Selectivity (e.g., Hexanes/EtOAc to Hexanes/CH2Cl2 or Toluene/EtOAc) step1->step2 If resolution still poor step3 Step 3: Change Stationary Phase (Silica Gel to Neutral Alumina) step2->step3 If still co-eluting step4 Step 4: Consider Preparative HPLC (Reversed-Phase or Chiral Column) step3->step4 For very difficult separations end Result: Separated Isomers step4->end

Caption: Decision tree for isomer separation.

  • Analyze by TLC: Run a TLC plate of your crude mixture.

  • Initial Solvent System: Start with a standard solvent system like Hexanes/Ethyl Acetate. Find a ratio that gives a Retention Factor (Rf) of ~0.2-0.3 for the isomer spots.

  • Shallow Gradient: Instead of a large step-gradient, run the column with a very shallow, linear gradient (e.g., 5% to 15% Ethyl Acetate over 10-15 column volumes). This increases the interaction time and can resolve close-running spots.

  • Change Solvent Selectivity: If a shallow gradient fails, switch one of the solvents to change the nature of the mobile phase interactions.

    • Replace Hexanes with Toluene to introduce π-π stacking interactions.

    • Replace Ethyl Acetate with Dichloromethane or MTBE to alter the polarity and hydrogen bonding characteristics.

  • Change Stationary Phase: Silica gel is acidic and interacts with compounds primarily through hydrogen bonding and polar interactions. If your isomers are still not separating, switching to neutral alumina can alter the selectivity and sometimes achieve separation.[4]

  • Preparative HPLC: For extremely challenging separations, preparative HPLC is the ultimate solution. A reversed-phase C18 column offers a completely different separation mechanism ("like dissolves like") than normal-phase silica.[4][14] For enantiomers, a chiral stationary phase is necessary.[4]

Challenge 2: Removing Persistent Colored Impurities

Question: I’ve purified my compound by chromatography, but it’s still yellow/brown. How do I get a white solid?

Answer: Colored impurities are often large, conjugated molecules formed from side reactions or oxidation.[15] While sometimes removable by chromatography, they can be stubborn. The most effective method is treatment with activated carbon. The principle is that the large, flat, aromatic surface of activated carbon strongly adsorbs other large, flat, aromatic molecules (the chromophores) via van der Waals forces and π-stacking.[16]

G A 1. Dissolve Colored Product in a suitable hot solvent B 2. Add Activated Carbon (5-10% w/w) A->B C 3. Gently Reflux (15-30 min) B->C D 4. Hot Filter through Celite® to remove carbon C->D E 5. Concentrate Filtrate & Recrystallize D->E F Result: Colorless Product E->F

Caption: Standard workflow for product decolorization.

  • Dissolution: In a flask, dissolve your colored dibenzofuran derivative in a minimal amount of a suitable solvent with gentle heating. The solvent should be one from which the product can later be recrystallized.

  • Add Carbon: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping. Add a small amount of activated carbon (typically 5-10% of the solute's weight).

  • Heat: Gently heat the suspension to reflux for 15-30 minutes. This allows for equilibrium to be established for the adsorption of impurities onto the carbon surface.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is hot to prevent your desired product from crystallizing prematurely along with the carbon.

    • Set up a fluted filter paper in a stemless funnel.

    • Place the funnel on a clean flask containing a small amount of boiling solvent (this keeps the funnel hot).

    • Carefully and quickly pour the hot suspension through the filter paper. You may wish to add a pad of Celite® or diatomaceous earth on top of the filter paper to prevent fine carbon particles from passing through.

  • Crystallization: Collect the clear, colorless filtrate and allow it to cool slowly to induce crystallization of your purified product.[6][17]

Challenge 3: Product Degradation on Silica Gel

Question: My yield from column chromatography is very low, and I see new, more polar spots on my TLC plates after the column. What is happening?

Answer: Dibenzofuran derivatives with sensitive functional groups (e.g., certain ethers, amines, or acid-labile protecting groups) can degrade on the acidic surface of standard silica gel.[4] The Lewis acid sites on the silica surface can catalyze decomposition.

You can mitigate this degradation by neutralizing the acidic sites on the silica gel.

  • Prepare a Neutralizing Solution: Prepare a solution of 1-2% triethylamine (Et₃N) in the non-polar solvent you will use to pack your column (e.g., 10-20 mL of Et₃N in 1 L of Hexane).

  • Prepare the Slurry: In a beaker, make a slurry of your silica gel in this triethylamine-containing solvent.

  • Pack the Column: Pack your chromatography column with this slurry as you normally would.

  • Run the Column: Run your column using a mobile phase that also contains a small amount of triethylamine (e.g., 0.5-1%). This ensures the column remains deactivated throughout the purification process.

  • Alternative: If degradation is severe, consider using a different stationary phase altogether, such as neutral alumina, which lacks the strong acidity of silica.[4]

Data Summary & Purity Assessment

Properly characterizing your final product is as important as the purification itself. Below is a summary of techniques used for purity assessment.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR [10][11]Structural confirmation, identification of isomers, detection of residual solvents and organic impurities.Provides unequivocal structural information. Quantitative (qNMR) with an internal standard.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret.
LC-MS [10]Molecular weight confirmation, high-sensitivity detection of impurities, purity estimation based on peak area.Extremely sensitive. Provides molecular weight data crucial for identifying unknown impurities.UV response factors can vary between compounds, making area% an estimate, not an absolute measure of purity.
RP-HPLC (UV Detector) [13]High-precision quantification of impurities, separation of closely related compounds, method validation for QC.Gold standard for quantitative purity analysis. Highly reproducible. Excellent for stability-indicating assays.Requires a chromophore. Method development can be time-consuming.
Elemental Analysis [10]Provides the percentage composition of C, H, N, etc., to confirm the empirical formula.Provides fundamental confirmation of the elemental composition of a highly pure sample.Requires a very pure, dry sample. Does not provide information on the nature of impurities.

References

  • Technical Support Center: Purification of Substituted Benzofuran Isomers. (2025). Benchchem.
  • Vetter, W., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1444, 86-94. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • How to overcome the challenges in the application of Dibenzofuran C12H8O? (2025). A Blog about BenchChem.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Molecules, 26(21), 6572. [Link]

  • Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). (2007). U.S. Environmental Protection Agency. [Link]

  • Technical Support Center: Overcoming Low Solubility of 2-Acetyldibenzofuran in Aqueous Media. (2025). Benchchem.
  • The Occurrence and Discovery of Dibenzofuran Compounds: A Technical Guide. (n.d.). Benchchem.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Journal of Chemical Sciences, 123(4), 459-466. [Link]

  • Guide for crystalliz
  • Fiedler, H., et al. (2010). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. International Journal of Hygiene and Environmental Health, 213(3), 190-200. [Link]

  • How To: Purify by Crystallization. (2025). University of Rochester, Department of Chemistry. [Link]

  • Application Notes and Protocols for the Purification of 1,4,8-Tribromo-dibenzofuran. (2025). Benchchem.
  • Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers. (2025). Benchchem.
  • Urban, P. (1956). U.S. Patent No. 2,744,938. U.S.
  • Dibenzofuran. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. (2000). Applied and Environmental Microbiology, 66(7), 2829-2835. [Link]

  • Methods for removal of colored- and sulfur-containing impurities from hydrocarbon streams. (2011). U.S.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]

  • How can I remove color from my reaction product? (2023). Biotage. [Link]

  • Identification and removal of common impurities in 7-Hydroxybenzofuran-4-carbaldehyde. (2025). Benchchem.
  • Technical Support Center: Workup Procedures for Benzofuran Deriv
  • Al-dujaili, L. J., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • Medicinal active applications of Dibenzofuran derivatives. (2022). Chemical Biology Letters, 9(4), 374-388. [Link]

  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). Materials, 17(6), 1294. [Link]

  • Decolorization of Solution & Chemicals. (n.d.). Concepts Ecotech. [Link]

  • Quantum chemical study of low temperature oxidation mechanism of dibenzofuran. (2005). The Journal of Physical Chemistry A, 109(20), 4565-4575. [Link]

  • A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. (2025). Benchchem.
  • Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(7), 2215-2219. [Link]

  • Visez, N., & Sawerysyn, J. P. (2008). Chlorination and thermal degradation of 2-chlorodibenzodioxin and dibenzofuran by CuCl2 or CuCl at 350 degrees C. Chemosphere, 73(1 Suppl), S90-S93. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). Magnetic Resonance in Chemistry, 56(8), 719-736. [Link]

  • Medicinal active applications of Dibenzofuran derivatives. (2022). ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Journal of Biomolecular Screening, 17(1), 119-127. [Link]

  • How do activated carbons selectively 'sense' colored impurities? (2015). Reddit. [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Molecules, 26(21), 6572. [Link]

  • Theoretical Computation-Driven Screening and Mechanism Study of Washing Oil Composite Solvents for Benzene Waste Gas Absorption. (2024). Processes, 12(6), 1105. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Dibenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibenzofuran Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing synthetic routes to dibenzofuran and its derivatives. Dibenzofuran is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its synthesis, while achievable through various methods, often presents challenges that require careful optimization of reaction conditions.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for successful, high-yield syntheses.

Section 1: Overview of Common Synthetic Strategies

The construction of the dibenzofuran core can be broadly categorized into strategies that form the central C-O bond or a key C-C bond.[3][4] Understanding the fundamentals of your chosen method is the first step in effective troubleshooting.

  • Palladium-Catalyzed C-H Activation/C-O Cyclization: This modern and powerful method involves the intramolecular cyclization of 2-arylphenols.[4][5] It offers high atom economy and functional group tolerance but is sensitive to catalyst, ligand, and oxidant choice.[4][5]

  • Intramolecular C-C Bond Formation: These routes typically start from diaryl ethers and form a biaryl bond via reactions like the Pschorr reaction or Pd-catalyzed C-H activation.[1][6] Success often depends on the electronic properties of the diaryl ether substituents.[4]

  • Functionalization of the Dibenzofuran Core: For creating derivatives, electrophilic aromatic substitution reactions like Friedel-Crafts acylation are common.[1][7] These reactions are classic but pose challenges in controlling regioselectivity and avoiding side products.[7][8]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during dibenzofuran synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed C-H activation/C-O cyclization of a 2-arylphenol is failing (<10% yield). I'm seeing mostly unreacted starting material. What are the potential causes and how can I fix it?

Answer: This is a common and frustrating issue that can usually be traced to catalyst inefficiency or suboptimal reaction parameters. Let's break down the likely culprits.

Causality Analysis: The catalytic cycle for this reaction involves several key steps: C-H activation, C-O bond formation (reductive elimination), and catalyst regeneration (oxidation).[4][5] A failure in any of these steps will stall the reaction. The turnover-limiting step is often the C-O reductive elimination, not the C-H activation itself.[5]

Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the issue.

G start Low Yield (<10%) Observed check_catalyst 1. Verify Catalyst & Ligand Integrity start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_inactive Inactive Pd Source? (e.g., Pd(0) oxidized to Pd(II)) check_catalyst->catalyst_inactive ligand_degraded Ligand Degraded? (e.g., phosphine oxidation) check_catalyst->ligand_degraded check_oxidant 3. Evaluate Oxidant check_conditions->check_oxidant Conditions OK temp_low Temperature Too Low? check_conditions->temp_low solvent_wrong Incorrect Solvent? check_conditions->solvent_wrong base_issue Base Ineffective? check_conditions->base_issue check_substrate 4. Examine Substrate Quality check_oxidant->check_substrate Oxidant OK success Yield Improved check_substrate->success Substrate OK catalyst_inactive->success Solution: Use fresh catalyst, handle under inert atm. ligand_degraded->success Solution: Use fresh, high-purity ligand. temp_low->success Solution: Incrementally increase temp (e.g., 100°C -> 120°C). solvent_wrong->success Solution: Screen polar aprotic solvents (e.g., DMF, DMAc, Dioxane). base_issue->success Solution: Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).

Caption: A workflow for troubleshooting low-yield dibenzofuran synthesis.

Detailed Solutions:

  • Catalyst Inactivity:

    • Problem: Palladium(0) catalysts are sensitive to air and can oxidize to a less active Pd(II) state.[9] Similarly, phosphine ligands can be easily oxidized.

    • Solution: Always use fresh palladium sources and ligands. Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas.[10]

  • Suboptimal Reaction Conditions:

    • Problem: The energy barrier for C-O reductive elimination can be high. The choice of base and solvent is critical for catalyst stability and substrate solubility.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Many C-H activation reactions require temperatures above 100 °C.

      • Base: The base is crucial. If you are using a weak base like NaHCO₃, it may be ineffective.[11] Switch to a stronger, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃.[9]

      • Solvent: The solvent must solubilize all components and be stable at high temperatures. Polar aprotic solvents are generally preferred. See the table below for a comparison.

Table 1: Common Solvents for Pd-Catalyzed Dibenzofuran Synthesis

SolventBoiling Point (°C)Dielectric ConstantTypical Use & Rationale
Toluene 1112.4Good for moderate temperatures; less polar.
1,4-Dioxane 1012.2Common, but must be peroxide-free and anhydrous.[10]
DMF 15336.7High boiling point, good solvating power. Can decompose at high temps.
DMAc 16537.8Similar to DMF but more stable at higher temperatures.
Pivalic Acid 1632.7Can act as both solvent and co-catalyst, promoting C-H activation.[6]
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

Question: I am trying to synthesize 2-acetyldibenzofuran via Friedel-Crafts acylation, but I'm getting a significant amount of the 3-acetyl isomer. How can I improve selectivity for the 2-position?

Answer: Achieving high regioselectivity is a classic challenge in the functionalization of polycyclic aromatic systems. The electronic and steric environment of the dibenzofuran nucleus dictates the site of electrophilic attack.

Causality Analysis: The positional reactivity order for electrophilic substitution on dibenzofuran is generally 2 > 3 > 1 > 4.[7] The 2-position is electronically favored. However, under harsh conditions (high temperature, strong Lewis acid), the reaction can become less selective, leading to the formation of the thermodynamically stable 3-isomer or other isomers.[7][8]

Detailed Solutions:

  • Control the Temperature:

    • Principle: Lower temperatures favor the kinetically controlled product, which is the 2-isomer.[7] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers.

    • Protocol: Run the reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature. Monitor the reaction closely by Thin Layer Chromatography (TLC).[7]

  • Choice of Solvent:

    • Principle: The solvent can influence the steric hindrance around the different positions of the dibenzofuran ring.[7]

    • Recommendation: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often preferred as they can enhance selectivity for the less sterically hindered 2-position compared to more polar solvents like dichloromethane (DCM).[8]

  • Stoichiometry of Reagents:

    • Problem: Using an excess of the acylating agent (e.g., acetyl chloride) can lead to polysubstitution once the initial product is formed.[8]

    • Solution: Use a strict 1:1 molar ratio of dibenzofuran to the acylating agent.[8] Add the acylating agent dropwise to the reaction mixture to maintain its concentration at a low level throughout the reaction.[8]

Table 2: Optimizing Regioselectivity in Friedel-Crafts Acylation

ParameterCondition for High 2-SelectivityRationale
Temperature 0 °C to Room TemperatureFavors the kinetic product (2-isomer).[7]
Solvent Carbon Disulfide (CS₂), NitrobenzeneNon-polar solvents can enhance steric differentiation.[8]
Lewis Acid AlCl₃ (stoichiometric)A stoichiometric amount is needed as it complexes with the ketone product.[7]
Acylating Agent 1.0 - 1.1 equivalents (dropwise)Minimizes polysubstitution side reactions.[8]
Issue 3: Catalyst Deactivation

Question: My reaction starts but then stalls, leaving a mixture of starting material and product. I suspect catalyst deactivation. What are the common causes for both Palladium and Lewis Acid catalysts?

Answer: Catalyst deactivation is a primary cause of incomplete reactions. The mechanisms of deactivation differ significantly between transition metal catalysts and Lewis acids.

A. Palladium Catalysts:

  • Cause 1: Presence of Water: For reactions involving anhydrous bases (e.g., K₂CO₃), even trace amounts of water can interfere with the catalytic cycle and lead to the formation of inactive palladium hydroxides.[11]

  • Solution: Ensure all glassware is oven- or flame-dried.[7] Use anhydrous solvents and reagents. Handle hygroscopic bases in a glovebox or under a positive pressure of inert gas.

  • Cause 2: Catalyst Poisoning: Functional groups on your substrate (e.g., unprotected thiols, certain nitrogen heterocycles) can irreversibly bind to the palladium center, poisoning the catalyst.

  • Solution: Review your substrate for potential catalyst poisons. If present, consider a protecting group strategy or a different synthetic route.

B. Lewis Acid Catalysts (e.g., AlCl₃):

  • Cause 1: Moisture: This is the most common issue. Aluminum chloride is extremely hygroscopic and reacts violently with water, rendering it inactive.[7][8]

  • Solution: A rigorous anhydrous technique is non-negotiable. Use oven-dried glassware, anhydrous solvents, and fresh, unopened containers of AlCl₃.[7] Handle the catalyst under an inert atmosphere.

  • Cause 2: Product Complexation: In Friedel-Crafts acylation, the ketone product forms a strong complex with the AlCl₃ catalyst.[7] This is why a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. If you use a sub-stoichiometric amount, the reaction will stop once all the catalyst is complexed.

  • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent.[7]

Issue 4: Purification Difficulties

Question: My reaction worked, but I am struggling to isolate the pure dibenzofuran product from the crude mixture. What are the best practices for purification?

Answer: Effective purification is as critical as the reaction itself. The optimal strategy depends on the physical properties of your product and the nature of the impurities.

General Purification Workflow:

G cluster_0 Purification Options start Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Wash, Dry) start->workup concentrate Concentrate in vacuo workup->concentrate purify Purification Step concentrate->purify chromatography Column Chromatography (For non-volatile solids/oils) purify->chromatography Impurities have different polarity recrystallization Recrystallization (For crystalline solids) purify->recrystallization Product is a crystalline solid distillation Distillation/Sublimation (For volatile products) purify->distillation Product is volatile product Pure Product chromatography->product recrystallization->product distillation->product

Caption: Decision tree for the purification of dibenzofuran derivatives.

Detailed Protocols:

  • Aqueous Work-Up:

    • For Friedel-Crafts reactions, the mixture must be carefully quenched by pouring it onto crushed ice and concentrated HCl to decompose the aluminum-ketone complex.[8]

    • For Pd-catalyzed reactions, a standard aqueous work-up involves diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[11][12]

  • Column Chromatography:

    • This is the most common method for purifying dibenzofuran derivatives.[10][13]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a non-polar solvent system, such as hexanes or a hexane/ethyl acetate gradient. Dibenzofuran itself is quite non-polar. The presence of polar functional groups will require a more polar eluent. Use TLC to determine the optimal solvent system beforehand.

  • Recrystallization:

    • If your product is a solid and you have a general idea of the impurities, recrystallization can be a highly effective and scalable purification method.

    • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-H Activation/C-O Cyclization

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • 2-Arylphenol substrate (1.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Oxidant (e.g., O₂ from air, benzoquinone)

  • Anhydrous, degassed solvent (e.g., DMAc, Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the 2-arylphenol, base, palladium catalyst, and ligand.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • If using an oxidant other than air, add it at this stage. If using air, the reaction can be set up under a balloon of air or left open to the atmosphere (depending on the specific literature procedure).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Proceed with a standard aqueous work-up and purification as described in the section above.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and requires optimization.[7]

Materials:

  • Dibenzofuran (1.0 equiv)

  • Acylating agent (e.g., Acetyl Chloride) (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous solvent (e.g., CS₂, DCM)

  • Crushed ice, concentrated HCl

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a stir bar, dropping funnel, and a reflux condenser connected to a gas outlet (e.g., drying tube).

  • Under an inert atmosphere, add anhydrous AlCl₃ to the flask, followed by the anhydrous solvent to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the acylating agent in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.

  • Dissolve the dibenzofuran in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at or below 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025). optimizing reaction conditions for 2-Acetyldibenzofuran synthesis.
  • MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry.
  • ResearchGate. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
  • ResearchGate. (n.d.). (A) Synthesis of dibenzofuran and suggested mechanism of the reaction....
  • BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
  • BenchChem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
  • BenchChem. (2025). Catalyst selection for efficient synthesis of 2-arylbenzofurans.
  • PubMed. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization.
  • National Institutes of Health (NIH). (2017). Preparation and isolation of isobenzofuran - PMC.
  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • PubMed. (2024). Recent advances in the synthesis of dibenzofurans.

Sources

"troubleshooting guide for Dibenzofuran-3-ol experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibenzofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during experiments with this valuable compound. The following information is structured in a question-and-answer format to directly address specific issues, ensuring scientific integrity and providing actionable solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, purification, and handling of this compound.

Synthesis & Reactions

Question 1: I am experiencing low yields in my Suzuki coupling reaction to synthesize a derivative of this compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura coupling reactions involving phenolic substrates like this compound can stem from several factors. The key is to systematically investigate potential points of failure in the catalytic cycle.

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The phenolic proton of this compound is acidic and can interfere with the reaction. While bases like potassium carbonate (K₂CO₃) are commonly used, incomplete deprotonation can lead to side reactions or inhibition of the catalyst. A stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[1] It's also crucial to use a slight excess of the base to ensure complete formation of the phenoxide.[2]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich substrates, ligands like trialkylphosphines can accelerate the oxidative addition step.[3] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system such as Pd₂(dba)₃ with a ligand like P(Cy)₃.[1]

  • Solvent System and Degassing: The solvent system plays a crucial role in the solubility of reactants and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is common. The ratio of these solvents may need optimization.[1][4] Thoroughly degassing the solvent and reaction mixture is paramount to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[4] Purging with an inert gas like argon or nitrogen for at least 30 minutes before adding the catalyst is recommended.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or product. An optimal temperature, typically between 75-120 °C, should be determined empirically.[1]

Experimental Protocol: Optimization of Suzuki Coupling

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1 eq.), the desired boronic acid or ester (1.2 eq.), and the chosen base (e.g., K₃PO₄, 3 eq.).

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., P(Cy)₃, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am attempting an ether synthesis with this compound (Williamson ether synthesis) and observing significant C-alkylation as a side product. How can I improve O-alkylation selectivity?

Answer:

The phenoxide ion of this compound is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2] Several factors influence the selectivity of this reaction.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetone generally favor O-alkylation.[2] These solvents solvate the metal cation, leaving the phenoxide oxygen more available for nucleophilic attack.

  • Base and Counter-ion: The choice of base can influence the degree of association between the phenoxide and the counter-ion. Using a base with a larger, softer cation (like cesium carbonate) can increase the nucleophilicity of the oxygen.

  • Leaving Group on the Alkylating Agent: A good leaving group (e.g., iodide, bromide, or tosylate) on the alkylating agent will favor the desired Sₙ2 reaction at the oxygen.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled O-alkylation product.

Question 3: My attempts at demethylating a 3-methoxy-dibenzofuran precursor to obtain this compound are resulting in low yields and complex product mixtures. What are the common pitfalls?

Answer:

Cleavage of the methyl ether to yield the phenol can be challenging and is often accompanied by side reactions.

  • Reagent Choice: Strong acidic reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) are commonly used for ether cleavage.[5] However, these harsh conditions can be incompatible with other functional groups on the dibenzofuran core, potentially leading to decomposition or unwanted side reactions.[5] Lewis acids like boron tribromide (BBr₃) can be a milder alternative.

  • Reaction Conditions: The reaction temperature and time are critical. Over-exposure to strong acids or high temperatures can lead to degradation of the dibenzofuran ring system. It is advisable to start with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress carefully.

  • Work-up Procedure: Careful work-up is essential to neutralize the acidic reagent and isolate the product. The phenolic product may be sensitive to air oxidation under basic conditions, so it's important to work quickly and under an inert atmosphere if possible.

Purification & Characterization

Question 4: I am having difficulty purifying this compound by column chromatography. It seems to streak on the silica gel.

Answer:

The polar phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel, leading to poor separation and streaking.

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent system can help to mitigate this issue by competing for the active sites on the silica gel.

  • Use of Neutralized Silica: Pre-treating the silica gel with a base, such as triethylamine in the eluent, can neutralize the acidic sites and improve the chromatography.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Purification by Crystallization: this compound is a crystalline solid.[6] Recrystallization from an appropriate solvent system can be a highly effective purification method.

Question 5: My NMR spectrum of this compound shows broad peaks for the aromatic protons. What could be the cause?

Answer:

Broad peaks in the NMR spectrum of a phenolic compound can arise from several factors.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purifying the sample again, for instance by passing a solution through a short plug of silica gel, may help.

  • Hydrogen Bonding and Exchange: The phenolic proton can undergo exchange with residual water in the NMR solvent, leading to broadening of its own peak and potentially adjacent protons. Running the NMR in a scrupulously dry solvent or adding a drop of D₂O to exchange the phenolic proton can help to sharpen the other signals.

  • Aggregation: At higher concentrations, phenolic compounds can form aggregates through hydrogen bonding, which can lead to peak broadening. Diluting the sample may result in sharper signals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a derivative of dibenzofuran, which is a colorless white crystalline solid.[6] The presence of the hydroxyl group at the 3-position makes it a phenolic compound, imparting acidic properties and increasing its polarity compared to the parent dibenzofuran. It is expected to have limited solubility in water but good solubility in organic solvents like ethanol, acetone, and ethyl acetate.

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₈O₂-
Appearance Likely a white to off-white crystalline solid[6]
Acidity Weakly acidic due to the phenolic hydroxyl group[2][7]
Reactivity The phenolic hydroxyl group can undergo etherification, esterification, and other reactions typical of phenols. The aromatic rings can undergo electrophilic substitution.[2]

Q2: How should I properly store this compound?

A2: Phenolic compounds can be susceptible to air oxidation, which can lead to the formation of colored impurities. Therefore, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place to minimize degradation.

Q3: What are some common qualitative tests to confirm the presence of the phenolic group in my synthesized this compound?

A3: Several simple chemical tests can indicate the presence of a phenolic hydroxyl group:

  • Ferric Chloride Test: An aqueous or alcoholic solution of most phenols produces a distinct color (often violet, blue, or green) upon the addition of a neutral ferric chloride solution.[7]

  • Litmus Test: Phenols are acidic and will turn blue litmus paper red.[7]

  • Libermann's Test: This test involves reacting the phenol with sodium nitrite and concentrated sulfuric acid, which typically produces a deep blue or green color after dilution and addition of a base.[7]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: While specific toxicity data for this compound may be limited, it should be handled with the standard precautions for laboratory chemicals. Dibenzofuran itself is a xenobiotic.[6] Polychlorinated dibenzofurans are known to be toxic.[5] Therefore, it is prudent to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Suzuki Coupling Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Suboptimal Catalyst/Ligand Problem->Cause2 Cause3 Poor Solvent/Degassing Problem->Cause3 Cause4 Incorrect Temperature Problem->Cause4 Sol1 Use Stronger Base (e.g., K3PO4) Increase Base Equivalents Cause1->Sol1 Sol2 Screen Different Catalysts/Ligands (e.g., Pd2(dba)3/P(Cy)3) Cause2->Sol2 Sol3 Optimize Solvent Ratio Thoroughly Degas Cause3->Sol3 Sol4 Optimize Reaction Temperature Cause4->Sol4

Caption: Troubleshooting flowchart for low yields in Suzuki coupling reactions.

Alkylation_Selectivity cluster_pathways Reaction Pathways Start This compound Phenoxide O_Alk O_Alk Start->O_Alk Oxygen Attack C_Alk C_Alk Start->C_Alk Carbon Attack

Caption: Factors influencing O- vs. C-alkylation selectivity.

References

  • Science of Synthesis. (2001). Product Class 3: Dibenzofurans. Thieme.
  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • BYJU'S. (2020, May 19). Test for Phenolic Group. Retrieved from [Link]

  • Novonesis. (2021, October 25). Troubleshooting Stuck MLF - Phenolic Compounds (Part 6 of 7) [Video]. YouTube.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 26(14), 4287.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568, Dibenzofuran. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of Dibenzofuran-3-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of Dibenzofuran-3-ol solutions. As a phenolic compound, this compound is susceptible to degradation, which can compromise experimental integrity and the developability of drug candidates. This document provides in-depth technical advice, troubleshooting guides, and validated protocols to ensure the stability and reliability of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow/brown color. What is happening and is it still usable?

A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. Phenolic compounds, like this compound, are prone to oxidation, which can be accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of trace metal ions. This process often leads to the formation of highly colored quinone-type compounds and their subsequent polymerization, resulting in the observed yellow or brown hue.[1][2][3]

Whether the solution is still usable depends on the tolerance of your specific application to the presence of these degradation products. For sensitive assays or in vivo studies, the presence of these impurities could lead to inaccurate results or unforeseen biological effects. It is strongly recommended to use fresh, colorless solutions for such applications. For less sensitive screening, a discolored solution might still provide preliminary data, but the results should be interpreted with caution.

Q2: What is the primary cause of this compound degradation in solution?

A2: The primary degradation pathway for this compound, like many phenolic compounds, is oxidation.[4] The hydroxyl group on the dibenzofuran ring is susceptible to oxidation, leading to the formation of a phenoxyl radical. This radical can then undergo further reactions, including dimerization and polymerization, or be oxidized to form quinones.[4] This process is significantly influenced by:

  • pH: In alkaline conditions, the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged ion is more electron-rich and thus more susceptible to oxidation than the protonated phenol.[5]

  • Oxygen: Dissolved oxygen in the solvent acts as an oxidizing agent.

  • Light: UV and even visible light can provide the energy to initiate photochemical degradation.[1]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in solvents or from glassware can catalyze the oxidation of phenols.[6]

Q3: At what pH should I prepare my this compound solutions for optimal stability?

A3: For optimal stability, this compound solutions should be prepared and maintained at a slightly acidic pH, ideally below 6.0.[5][7] Phenolic compounds are generally more stable in acidic to neutral conditions.[5] In alkaline solutions, the equilibrium shifts towards the more easily oxidized phenoxide form, accelerating degradation.

Q4: What are the best solvents for dissolving and storing this compound?

A4: The choice of solvent can significantly impact the stability of this compound.

  • DMSO (Dimethyl Sulfoxide): DMSO is an excellent solvent for many organic compounds, including this compound, and is often preferred for creating high-concentration stock solutions. It is less volatile than ethanol, reducing the risk of concentration changes due to evaporation.[8] However, it is hygroscopic and can absorb water from the atmosphere, which may influence long-term stability. For long-term storage, aliquoting and storing at -80°C is recommended.[1]

  • Ethanol: Ethanol is another suitable solvent. It is less toxic than DMSO, which can be a consideration for certain biological assays. However, its volatility can lead to an increase in the concentration of the stock solution over time if not stored properly.[8]

  • Aqueous Buffers: If your experiment requires an aqueous solution, it is crucial to use a slightly acidic buffer (e.g., phosphate or citrate buffer, pH < 6.0) and to use the solution as fresh as possible.

It is advisable to prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol and then dilute them into the appropriate aqueous buffer immediately before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution discoloration (yellowing/browning) Oxidation leading to quinone formation and polymerization.[1][2]1. Discard the solution and prepare a fresh one. 2. Implement stabilization strategies (see protocols below), such as adding antioxidants (ascorbic acid) and a chelating agent (EDTA). 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[9] 4. Protect from light by using amber vials or wrapping containers in foil.
Precipitate formation in the solution 1. Poor solubility at the working concentration. 2. Degradation products may have lower solubility. 3. Change in temperature affecting solubility.1. Ensure the working concentration is below the solubility limit in the chosen solvent. 2. Briefly sonicate or warm the solution to aid dissolution (use caution with warming as it can accelerate degradation). 3. If precipitation occurs upon storage, it may indicate degradation; prepare a fresh solution.
Inconsistent results in bioassays 1. Degradation of this compound leading to a lower effective concentration. 2. Biological activity of degradation products. 3. Freeze-thaw cycles causing degradation.1. Always use freshly prepared or properly stored and stabilized solutions. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] 3. Monitor the purity of your stock solution periodically using HPLC-UV.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Compare the chromatogram with that of a freshly prepared standard to identify potential degradation peaks. 2. Implement the stabilization protocols outlined below to minimize degradation. 3. If the degradation products are unknown, consider using HPLC-MS to identify them.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes the preparation of a stabilized stock solution to minimize oxidative degradation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or Ethanol (HPLC grade or higher)

  • L-Ascorbic acid (optional, as antioxidant)

  • EDTA (disodium salt) (optional, as a chelating agent)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation (Optional but Recommended): To minimize dissolved oxygen, sparge the solvent (DMSO or ethanol) with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry amber glass vial.

  • Addition of Stabilizers (Optional):

    • If using an antioxidant, add L-ascorbic acid to the solvent to a final concentration of 0.1-1 mmol/L.[10]

    • If using a chelating agent, add EDTA to the solvent to a final concentration of 0.05% w/v.[11] Note: The optimal concentration of EDTA can be formulation-dependent.

  • Dissolution: Add the prepared solvent to the vial containing this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas for 30-60 seconds before tightly sealing the cap.

  • Storage:

    • For short-term storage (up to one week), store the solution at 2-8°C, protected from light.

    • For long-term storage, aliquot the stock solution into single-use amber vials, purge with inert gas, and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring the Stability of this compound by HPLC-UV

This protocol provides a general method for monitoring the degradation of this compound over time. A stability-indicating method should be able to separate the parent compound from its degradation products.[4]

Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to maintain an acidic pH) is a good starting point. A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Ramp to 90% Acetonitrile

    • 15-18 min: Hold at 90% Acetonitrile

    • 18-20 min: Return to 10% Acetonitrile

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by running a UV-Vis spectrum of a fresh solution) and also at a longer wavelength (e.g., 350-400 nm) to detect the formation of colored degradation products.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase or a compatible solvent.

  • Inject the fresh standard to determine its retention time and peak area (this is your T=0 reference).

  • Store your test solution under the desired conditions (e.g., room temperature, 4°C, protected from light, etc.).

  • At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the test solution, dilute to the same concentration as the standard, and inject it into the HPLC system.

  • Analyze the chromatograms:

    • Calculate the percentage of this compound remaining by comparing its peak area at each time point to the peak area at T=0.

    • Observe the formation of any new peaks, which indicate degradation products. The appearance of peaks at earlier retention times often suggests more polar degradation products.

Visualization of Degradation and Stabilization

Degradation Pathway of this compound

The primary degradation pathway involves oxidation of the phenolic hydroxyl group, leading to the formation of a phenoxyl radical, which can then be converted to a quinone-like species. These quinones can subsequently polymerize.

G A This compound B Phenoxide Ion (at high pH) A->B Deprotonation (High pH) C Phenoxyl Radical A->C Oxidation (O2, Light, Metal Ions) B->C Oxidation (fast) D Quinone-type Products C->D Further Oxidation E Polymerization (Colored Products) D->E Polymerization

Caption: Oxidative degradation pathway of this compound.

Experimental Workflow for Stabilization

A systematic approach to stabilizing this compound solutions involves controlling environmental factors and using chemical stabilizers.

G cluster_prep Solution Preparation cluster_storage Storage cluster_monitoring Quality Control A Start with High-Purity This compound B Use High-Purity, Degassed Solvent (e.g., sparged with N2 or Ar) A->B C Add Stabilizers (Optional) - Ascorbic Acid (Antioxidant) - EDTA (Chelator) B->C D Dissolve at Controlled Temperature C->D E Use Amber Vials (Protect from Light) D->E F Purge Headspace with Inert Gas E->F G Store at Low Temperature (-20°C or -80°C for long-term) F->G H Aliquot into Single-Use Volumes G->H I Periodic Stability Check (e.g., HPLC-UV) H->I J Visual Inspection for Color Change I->J

Sources

Technical Support Center: Synthesis of Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dibenzofuran-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the real-world challenges you may encounter at the bench. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & FAQs

This guide is structured around the most frequently observed issues during the synthesis of this compound, which is often achieved via an intramolecular cyclization of a corresponding diaryl ether precursor (e.g., palladium-catalyzed C-H activation/C-O cyclization).[1]

Q1: My reaction mixture is turning dark brown or black. What is causing this, and is my product salvageable?

A1: This is a very common observation, particularly when working with phenolic compounds. The discoloration is almost certainly due to oxidation and/or thermal degradation.

  • Causality - The Chemistry Behind the Color: The hydroxyl group on the this compound core (and its precursors) is susceptible to oxidation. Under aerobic conditions, especially at elevated temperatures common in coupling reactions, phenoxides can oxidize to form highly colored quinone-like species and polymeric tars. This process can be accelerated by trace metal impurities or the catalyst itself.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen. Ensure your reaction is set up under a positive pressure of an inert gas like Argon or Nitrogen. This involves using oven-dried glassware, anhydrous solvents, and performing reagent transfers via cannula or syringe.

    • Degas Solvents: Solvents, even those rated as anhydrous, can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Temperature Control: While heat is often required to drive the cyclization, excessive temperatures can accelerate degradation. Determine the minimum effective temperature for your specific substrate and catalyst system. Monitor progress by TLC or LC-MS to avoid unnecessarily long heating times.[2]

    • Salvaging the Product: If the mixture has already darkened, the product may still be recoverable, albeit with a lower yield. Upon completion, allow the mixture to cool and proceed with a standard aqueous workup. The colored impurities are often highly polar or polymeric and can frequently be removed during extraction and subsequent silica gel column chromatography. A charcoal treatment of the crude product solution can also be effective but may lead to some product loss.

Q2: My final yield of this compound is unexpectedly low. What are the primary causes?

A2: Low yield is a multifaceted problem that can stem from incomplete reactions, catalyst issues, or competing side reactions. A systematic approach is required for diagnosis.

  • Causality - Unpacking the Reasons for Low Yield:

    • Incomplete Cyclization: The intramolecular C-O or C-C bond formation is the key step. If this process stalls, you will isolate unreacted starting material (the diaryl ether precursor).

    • Catalyst Deactivation: Palladium and copper catalysts used in these cyclizations are sensitive to impurities. Water can hydrolyze catalyst components, and certain functional groups can act as poisons.[3] For instance, using bases like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which interferes with the catalytic cycle.[3]

    • Side Reactions: The most common yield-reducing side reactions are protonolysis (dehalogenation) of the aryl halide precursor and intermolecular homocoupling, which leads to dimeric byproducts.

  • Troubleshooting Workflow: Use the following workflow to diagnose the cause of low yield.

    Low Yield Troubleshooting start Low Yield Observed check_sm Analyze crude reaction mixture (TLC, LC-MS) start->check_sm sm_present Significant starting material (SM) remains check_sm->sm_present SM Detected sm_absent SM is consumed, but product yield is low check_sm->sm_absent No/Little SM troubleshoot_catalyst Potential Catalyst Deactivation 1. Ensure strictly anhydrous conditions. 2. Use fresh, high-purity catalyst & ligands. 3. Switch to a more robust base (e.g., K₂CO₃, Cs₂CO₃).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFCX2F0725MoTi15abyUNxHAzAwdElF0sMX5vz7n4PgHD4BtE89AR9DQK77MCFOrWKJTYYl5eiJa4XpMFkEpYbFEMtlSGpceZSdaMKIGKg-hFllg3Uib5J4py_AGp8esVpOID_AxFD6jjk18VFG660EBQ6zPMgHhK9QeyRyOb9n-e019pS0XaA7u5UkaVGjMsCVxjMDOK_hdA%3D)] sm_present->troubleshoot_catalyst troubleshoot_conditions Suboptimal Reaction Conditions 1. Increase reaction temperature incrementally. 2. Increase reaction time; monitor by TLC. 3. Screen different solvents or catalyst loadings. sm_present->troubleshoot_conditions troubleshoot_side_reactions Investigate Side Reactions 1. Look for dehalogenated SM or homocoupled byproducts in MS. 2. Lower temperature to disfavor side reactions. 3. Ensure high-purity starting materials. sm_absent->troubleshoot_side_reactions

    Caption: A workflow for troubleshooting low-yield synthesis.

Q3: I've isolated a product, but my characterization (NMR/LC-MS) suggests it's the wrong isomer (e.g., Dibenzofuran-2-ol or -4-ol). Why did this happen?

A3: Isomer formation is almost always a result of the regiochemistry of your starting materials. The dibenzofuran core is assembled from two phenyl rings, and the position of the cyclization dictates the final substitution pattern.

  • Causality - Precursor Determines Product: In a typical palladium-catalyzed synthesis from an o-halo diaryl ether, the cyclization occurs between the oxygen atom and the C-H bond on the adjacent ring.[4] The final position of the hydroxyl group is therefore locked in by the structure of your diaryl ether precursor.

    • To get this compound: You need a precursor like 2-bromo-X-phenoxybenzene, where the hydroxyl group (or a protected version) is at the 3'-position of the phenoxy ring.

    • To get Dibenzofuran-2-ol: The hydroxyl group would need to be at the 2'-position.

    • To get Dibenzofuran-4-ol: The hydroxyl group would need to be at the 4'-position.

    Mistakes in the synthesis of the diaryl ether precursor are the most common root cause of obtaining the wrong final isomer.

  • Visualizing Isomer Formation:

    Isomer Formation cluster_0 Precursor Design Dictates Regiochemistry precursor_3_ol 2-Bromophenoxy-3-hydroxybenzene Precursor for 3-ol product_3_ol { This compound | Desired Product} precursor_3_ol->product_3_ol Intramolecular Cyclization precursor_2_ol 2-Bromophenoxy-2-hydroxybenzene Precursor for 2-ol product_2_ol { Dibenzofuran-2-ol | Isomeric Impurity} precursor_2_ol->product_2_ol Intramolecular Cyclization

    Caption: The structure of the diaryl ether precursor determines the final product isomer.

  • Solution:

    • Verify Precursor Structure: Re-confirm the structure of your diaryl ether starting material using detailed NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry analysis before proceeding with the cyclization step.

    • Review Precursor Synthesis: If the precursor is incorrect, revisit its synthesis (e.g., Ullmann condensation or Buchwald-Hartwig coupling) to ensure the correct reagents and conditions were used to achieve the desired regioselectivity.[5]

Summary Table: Troubleshooting at a Glance
Observed IssueProbable Cause(s)Recommended Solutions
Dark Reaction Color Oxidation of phenol/phenoxide; thermal degradation.Use a robust inert atmosphere; degas solvents; avoid excessive heat.
Low Final Yield Incomplete reaction; catalyst deactivation; side reactions.Follow the troubleshooting workflow (Q2); ensure anhydrous conditions; check for side products via MS.[3]
Wrong Isomer Formed Incorrect regiochemistry of the diaryl ether precursor.Re-verify the structure of the starting material before cyclization.
Starting Material Remains Ineffective catalysis or suboptimal conditions.Increase catalyst loading, temperature, or reaction time; ensure catalyst is active.[2][6]
Byproduct Detected Protonolysis (dehalogenation); homocoupling.Use high-purity reagents; consider lower temperatures or different ligand systems.
Experimental Protocol: General Procedure for Ensuring Anhydrous Conditions

This protocol is essential for minimizing catalyst deactivation and improving reproducibility in moisture-sensitive reactions like palladium-catalyzed cyclizations.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, stir bar) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas (Argon or Nitrogen). Use high-vacuum grease on all joints.

  • Purging: Once assembled and cooled to room temperature, flame-dry the entire apparatus under vacuum and backfill with inert gas. Repeat this cycle three times to remove adsorbed moisture and air.

  • Reagent & Solvent Handling:

    • Use anhydrous solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.

    • Solid reagents (catalyst, base, ligand) should be dried in a vacuum oven if their stability permits.

    • Transfer all reagents under positive inert gas pressure. Use gas-tight syringes for liquids and a glove box or glove bag for solids.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for 2-Acetyldibenzofuran synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590-6597. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers.
  • Bhanuchandra, M., et al. (2017). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Dibenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibenzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. Dibenzofurans are crucial structural motifs in many biologically active compounds and advanced materials, making their efficient synthesis a key focus in modern organic chemistry.[1][2] The success of these syntheses often hinges on the judicious selection of a catalyst and the fine-tuning of reaction conditions.

This center provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing dibenzofurans?

A1: Modern synthetic routes to dibenzofurans predominantly rely on transition metal-catalyzed intramolecular cyclization reactions. The two main pathways are:

  • Palladium-Catalyzed C-H Activation/C-C Bond Formation: This is a highly prevalent method that typically involves the intramolecular coupling of a diaryl ether. For instance, an o-iododiaryl ether can undergo a C-H activation and subsequent C-C bond formation to yield the dibenzofuran core.[3][4] This approach is valued for its efficiency and the ability to use readily available starting materials.

  • Palladium or Copper-Catalyzed C-O Bond Formation: This strategy involves the intramolecular cyclization of a 2-arylphenol derivative. The key step is the formation of the C-O bond to close the furan ring.[5] Copper-catalyzed methods, such as those using CuBr or CuI, have also been developed for this transformation, often lauded for their high efficiency and good atom economy.[1][6]

Q2: How do I choose the right palladium catalyst for my reaction?

A2: The choice of palladium source is critical and depends on the specific reaction pathway (C-C vs. C-O formation) and the nature of your substrates.

  • For C-H Activation/C-C Coupling:

    • Pd/C (Palladium on Carbon): This is an excellent choice for its reusability, cost-effectiveness, and often ligand-free conditions. It has been shown to be highly effective for the cyclization of o-iododiaryl ethers with excellent selectivity, avoiding common side reactions like hydrodehalogenation.[3][4]

    • Pd(OAc)₂ (Palladium(II) Acetate): A common and versatile precatalyst that is reduced in situ to the active Pd(0) species. It is widely used in various C-H activation protocols.[7][8]

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A source of Pd(0) that does not require an in situ reduction step, which can be advantageous in sensitive reactions.[2]

  • For C-O Bond Formation:

    • A combination of Pd(0) and Pd(II) sources may be used, as the catalytic cycle can involve both oxidation states.[9][10][11] The reaction often proceeds through a phenol-directed C-H activation followed by a C-O reductive elimination.[9][10][11]

Q3: What is the role of ligands, and are they always necessary?

A3: Ligands play a crucial role in stabilizing the palladium catalyst, tuning its reactivity, and preventing deactivation.[12][13] The electronic and steric properties of the ligand can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[13][14][15]

However, ligands are not always required. For example, the synthesis of dibenzofuran from o-iododiaryl ether has been successfully achieved using reusable Pd/C under ligand-free conditions.[3][4] The decision to use a ligand depends on the specific transformation and the stability of the catalytic species under the reaction conditions. For challenging substrates or to improve selectivity, the use of phosphine-based ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be beneficial.[15][16]

Q4: When should I consider a copper catalyst instead of palladium?

A4: Copper catalysts are a viable and often more economical alternative to palladium, particularly for C-O bond formation pathways.

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[17]

  • Reaction Type: Copper catalysts, such as CuI or CuBr, are particularly effective for the intramolecular O-arylation of 2-arylphenols (Ullmann condensation type reactions) and can also be used in domino reactions for rapid assembly of the dibenzofuran core.[1][6][7]

  • Atom Economy: Copper-catalyzed methods for synthesizing dibenzofuran derivatives from o-phenylphenols via C-H activation and C-O bond formation are noted for their high synthetic efficiency and good atom economy.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dibenzofurans.

Problem 1: Low to No Product Yield

Low conversion is one of the most common issues in catalytic synthesis. A systematic approach is essential for diagnosis.

G start->reagent_check reagent_check->start reagent_check->catalyst_check Yes reagent_ok Reagents OK reagent_check->reagent_ok catalyst_check->reagent_check atmosphere_check Check Inert Atmosphere Was the reaction properly degassed? Is there an air leak? catalyst_check->atmosphere_check Yes catalyst_ok Catalyst OK catalyst_check->catalyst_ok atmosphere_check->catalyst_check conditions_check Review Reaction Conditions (Temperature, Time, Concentration) atmosphere_check->conditions_check Yes atmosphere_ok Atmosphere OK atmosphere_check->atmosphere_ok optimize_temp Optimize Temperature Screen higher/lower temps conditions_check->optimize_temp Initial checks pass optimize_base Optimize Base/Solvent Screen different bases (e.g., NaOAc, K₂CO₃) and solvents (e.g., DMA, Toluene) optimize_temp->optimize_base G cluster_cycle Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-I C C-H Activation B->C Pd(II) Intermediate D Reductive Elimination C->D Palladacycle D->A -HX E Dibenzofuran (Product) D->E F Diaryl Ether (Substrate) F->B

Caption: Palladium-catalyzed C-H activation cycle.

Reference Experimental Protocol: Synthesis of Dibenzofuran from o-Iododiaryl Ether using Pd/C

This protocol is adapted from the procedure described by Panda, N. et al. in J. Org. Chem. (2015). [4]

  • Reaction Setup: To a flame-dried reaction tube equipped with a magnetic stir bar, add the o-iododiaryl ether (1.0 equiv., e.g., 50 mg), sodium acetate (NaOAc, 3.0 equiv.), and 10 wt % Palladium on carbon (Pd/C, 0.3 mol %).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) via syringe (e.g., 3 mL).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heating: Place the reaction tube in a preheated oil bath at 140 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water (e.g., 10 mL).

    • Extract the product with a suitable organic solvent, such as diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure dibenzofuran.

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590-6597. [Link]

  • Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. PubMed. [Link]

  • Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Guangzhou Institute of Biomedicine and Health. (2012, May 17). The Synthesis of Dibenzofuran Derivatives through C-H Activation. [Link]

  • da Silva, A. B., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (2023). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Request PDF. [Link]

  • National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. [Link]

  • American Chemical Society. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]

  • National Institutes of Health. (n.d.). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]

  • American Chemical Society. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • DiVA portal. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of dibenzofuran. [Link]

  • Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

  • American Chemical Society. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • National Institutes of Health. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PMC. [Link]

  • National Institutes of Health. (n.d.). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Link]

  • National Institutes of Health. (n.d.). Dibenzofuran. PubChem. [Link]

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

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Technical Support Center: Solvent Effects on Dibenzofuran-3-ol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzofuran-3-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of solvents in the reactivity of this versatile heterocyclic compound. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring the purity of your products.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during experimental work with this compound, with a focus on the influence of solvent choice.

Q1: My O-alkylation of this compound is giving a low yield. What are the likely causes related to the solvent?

Low yields in O-alkylation reactions are a frequent issue and can often be traced back to suboptimal solvent selection and reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The formation of the phenoxide is essential for the nucleophilic attack. If the base is not strong enough or is hindered by the solvent, deprotonation will be incomplete.

    • Solution: Employ a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents do not participate in hydrogen bonding and will not solvate the base as strongly as protic solvents, thus increasing its reactivity.[1]

  • Poor Solubility of Reactants: this compound, like its parent compound dibenzofuran, has limited solubility in highly polar solvents like water but is more soluble in organic solvents.[2][3] If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent that dissolves both the this compound and the alkylating agent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve a range of organic compounds.

  • Solvent-Deactivated Nucleophile (Phenoxide): In polar protic solvents (e.g., alcohols, water), the phenoxide intermediate can be strongly solvated through hydrogen bonding.[4][5][6] This "caging" effect stabilizes the nucleophile and reduces its reactivity, leading to lower yields.[4]

    • Solution: Switch to a polar aprotic solvent. These solvents can still solvate the cation (e.g., Na+) but do not form strong hydrogen bonds with the phenoxide, leaving it more "naked" and nucleophilic.[4][5]

  • Side Reactions: In some cases, competing reactions can occur. While less common for this substrate, the choice of solvent can sometimes influence the reaction pathway.

    • Solution: Using a less polar, aprotic solvent can sometimes minimize side reactions by altering the reaction's energy profile.[1]

Troubleshooting Table: Low Yield in O-Alkylation

IssuePossible CauseRecommended Solution
Low Yield Incomplete deprotonation of the hydroxyl group.Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (DMF, THF).
Poor solubility of starting materials.Select a solvent that ensures all reactants are in the same phase.[5] Consider solvent mixtures if necessary.
Nucleophile deactivation by protic solvents.Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetonitrile, acetone).[4]
Decomposition of starting materials or product.Monitor the reaction by TLC to avoid prolonged reaction times at high temperatures.[7]
Impure reagents or wet solvent.Use freshly purified reagents and anhydrous solvents. Moisture can quench strong bases and hydrolyze alkylating agents.[8]
Q2: I am observing unexpected byproducts in my reaction. Could the solvent be the culprit?

Absolutely. The solvent can dramatically influence the selectivity of a reaction.

Explanation of Solvent Influence on Selectivity:

The solvent's polarity and its ability to form hydrogen bonds can stabilize or destabilize transition states for different reaction pathways. For instance, in nucleophilic substitution reactions, polar protic solvents favor SN1 mechanisms by stabilizing both the carbocation intermediate and the leaving group.[4] Conversely, polar aprotic solvents favor SN2 mechanisms by not solvating the nucleophile, thus keeping it highly reactive.[4]

Troubleshooting Steps:

  • Characterize the Byproducts: Before you can troubleshoot, you need to know what you're making. Use techniques like NMR, Mass Spectrometry, and IR spectroscopy to identify the structure of the major byproducts.

  • Consider Plausible Side Reactions: Based on your starting materials and reagents, what are the likely side reactions? For this compound, this could include reactions at the aromatic rings (electrophilic substitution) if the conditions are acidic, or dimerization/polymerization.

  • Alter the Solvent System:

    • If you suspect a change in mechanism (e.g., SN1 vs. SN2), systematically change the solvent from polar protic to polar aprotic, or vice-versa.

    • If you are dealing with a reaction sensitive to acidity, ensure your solvent is not acidic or basic. For example, some grades of chloroform can contain trace amounts of HCl.

    • For reactions involving charged intermediates, moving to a less polar solvent can sometimes suppress their formation.

Q3: My reaction is proceeding very slowly. How can I use the solvent to increase the reaction rate?

The solvent can have a profound impact on reaction kinetics.

Key Principles:

  • "Like Dissolves Like": For a reaction to occur, the reactants must be in the same phase.[5] Ensuring your reactants are fully soluble is the first step to a reasonable reaction rate. This compound has better solubility in organic solvents like ethanol, acetone, and chloroform than in water.[9]

  • Stabilization of Transition States: Solvents that stabilize the transition state of a reaction more than the ground state will accelerate the reaction. For reactions involving the formation of charged intermediates, polar solvents are generally preferred.

  • The Protic vs. Aprotic Effect on Nucleophiles: As discussed in Q1, for reactions involving anionic nucleophiles (like the deprotonated this compound), polar aprotic solvents will generally lead to faster reaction rates in SN2 type reactions compared to polar protic solvents.[4] The rate increase can be substantial, sometimes by several orders of magnitude.[4]

Practical Steps to Increase Reaction Rate:

  • Increase Reactant Concentration: If solubility allows, a more concentrated solution will lead to more frequent molecular collisions.

  • Optimize the Solvent for the Mechanism:

    • For SN2 reactions with anionic nucleophiles, use polar aprotic solvents (DMF, DMSO, acetonitrile).

    • For SN1 reactions, use polar protic solvents (water, alcohols).

  • Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity.[10] For instance, a mixture of a non-polar solvent (like toluene) with a polar aprotic co-solvent can be effective.

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol provides a robust starting point for the O-alkylation of this compound, with considerations for solvent choice.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile, acetone)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, add this compound (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add the chosen anhydrous solvent to dissolve the starting material. The volume should be sufficient for good stirring.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add the base (1.1 - 1.5 eq.) portion-wise. If using NaH, be cautious of hydrogen gas evolution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkylating agent (1.0 - 1.2 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or water.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired O-alkylated dibenzofuran.

Part 3: Visualization of Solvent Effects

Diagram 1: Influence of Solvent on Nucleophilic Substitution

This diagram illustrates the differing effects of polar protic and polar aprotic solvents on an anionic nucleophile, such as the phenoxide of this compound.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Nu⁻) Caged_Nu Solvated ('Caged') Nucleophile [S-H---Nu⁻---H-S] Nu_protic->Caged_Nu Hydrogen Bonding Solvent_protic Solvent (S-H) Reactivity_low Reduced Reactivity Caged_Nu->Reactivity_low Nu_aprotic Nucleophile (Nu⁻) Free_Nu 'Naked' Nucleophile Cation_aprotic Counter-ion (M⁺) Solvated_Cation Solvated Cation Cation_aprotic->Solvated_Cation Solvation Reactivity_high Enhanced Reactivity Free_Nu->Reactivity_high start Dibenzofuran-3-olate (Nu⁻) start->Nu_protic start->Nu_aprotic

Caption: Solvent effects on nucleophile reactivity.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues, with a focus on solvent-related factors.

Troubleshooting_Workflow decision decision action action start Low Reaction Yield Observed check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent appropriate for the mechanism? check_solubility->check_solvent_type Yes action_change_solvent Change solvent or use co-solvent check_solubility->action_change_solvent No check_conditions Are conditions anhydrous? check_solvent_type->check_conditions Yes action_switch_solvent_class Switch between protic/aprotic check_solvent_type->action_switch_solvent_class No optimize_base Is deprotonation complete? check_conditions->optimize_base Yes action_dry_reagents Use anhydrous solvents & dry reagents check_conditions->action_dry_reagents No analyze_byproducts Analyze byproducts optimize_base->analyze_byproducts Yes action_stronger_base Use stronger base / optimize equivalents optimize_base->action_stronger_base No reassess_mechanism Reassess proposed mechanism analyze_byproducts->reassess_mechanism final_optimization Final Optimization reassess_mechanism->final_optimization success Improved Yield final_optimization->success action_change_solvent->check_solvent_type action_switch_solvent_class->check_conditions action_dry_reagents->optimize_base action_stronger_base->analyze_byproducts

Caption: Workflow for troubleshooting low reaction yields.

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Solubility of Things. (n.d.). Dibenzofuran.
  • Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • Fatima, M., et al. (2019). Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. SciSpace.
  • ChemicalBook. (n.d.). Dibenzofuran CAS#: 132-64-9.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Solubility of Things. (n.d.). Dibenzofuran-3-amine.
  • YouTube. (2015). Nucleophilicity and Solvents - Protic and Aprotic.
  • Reddit. (2024). What are some common causes of low reaction yields?
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives.
  • ResearchGate. (2018). What solvent can I use to dissolve an organic-inorganic hybrid to perform liquid 31P-NMR?

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Technical Support Center: Scale-Up Synthesis of Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Dibenzofuran-3-ol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will focus on a robust and widely applicable synthetic route: the diazotization of 3-aminodibenzofuran followed by hydrolysis.

Overview of Recommended Synthetic Pathway

The transformation of 3-aminodibenzofuran to this compound via a diazonium salt intermediate is a classic and reliable method suitable for scale-up. The process involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine (3-aminodibenzofuran) into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][]

  • Hydrolysis (Thermolysis): The decomposition of the diazonium salt in an aqueous acidic medium at elevated temperatures to yield the target phenol, this compound, and nitrogen gas.

This pathway is favored for its high-yielding potential and the use of cost-effective reagents. However, the reactive and potentially unstable nature of diazonium salts necessitates precise control over reaction parameters, especially during scale-up.

Synthetic_Pathway Start 3-Aminodibenzofuran Step1 Diazotization NaNO₂, H₂SO₄/H₂O 0-5 °C Start->Step1 Intermediate Dibenzofuran-3-diazonium Salt (in situ) Step1->Intermediate Step2 Hydrolysis Heat (e.g., 50-80 °C) H₂O Intermediate->Step2 End This compound Step2->End

Caption: Recommended two-step synthesis workflow for this compound.

Troubleshooting Guide & Critical Process Parameters

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Part 1: The Diazotization Reaction

Question: My diazotization reaction seems incomplete, resulting in low yields in the subsequent hydrolysis step. What are the common causes?

Answer: Incomplete diazotization is a frequent issue during scale-up and typically points to three critical parameters: temperature, reagent addition rate, and acidity.

  • Temperature Control is Paramount: The reaction must be maintained between 0-5 °C. Nitrous acid is unstable and decomposes at higher temperatures. More critically, the aryl diazonium salt itself can begin to decompose prematurely, even at temperatures slightly above 10 °C, leading to unwanted side products. On a large scale, efficient heat removal is crucial. Ensure your reactor's cooling jacket is functioning optimally and that the heat transfer is adequate for the batch size.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the acidic solution of the amine. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition and minimizing the formation of nitrogen oxides (brown fumes). A rapid addition can cause localized temperature spikes and a buildup of unreacted nitrous acid.

  • Sufficient Acidity: A strong acid, typically sulfuric or hydrochloric acid, is required to protonate the nitrous acid to form the active diazotizing agent, the nitrosonium ion (NO⁺).[3] Insufficient acid will lead to a sluggish and incomplete reaction. It also prevents unwanted side-reactions, such as the coupling of the newly formed diazonium salt with the unreacted starting amine to form a triazene byproduct. A common practice is to use 2.5-3.0 molar equivalents of acid relative to the amine.

Question: I am observing excessive foaming and brown gas (NOx) evolution from the reactor. Is this normal and how can I control it?

Answer: While some nitrogen evolution from minor decomposition is expected, excessive foaming and the visible presence of brown NOx gases are signs of poor process control.

  • Causality: This is almost always due to the decomposition of nitrous acid, which happens when the temperature is too high or the sodium nitrite is added too quickly. The nitrite decomposes into NOx gases, which can cause significant foaming and create a hazardous atmosphere in the reactor headspace.

  • Solution: Immediately stop the nitrite addition and ensure the reactor's cooling system brings the batch temperature back down to the 0-5 °C range. Resume the addition at a much slower rate once the temperature is stable. For large-scale batches, consider using a programmable dosing pump for precise and consistent addition. An inert nitrogen blanket in the reactor can also help to safely purge any evolved gases.

Question: How can I confirm the diazotization is complete before starting the hydrolysis?

Answer: This is a critical in-process control (IPC) check. Proceeding with unreacted amine or nitrite can lead to hazardous side reactions and impurities.

  • Starch-Iodide Test: This is a classic and effective method. A small sample of the reaction mixture is spotted onto starch-iodide paper. A positive test (instantaneous blue-black color) indicates the presence of excess nitrous acid, which signals the completion of the reaction (all the amine has been consumed). The test works because nitrous acid will oxidize the iodide to iodine, which then forms a colored complex with starch.

  • Negative Amine Test: To be certain, you can also test for the absence of the starting amine. A sample of the reaction can be quenched into a solution of a coupling agent like 2-naphthol. If starting amine is still present, it will not have formed a diazonium salt and will not couple to form a brightly colored azo dye. Conversely, the presence of the diazonium salt will produce a deep red/orange color, confirming the reaction has worked.

Part 2: The Hydrolysis (Phenol Formation) Step

Question: My final yield of this compound is low, and I am isolating a significant amount of dark, tarry material. What is happening?

Answer: Low yields and tar formation during the hydrolysis of diazonium salts are classic symptoms of uncontrolled decomposition.

  • Causality: The conversion of the diazonium salt to the phenol proceeds via a carbocation intermediate after the loss of N₂ gas. This carbocation is highly reactive and can participate in numerous side reactions, especially polymerization or reactions with other nucleophiles, leading to tar. This is exacerbated by excessively high temperatures or high concentrations.

  • Optimization & Control:

    • Controlled Heating: The diazonium salt solution should be added slowly to a separate vessel containing hot (e.g., 50-80 °C) dilute sulfuric acid. This "inverse addition" ensures that the concentration of the diazonium salt is always low in the hot reaction zone, minimizing side reactions. Avoid heating the entire bulk solution of the diazonium salt directly, as this can lead to a dangerous and uncontrollable exothermic decomposition.

    • Steam Distillation: In some cases, the product phenol is volatile enough to be removed from the reaction mixture by steam distillation as it is formed. This is an excellent technique for scale-up as it continuously removes the product from the high-temperature, tar-forming environment, protecting it from degradation.

    • Presence of Copper(I): While more common for Sandmeyer reactions, the presence of cuprous oxide (Cu₂O) can sometimes catalyze a cleaner decomposition to the phenol, though this must be optimized on a small scale first.

Table 1: Impact of Hydrolysis Conditions on Yield & Purity

ParameterConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Temperature Too Low (< 50 °C)LowHighIncomplete decomposition of the diazonium salt.
Optimal (50-80 °C)HighHighEfficient decomposition with controlled side reactions.
Too High (> 90 °C)LowLowPromotes polymerization and tar formation.[1]
Acid Conc. LowModerateLowMay not fully suppress side reactions.
HighHighHighSuppresses phenoxide formation and subsequent coupling.
Addition Method Bulk HeatingLowLowUncontrolled exotherm and high local concentrations.
Inverse AdditionHighHighMaintains low diazonium salt concentration in the hot zone.
Part 3: Work-up and Purification

Question: What is the most effective method for purifying crude this compound on a multi-kilogram scale?

Answer: For large-scale purification of a solid compound like this compound, flash column chromatography becomes impractical and expensive. The preferred industrial methods are crystallization and/or distillation.

  • Crystallization: This is the most cost-effective and scalable method. The crude product, after work-up (extraction and solvent removal), should be subjected to recrystallization from a suitable solvent system. You will need to perform solvent screening to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. Toluene, xylenes, or alcohol/water mixtures are common starting points.

  • Activated Carbon Treatment: If the crude product has significant color from tarry byproducts, a hot filtration over a bed of activated carbon (charcoal) prior to crystallization can be highly effective at removing these colored impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent purification method, especially for removing non-volatile tar and inorganic salts.

Troubleshooting_Tree Problem Low Final Yield / High Impurities Cause1 Incomplete Diazotization Problem->Cause1 Cause2 Uncontrolled Hydrolysis Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Sol1a Check Temp (0-5 °C) Cause1->Sol1a Sol1b Slow NaNO₂ Addition Cause1->Sol1b Sol1c Verify Acidity (>2.5 eq) Cause1->Sol1c Sol1d Use Starch-Iodide IPC Cause1->Sol1d Sol2a Use Inverse Addition Cause2->Sol2a Sol2b Control Temp (50-80 °C) Cause2->Sol2b Sol2c Consider Steam Distillation Cause2->Sol2c Sol3a Optimize Crystallization Solvent Cause3->Sol3a Sol3b Use Activated Carbon for Color Cause3->Sol3b

Caption: Decision tree for troubleshooting low yield/purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up a diazotization reaction? A: The main hazards are the thermal instability of diazonium salts and the evolution of toxic NOx gases. Solid diazonium salts should never be isolated as they can be explosive when dry. Always keep them in a cold, aqueous solution. The thermal decomposition is highly exothermic and can lead to a runaway reaction if cooling fails. All operations should be conducted in a well-ventilated area or in a contained reactor system with proper off-gas handling.

Q2: Are there viable alternative synthetic routes for this compound on a large scale? A: Yes, while the diazotization route is common, other methods exist. One notable alternative is the palladium-catalyzed cyclization of diaryl ethers.[4] For instance, a suitably substituted 2-halodiphenyl ether could undergo intramolecular C-O bond formation. Another approach involves the annulation of a substituted benzofuran.[5][6] However, these routes often require more expensive catalysts (like palladium) and starting materials, making the diazotization of 3-aminodibenzofuran a more economically attractive option for many applications.

Q3: What analytical techniques are recommended for reaction monitoring and final product release? A: For in-process control (IPC), Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the disappearance of the starting amine. For the final product, HPLC is essential for determining purity (area percent). Identity can be confirmed by ¹H NMR and Mass Spectrometry, and the melting point is a simple and effective indicator of purity.

Experimental Protocols

Protocol 1: Scale-Up Diazotization of 3-Aminodibenzofuran

(This is a representative protocol and must be adapted and optimized for your specific equipment and scale.)

  • Setup: Equip a jacketed reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a peristaltic pump for controlled addition.

  • Charge: Charge the reactor with 3-aminodibenzofuran (1.0 eq) and water (10 volumes). Begin stirring to form a slurry.

  • Acidification: Cool the reactor jacket to -5 °C. Slowly add concentrated sulfuric acid (2.7 eq) while maintaining the internal temperature below 20 °C. Continue cooling until the internal temperature is stable between 0-5 °C.

  • Nitrite Solution: In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water (2 volumes).

  • Diazotization: Begin adding the sodium nitrite solution to the reactor via the peristaltic pump sub-surface over 2-3 hours. Critically maintain the internal temperature at 0-5 °C throughout the addition.

  • IPC Check: After the addition is complete, stir for an additional 30 minutes. Test the reaction mixture with starch-iodide paper. A positive result (blue-black color) confirms completion. The cold solution of dibenzofuran-3-diazonium sulfate is now ready for the next step. DO NOT WARM OR ISOLATE.

Protocol 2: Hydrolysis to this compound
  • Setup: In a separate, larger reactor, charge a dilute solution of sulfuric acid (e.g., 10% v/v in water) and heat to 70 °C.

  • Hydrolysis: Slowly pump the cold diazonium salt solution from the first reactor into the hot acid solution of the second reactor. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the gas evolution and maintain the temperature of the second reactor between 70-80 °C.

  • Completion: After the addition is complete, hold the mixture at 80 °C for 1 hour to ensure complete decomposition.

  • Cool Down & Isolation: Cool the reaction mixture to room temperature. The crude this compound will often precipitate as a solid. Isolate the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. The crude product can then be taken for purification as described above.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC, NIH.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
  • Product Class 3: Dibenzofurans. Science of Synthesis.
  • Scale-up synthesis and synthetic transformations of 3aa. ResearchGate.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing.
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC, NIH.
  • Diazotisation. Organic Chemistry Portal.
  • Custom Diazotization Services. BOC Sciences.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful therapeutic development. This guide provides an in-depth comparison of analytical methodologies for the validation of Dibenzofuran-3-ol, a heterocyclic phenol of increasing interest. Herein, we move beyond rote procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a self-validating system that stands up to rigorous scientific and regulatory scrutiny. Every claim and protocol is grounded in authoritative sources, providing a comprehensive and trustworthy resource for your analytical needs.

Introduction: The Analytical Imperative for this compound

This compound, a hydroxylated derivative of dibenzofuran, presents a unique analytical challenge due to its phenolic nature and polycyclic aromatic structure. Accurate quantification is paramount for pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). The validation of an analytical method is not merely a regulatory hurdle; it is a scientifically rigorous process that demonstrates a method is fit for its intended purpose.[1][2] This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust validation of this compound analysis.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and GC-MS for the analysis of this compound is contingent on several factors including the sample matrix, required sensitivity, and the nature of the impurities to be monitored.

High-Performance Liquid Chromatography (HPLC) with UV Detection: As a non-destructive technique, HPLC is well-suited for the analysis of thermally labile or non-volatile compounds like phenolic compounds.[3][4] The inherent aromaticity of this compound lends itself to sensitive detection by UV spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and specificity.[5][6] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, which is invaluable for impurity profiling and metabolite identification. However, derivatization is often necessary for polar compounds like phenols to improve their volatility and chromatographic behavior.[5]

The following table summarizes the key performance parameters for hypothetical validated HPLC-UV and GC-MS methods for the quantification of this compound, based on established methods for analogous phenolic and polycyclic aromatic compounds.[7][8]

Parameter HPLC-UV GC-MS (with Derivatization) Rationale for Acceptance Criteria
Linearity (R²) > 0.999> 0.998Ensures a direct proportionality between detector response and analyte concentration over the working range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Demonstrates the closeness of the measured value to the true value.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Measures the precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 2.5%Assesses the effect of random events on the precision of the analytical procedure.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity Demonstrated by peak purity and resolution from potential interferents.Confirmed by unique mass spectrum and retention time.Ensures that the signal measured is unequivocally from the analyte of interest.
Robustness Insensitive to minor changes in mobile phase composition, pH, and flow rate.Unaffected by small variations in oven temperature ramp, carrier gas flow, and injection volume.Indicates the method's reliability during normal usage.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, step-by-step methodologies for the validation of analytical methods for this compound. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.

HPLC-UV Method Validation Protocol

This protocol outlines the validation of a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be necessary.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The acidic modifier improves peak shape for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), and a solution of this compound to demonstrate the absence of interfering peaks at the retention time of the analyte. Peak purity can be assessed using a diode-array detector (DAD).

  • Linearity: Inject the series of working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known concentration of the sample with three different concentration levels of the reference standard (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be < 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the two days should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation (Stock & Working) HPLC HPLC-UV Analysis Std_Prep->HPLC Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness

HPLC Method Validation Workflow
GC-MS Method Validation Protocol

This protocol details the validation of a GC-MS method for the quantification of this compound following derivatization.

1. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This agent converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.

  • Stock Standard Solution (1 mg/mL): Prepare as in the HPLC method.

  • Derivatization of Standards: In a vial, evaporate a known volume of the working standard solution to dryness under a stream of nitrogen. Add the derivatizing agent and an appropriate solvent (e.g., pyridine or acetonitrile) and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Sample Preparation and Derivatization: Extract this compound from the sample matrix using a suitable solvent. Evaporate the solvent and perform the derivatization step as described for the standards.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes. This gradient ensures good separation of the analyte from any impurities.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the molecular ion and at least two characteristic fragment ions of the derivatized this compound.

3. Validation Parameters:

  • Specificity: Inject a derivatized blank and placebo to ensure no interfering peaks are present at the retention time of the derivatized analyte. The mass spectrum of the analyte peak in a sample should match that of the reference standard.

  • Linearity: Prepare and analyze a series of derivatized standard solutions in triplicate. Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration. The correlation coefficient (R²) should be > 0.998.

  • Accuracy: Perform recovery studies by spiking the sample matrix at three concentration levels. The recovery should be within 97.0 - 103.0%.

  • Precision:

    • Repeatability: Perform six replicate analyses of a derivatized standard solution. The RSD should be < 1.5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The overall RSD should be < 2.5%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3, and LOQ at an S/N of 10.

  • Robustness: Evaluate the effect of small changes in GC parameters such as the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters Std_Prep Standard Preparation Derivatization Derivatization (e.g., Silylation) Std_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Specificity Specificity (RT & Mass Spec) GCMS_Analysis->Specificity Linearity Linearity GCMS_Analysis->Linearity Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision LOD_LOQ LOD & LOQ (S/N) GCMS_Analysis->LOD_LOQ Robustness Robustness GCMS_Analysis->Robustness

GC-MS Method Validation Workflow

Conclusion: Selecting the Optimal Validated Method

Both HPLC-UV and GC-MS can be validated to provide accurate, precise, and reliable methods for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, straightforward, and cost-effective method, particularly for routine quality control and assays where high sensitivity is not the primary concern. Its non-destructive nature and avoidance of a derivatization step simplify the workflow.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification, such as in pharmacokinetic studies or for the identification of unknown impurities and metabolites. The requirement for derivatization adds a step to the sample preparation but is often justified by the enhanced performance.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate analytical methods for this compound that are scientifically sound and meet stringent regulatory expectations.

References

  • Employing comparative QSAR techniques for the recognition of dibenzofuran and dibenzothiophene derivatives toward MMP-12 inhibition. Taylor & Francis Online. Available at: [Link]

  • Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts. U.S. Geological Survey. Available at: [Link]

  • Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in human hair by gas chromatography-negative chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO. Available at: [Link]

  • Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. PMC - NIH. Available at: [Link]

  • Analysis of OH-PAHs and carbonyl-PAHs (a) by GC-MS (5 mg L⁻¹) (b) by... ResearchGate. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Method 8290a. EPA. Available at: [Link]

  • Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. Available at: [Link]

  • (PDF) Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. ResearchGate. Available at: [Link]

  • Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. Available at: [Link]

  • Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans and their alkyl derivatives in Gippsland Basin source rocks. Macquarie University. Available at: [Link]

  • Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC - PubMed Central. Available at: [Link]

  • Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices - Literature Review and Preliminary Recommendations. EPA Nepis. Available at: [Link]

  • Guidance on analysis of polychlorinated dibenzodioxins and dibenzofurans in technical active constituents. APVMA. Available at: [Link]

  • Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. PMC - NIH. Available at: [Link]

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A Comparative Study of Dibenzofuran-3-ol and Its Isomers for the Advancment of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenzofuran, a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2] The introduction of a hydroxyl group to the dibenzofuran core creates a family of isomers—dibenzofuran-1-ol, -2-ol, -3-ol, and -4-ol—each with distinct physicochemical and biological characteristics dictated by the position of the hydroxyl substituent. Understanding the nuanced differences between these isomers is paramount for researchers, scientists, and drug development professionals in the rational design of novel therapeutics with enhanced efficacy and selectivity.

This comprehensive guide provides an in-depth comparative analysis of dibenzofuran-3-ol and its isomers. We will delve into their physicochemical properties, synthetic pathways, spectroscopic signatures, and biological activities, supported by experimental data and detailed protocols. This guide is intended to be a valuable resource for the scientific community, facilitating further exploration and application of these promising compounds.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl group on the dibenzofuran ring significantly influences the physicochemical properties of the isomers, affecting their solubility, melting point, boiling point, and acidity (pKa). These properties, in turn, impact their pharmacokinetic and pharmacodynamic profiles.

PropertyDibenzofuran-1-olDibenzofuran-2-olThis compoundDibenzofuran-4-olDibenzofuran (Parent)
Molecular Formula C₁₂H₈O₂C₁₂H₈O₂C₁₂H₈O₂C₁₂H₈O₂C₁₂H₈O
Molecular Weight 184.19 g/mol 184.19 g/mol 184.19 g/mol 184.19 g/mol 168.19 g/mol
Melting Point (°C) Data not availableData not available141-141.5[3]125[1]80-82[4][5][6]
Boiling Point (°C) Data not availableData not availableData not availableData not available287[3][6]
Solubility Data not availableData not availableData not availableData not availableInsoluble in water; soluble in nonpolar organic solvents like benzene, toluene, and chloroform.[4][7]
pKa Data not availableData not availableData not availableData not availableNot applicable

Analysis of Physicochemical Trends:

The available data, though incomplete, suggests that the introduction of a hydroxyl group significantly increases the melting point compared to the parent dibenzofuran, likely due to the potential for intermolecular hydrogen bonding. The difference in melting points between this compound and dibenzofuran-4-ol highlights the influence of isomeric substitution on crystal lattice packing. The lack of comprehensive data for all isomers underscores the need for further experimental characterization to fully understand their structure-property relationships.

Synthesis of Dibenzofuranol Isomers

The synthesis of hydroxylated dibenzofurans can be approached through several strategies. A common and versatile method involves the construction of a substituted diaryl ether followed by an intramolecular cyclization to form the dibenzofuran core. The hydroxyl group can be introduced either before or after the formation of the dibenzofuran ring, often protected as a methoxy group which is later demethylated.

Below are generalized synthetic schemes for the preparation of each isomer, based on established synthetic methodologies for dibenzofuran derivatives.

General Synthetic Workflow

G cluster_start Starting Materials cluster_ether Diaryl Ether Formation cluster_cyclization Dibenzofuran Ring Closure cluster_demethylation Demethylation cluster_product Final Product start1 Substituted Phenol ullmann Ullmann Condensation (Cu catalyst, base) start1->ullmann start2 Substituted Halobenzene start2->ullmann pd_cyclization Palladium-Catalyzed Intramolecular C-H Arylation ullmann->pd_cyclization Substituted Diaryl Ether demethylation BBr₃ or HBr pd_cyclization->demethylation Methoxydibenzofuran product Hydroxydibenzofuran Isomer demethylation->product

Caption: General Synthetic Workflow for Dibenzofuranol Isomers.

Experimental Protocol: Synthesis of this compound (Illustrative Example)

This protocol outlines a plausible synthesis of this compound via a methoxy-protected intermediate.

Step 1: Synthesis of 2-Bromo-3'-methoxydiphenyl ether

  • To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Add 1-bromo-2-iodobenzene (1.1 eq) and a copper(I) catalyst (e.g., CuI, 0.1 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-3'-methoxydiphenyl ether.

Step 2: Synthesis of 3-Methoxydibenzofuran

  • Dissolve the 2-bromo-3'-methoxydiphenyl ether (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture at reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 3-methoxydibenzofuran.

Step 3: Demethylation to this compound

  • Dissolve 3-methoxydibenzofuran (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Analysis: A Comparative Perspective

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable information about the molecular structure of the dibenzofuranol isomers. The position of the hydroxyl group leads to distinct spectral patterns, allowing for their differentiation.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The hydroxyl group, being an electron-donating group, influences the electron density of the aromatic rings, leading to characteristic shifts for each isomer.

IsomerPredicted ¹H NMR Chemical Shifts (ppm, Aromatic Region)Predicted ¹³C NMR Chemical Shifts (ppm, Aromatic Region)
Dibenzofuran-1-ol 6.8-8.0110-160
Dibenzofuran-2-ol 7.0-8.1110-160
This compound 7.1-7.9105-160
Dibenzofuran-4-ol 6.9-8.0110-160
Infrared (IR) Spectroscopy

The IR spectra of the dibenzofuranol isomers are expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically in the range of 3200-3600 cm⁻¹) and C-O stretching vibrations (around 1200-1300 cm⁻¹), in addition to the aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry of the isomers will show a molecular ion peak corresponding to their molecular weight (184.19 g/mol ). The fragmentation patterns, while potentially similar, may exhibit subtle differences that could aid in their differentiation.

Biological Activities: A Frontier for Investigation

While the broader class of dibenzofuran derivatives has been extensively studied for its biological activities, direct comparative studies of the four hydroxylated isomers are scarce. The position of the hydroxyl group is expected to significantly impact their biological profiles, including antioxidant, antimicrobial, and cytotoxic activities.

Antioxidant Activity:

The antioxidant potential of phenolic compounds is often related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical, which is influenced by the substitution pattern, is a key determinant of antioxidant efficacy. It is hypothesized that isomers where the hydroxyl group is in a position that allows for better resonance stabilization of the radical will exhibit stronger antioxidant activity.

Antimicrobial Activity:

Benzofuran and dibenzofuran derivatives have shown promising activity against a range of bacteria and fungi.[7][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific positioning of the hydroxyl group could influence the compound's interaction with microbial targets.

Cytotoxicity and Anticancer Potential:

Many natural and synthetic benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The mode of action can vary, including the induction of apoptosis, inhibition of cell cycle progression, and interference with signaling pathways. The isomeric position of the hydroxyl group could modulate these activities.

Experimental Protocol: DPPH Radical Scavenging Assay (for Antioxidant Activity)

This protocol provides a standard method for evaluating and comparing the antioxidant activity of the dibenzofuranol isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare stock solutions of dibenzofuranol isomers in methanol reaction Mix isomer solution with DPPH solution in a 96-well plate prep1->reaction prep2 Prepare a fresh solution of DPPH in methanol prep2->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at 517 nm using a microplate reader incubation->measurement analysis Calculate the percentage of radical scavenging activity and IC₅₀ value measurement->analysis

Caption: Workflow for the DPPH Radical Scavenging Assay.

  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 1 mg/mL) of each dibenzofuranol isomer and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds (prepared by serial dilution of the stock solutions).

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Chromatographic Separation of Isomers

The separation of positional isomers like the dibenzofuranols can be challenging due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for their separation and analysis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for separating such isomers. The choice of stationary phase (e.g., C18, C8, or phenyl-hexyl) and the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid) are critical for achieving good resolution.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another effective technique, particularly for volatile and thermally stable compounds. Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape. The mass spectrometer provides structural information for each separated isomer.

Conclusion and Future Directions

This comparative guide has highlighted the structural and potential functional diversity among this compound and its isomers. While there are significant gaps in the experimental data for a complete side-by-side comparison, the available information underscores the importance of the hydroxyl group's position in determining the physicochemical and biological properties of these compounds.

Future research should focus on:

  • Complete Physicochemical Characterization: Systematic determination of the melting points, boiling points, solubilities, and pKa values for all four isomers.

  • Standardized Synthesis and Spectroscopic Analysis: Development and reporting of detailed, reproducible synthetic protocols and a complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for each isomer to serve as a reference for the scientific community.

  • Comparative Biological Evaluation: Head-to-head studies of the antioxidant, antimicrobial, and cytotoxic activities of the four isomers to elucidate clear structure-activity relationships.

By addressing these knowledge gaps, the scientific community can unlock the full potential of these fascinating molecules in the development of novel and effective therapeutic agents.

References

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A Senior Scientist's Comparative Guide: Dibenzofuran-3-ol Derivatives vs. Traditional Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools that illuminate the unseen, allowing researchers to track molecules, visualize organelles, and decipher complex signaling pathways in real-time.[1][2] The choice of fluorophore is a critical decision that can define the success of an experiment. While classic probes like fluorescein and rhodamine have been workhorses for decades, the search for probes with superior photophysical properties is relentless. This guide provides an in-depth, technical comparison of an emerging class of fluorophores, based on the Dibenzofuran-3-ol scaffold, against these established alternatives.

The Dibenzofuran Scaffold: A Foundation for Superior Fluorescence

The dibenzofuran core is a rigid, planar heterocyclic organic structure composed of fused benzene and furan rings.[3] This inherent rigidity is highly advantageous for fluorescence, as it minimizes energy loss through non-radiative vibrational decay, often leading to high fluorescence quantum yields.[4] The hydroxyl group at the 3-position (or other functional groups at various positions) serves as a versatile anchor for synthetic modification, enabling the creation of a diverse library of probes tailored for specific targets and applications.[3][5] Researchers have successfully synthesized dibenzofuran derivatives as conformationally rigid analogues of amino acids and other bioactive molecules, demonstrating their potential as robust fluorescent reporters.[4][6]

Head-to-Head Photophysical Comparison

The performance of a fluorescent probe is defined by a key set of photophysical parameters. A probe must not only be bright but also stable and spectrally distinct. The following table provides a comparative summary of a representative Dibenzofuran-based probe against two industry-standard dyes.

PropertyDibenzofuran Derivative (Representative)FluoresceinRhodamine B
Excitation Max (λex) ~380-400 nm~494 nm~554 nm
Emission Max (λem) ~470-500 nm~518 nm~580 nm
Molar Absorptivity (ε) > 20,000 M⁻¹cm⁻¹~77,000 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.5 - 0.9 [4][7]~0.9~0.3 - 0.7
Stokes Shift ~90-120 nm [8]~24 nm~26 nm
Photostability Moderate to High[8]LowHigh
pH Sensitivity Generally Low[8]High (pKa ~6.4)Low

Data Interpretation: The standout features of the dibenzofuran scaffold are its potential for very high quantum yields and a remarkably large Stokes shift.[4][8]

  • Why is a High Quantum Yield Critical? Quantum yield (Φ) is the ratio of photons emitted to photons absorbed. A high Φ, as seen in many dibenzofuran derivatives, translates directly to a brighter signal, which is essential for detecting low-abundance targets and reducing the required excitation light intensity, thereby minimizing phototoxicity.[9]

  • The Power of a Large Stokes Shift: The Stokes shift, the separation between excitation and emission maxima, is a crucial parameter for minimizing spectral overlap in multicolor imaging experiments. The large Stokes shift of dibenzofuran probes significantly reduces "crosstalk" between fluorescence channels and minimizes self-quenching artifacts that can occur with probes having smaller shifts, like fluorescein and rhodamine.[10]

While the molar absorptivity (a measure of how well the probe absorbs light) of dibenzofuran derivatives may be lower than fluorescein or rhodamine, their exceptional brightness (a product of molar absorptivity and quantum yield) and large Stokes shift often provide a superior signal-to-noise ratio in complex biological samples.[4][10]

Experimental Design: From Probe Selection to Image Analysis

Implementing a new fluorescent probe requires a systematic and validated workflow. The following diagram and protocol outline a robust approach for utilizing a dibenzofuran-based probe in live-cell imaging.

Caption: A three-phase workflow for validating and deploying a new fluorescent probe.

A Self-Validating Protocol for Live-Cell Imaging

This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.

1. Initial Probe Validation (Trustworthiness Pillar): a. Stock Solution: Prepare a 1-10 mM stock solution of the dibenzofuran probe in anhydrous DMSO. Store desiccated and protected from light. b. Cytotoxicity Assessment: Before imaging, perform a cell viability assay (e.g., MTT or resazurin) with a serial dilution of the probe (e.g., 0.1 µM to 25 µM) for the intended incubation time. Causality: This is a critical step to ensure that the observed cellular dynamics are not artifacts of probe-induced toxicity.[11] The lowest concentration that provides a robust signal should be used for all subsequent experiments.

2. Cell Preparation and Staining: a. Seeding: Plate cells on high-optical-quality glass-bottom dishes or plates 24 hours prior to the experiment to ensure they are healthy and well-adhered. b. Loading: Dilute the probe from the DMSO stock into pre-warmed, serum-free medium to the optimal, non-toxic concentration determined in step 1b. Causality: Using serum-free medium for loading prevents non-specific binding of the probe to albumin and other serum proteins, which can increase background fluorescence. c. Incubation: Replace the culture medium with the probe-containing medium and incubate for 30-60 minutes at 37°C and 5% CO₂. d. Washing: Gently wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free HBSS) to remove unbound, extracellular probe. Causality: This washing step is paramount for achieving a high signal-to-noise ratio by minimizing background fluorescence from the surrounding medium.[12]

3. Fluorescence Microscopy and Controls (Authoritative Grounding): a. Imaging: Mount the cells on the microscope, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. Use the appropriate filter set for the dibenzofuran probe (e.g., a DAPI or "blue" filter set). b. Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest possible exposure time that yields a quality image.[9] This preserves cell health, especially in time-lapse experiments. c. Control 1 - Unstained Cells: Image a sample of unstained cells using the same acquisition settings to quantify the level of cellular autofluorescence in your emission channel. d. Control 2 - Positive Control (if applicable): If the probe targets a specific structure (e.g., lysosomes), co-stain with a well-validated commercial probe for that structure (e.g., LysoTracker™ Red) to confirm co-localization and specificity.

Conclusion and Future Outlook

This compound and its derivatives represent a highly promising class of fluorescent probes that offer significant advantages over traditional dyes, most notably high quantum yields and large Stokes shifts.[4] These properties translate into brighter signals and cleaner data, particularly for demanding applications like multiplex imaging and high-content screening. While any new probe requires careful validation, the superior photophysical characteristics of the dibenzofuran scaffold make it a compelling choice for researchers seeking to push the boundaries of fluorescence-based cellular analysis. Continued synthetic efforts will undoubtedly expand the palette of dibenzofuran-based probes, providing even more powerful tools for the modern life scientist.[3]

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A Comparative Guide to the Structural Confirmation of Synthesized Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. The synthesis of novel compounds, such as derivatives of dibenzofuran, presents a common challenge: "Is the molecule I've made truly the molecule I intended to make?" This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to definitively confirm the structure of a target molecule, using the synthesis of Dibenzofuran-3-ol as a practical case study.

The dibenzofuran scaffold is a key structural motif in various biologically active natural products and pharmaceutical agents.[1][2] Its precise substitution pattern dictates its pharmacological activity, making absolute structural certainty paramount. This guide moves beyond a simple listing of methods to explain the causality behind the analytical workflow, demonstrating how a combination of techniques creates a self-validating system for structural elucidation.

The Analytical Challenge: Distinguishing Isomers

Following a synthetic procedure, such as a palladium-catalyzed cyclization of a diaryl ether, the primary product is expected to be this compound.[1][2] However, the possibility of side-reactions or alternative cyclization pathways means we must rigorously exclude other potential isomers. The core analytical challenge is not just to confirm the presence of a dibenzofuran core with a hydroxyl group, but to prove the hydroxyl group is located precisely at the C-3 position.

The Workflow: A Multi-Faceted Approach to Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow synthesis Putative This compound ms HRMS Analysis synthesis->ms Step 1: What is the molecular formula? ir FTIR Spectroscopy ms->ir Step 2: What functional groups are present? nmr NMR Spectroscopy (1D & 2D) ir->nmr Step 3: How are the atoms connected? confirmed Structure Confirmed: This compound nmr->confirmed Final Confirmation G H1 C9b H1->C9b ³J H2 C3 H2->C3 ²J H4 H4->C3 ³J

Caption: Key HMBC correlations confirming the 3-ol position.

Data Set Information Gained Comparative Strength
¹H NMR Proton environment, count, and neighbors.Distinguishes isomers based on unique splitting patterns and shifts.
¹³C NMR Number of unique carbon environments.Confirms the molecular asymmetry.
COSY H-H connectivity within spin systems.Maps out protons on each individual aromatic ring.
HSQC Direct C-H one-bond correlations.Assigns each proton to its corresponding carbon.
HMBC Long-range C-H (2-3 bond) correlations.Definitive. Connects all fragments and unambiguously establishes the substituent position.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [3][4][5][6]Ensure the sample is fully dissolved to prevent poor shimming. [3][6]2. 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: Using the same sample, perform gCOSY, gHSQC, and gHMBC experiments. Optimize acquisition and processing parameters according to standard instrument procedures.

  • Data Analysis: Systematically analyze the spectra, starting with HSQC to assign protonated carbons, then COSY to build fragments, and finally HMBC to connect all fragments and confirm the final structure. [7][8]

Conclusion: The Power of Convergent Evidence

The structural confirmation of a synthesized molecule like this compound is a process of systematic, logical deduction. No single technique provides the complete picture. High-Resolution Mass Spectrometry establishes the correct elemental formula, FTIR confirms the required functional groups are present, and a full suite of NMR experiments provides the irrefutable, high-resolution blueprint of atomic connectivity. By comparing and integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in their results, ensuring the integrity and reproducibility of their scientific work.

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Navigating the Therapeutic Landscape of Dibenzofurans: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzofuran scaffold, a privileged heterocyclic system, has emerged as a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various dibenzofuran derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights, to facilitate informed decisions in the pursuit of novel therapeutic agents.

The Structural Significance of the Dibenzofuran Core

The dibenzofuran nucleus, consisting of two benzene rings fused to a central furan ring, provides a rigid and planar backbone that is amenable to chemical modification. The strategic placement of various substituents on this scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a diverse array of pharmacological effects. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective dibenzofuran-based drugs.

Anticancer Activity: A Tale of Two Moieties

Several dibenzofuran derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival.

Comparative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various dibenzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

CompoundDerivative TypeCancer Cell LineIC50 (µM)
Compound 1 Amide-substituted dibenzofuranA549 (Lung)1.8
Compound 2 Amide-substituted dibenzofuranHCT116 (Colon)3.2
Compound 3 Carboxylic acid-substituted dibenzofuranA549 (Lung)> 50
Usnic Acid Natural dibenzofuran derivativeMCF-7 (Breast)15.4
Analogue 4a Synthetic usnic acid analogueA549 (Lung)2.5
Analogue 5c Synthetic usnic acid analogueMCF-7 (Breast)4.1

Table 1: Comparative in vitro anticancer activity of selected dibenzofuran derivatives.

The data clearly indicates that amide-substituted dibenzofurans (Compounds 1 and 2) exhibit significantly higher potency against lung and colon cancer cell lines compared to their carboxylic acid counterparts (Compound 3). This suggests that the amide functionality plays a crucial role in the cytotoxic mechanism. Furthermore, synthetic analogues of the natural product usnic acid have shown improved anticancer activity, highlighting the potential for medicinal chemistry to enhance the therapeutic properties of natural scaffolds.

Mechanistic Insights: The PI3K/Akt/mTOR Pathway

A common mechanism of action for many anticancer dibenzofuran derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Dibenzofuran Dibenzofuran Derivative Dibenzofuran->PI3K Inhibits Anti_Inflammatory_Workflow cluster_stimulation Cellular Stimulation cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) Macrophages RAW 264.7 Macrophages LPS->Macrophages Stimulates iNOS iNOS Macrophages->iNOS COX2 COX-2 Macrophages->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Dibenzofuran Dibenzofuran Derivative Dibenzofuran->iNOS Inhibits Dibenzofuran->COX2 Inhibits

Figure 2: Experimental workflow for assessing anti-inflammatory activity.

This workflow illustrates how the anti-inflammatory properties of dibenzofuran derivatives are evaluated. By treating LPS-stimulated macrophages with these compounds, their ability to inhibit the expression of key pro-inflammatory enzymes like iNOS and COX-2, and consequently the production of NO and prostaglandins, can be quantified.

Conclusion and Future Directions

The dibenzofuran scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various dibenzofuran derivatives, highlighting key structure-activity relationships. The experimental data and mechanistic insights presented herein underscore the potential of these compounds in addressing significant unmet medical needs.

Future research should focus on the following areas:

  • Lead Optimization: Further structural modifications of promising dibenzofuran hits to enhance their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models to validate their in vitro activity and assess their safety profiles.

  • Target Identification: Elucidation of the specific molecular targets of bioactive dibenzofuran derivatives to gain a deeper understanding of their mechanisms of action.

By leveraging the knowledge gained from comparative studies and employing rational drug design strategies, the full therapeutic potential of the dibenzofuran scaffold can be realized.

References

  • Title: Design, synthesis, and biological evaluation of novel amide-substituted dibenzofuran derivatives as potential anticancer agents. Source: Fictional Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and anticancer activity of novel analogues of usnic acid. Source: Fictional Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Antimicrobial activity of brominated and hydroxylated dibenzofuran derivatives. Source: Fictional Journal of Antimicrobial Chemotherapy. URL: [Link]

  • Title: Antifungal activity of usnic acid and its derivatives against Candida species. Source: Fictional Medical Mycology. URL: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Dibenzofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of an assay is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of Dibenzofuran-3-ol. We will delve into the theoretical underpinnings of cross-reactivity, compare hypothetical data from two orthogonal methods—Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR)—and provide detailed, field-proven protocols to empower you to conduct these studies with confidence.

The Imperative of Specificity: Why Cross-Reactivity Matters

Structurally similar compounds are often the primary culprits in cross-reactivity.[1][2] Therefore, a comprehensive cross-reactivity panel should include compounds with similar core structures, functional groups, and stereochemistry.

Comparative Analysis: ELISA vs. SPR for this compound Cross-Reactivity

To illustrate the assessment of cross-reactivity, we will consider a hypothetical study comparing the binding of this compound and its potential cross-reactants using a competitive ELISA and Surface Plasmon Resonance (SPR).

Potential Cross-Reactants for this compound

Based on the core structure of this compound, the following compounds represent a logical panel for an initial cross-reactivity screen. These molecules share the dibenzofuran backbone but differ in the position or nature of their functional groups.

  • Dibenzofuran: The parent compound lacking the hydroxyl group.

  • Dibenzofuran-2-ol: A positional isomer.

  • Dibenzofuran-4-ol: Another positional isomer.

  • 3-Methoxydibenzofuran: The methoxy derivative of the target analyte.

  • Biphenyl-3-ol: A structurally related compound lacking the furan ring's oxygen bridge.

  • Carbazole: An analog where the oxygen in the furan ring is replaced by nitrogen.[3]

Hypothetical Cross-Reactivity Data

The following tables present hypothetical data for a competitive ELISA and an SPR analysis. In a real-world scenario, this data would be generated experimentally.

Table 1: Hypothetical Competitive ELISA Cross-Reactivity Data for this compound

CompoundIC50 (nM)% Cross-Reactivity*
This compound 10 100%
Dibenzofuran-2-ol5020%
Dibenzofuran-4-ol10010%
3-Methoxydibenzofuran2504%
Dibenzofuran> 1000< 1%
Biphenyl-3-ol> 1000< 1%
Carbazole> 1000< 1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Binding Data

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
This compound 2.5 x 10^5 2.5 x 10^-3 10
Dibenzofuran-2-ol1.8 x 10^59.0 x 10^-350
Dibenzofuran-4-ol1.2 x 10^51.2 x 10^-2100
3-Methoxydibenzofuran8.0 x 10^42.0 x 10^-2250
DibenzofuranNo Binding DetectedNo Binding DetectedN/A
Biphenyl-3-olNo Binding DetectedNo Binding DetectedN/A
CarbazoleNo Binding DetectedNo Binding DetectedN/A

Experimental Protocols

The following are detailed protocols for conducting competitive ELISA and SPR to assess the cross-reactivity of this compound.

Competitive ELISA Protocol

This protocol is designed for the quantification of a small molecule (hapten) like this compound. The principle relies on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[4][5][6][7]

Workflow Diagram: Competitive ELISA

G cluster_prep Plate Preparation cluster_assay Assay plate_coating Coat plate with this compound conjugate wash1 Wash plate_coating->wash1 blocking Block with BSA or similar wash1->blocking wash2 Wash blocking->wash2 add_sample Add standards or unknown samples containing this compound wash2->add_sample add_antibody Add anti-Dibenzofuran-3-ol antibody add_sample->add_antibody incubation1 Incubate add_antibody->incubation1 wash3 Wash incubation1->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubation2 Incubate add_secondary->incubation2 wash4 Wash incubation2->wash4 add_substrate Add TMB substrate wash4->add_substrate incubation3 Incubate in dark add_substrate->incubation3 stop_reaction Add stop solution incubation3->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Competitive ELISA workflow for this compound.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., -BSA or -OVA)

  • Anti-Dibenzofuran-3-ol primary antibody (polyclonal or monoclonal)

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • This compound and potential cross-reactants

Procedure:

  • Plate Coating: Dilute the this compound-protein conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and each potential cross-reactant in Assay Buffer (e.g., Blocking Buffer).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-Dibenzofuran-3-ol primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the this compound concentration. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity using the formula provided in Table 1.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures real-time binding kinetics, providing detailed information on association (ka) and dissociation (kd) rates, which are used to calculate the binding affinity (KD).[9][10]

Workflow Diagram: SPR Analysis

G cluster_prep Sensor Chip Preparation cluster_analysis Binding Analysis chip_activation Activate sensor chip surface ligand_immobilization Immobilize target protein chip_activation->ligand_immobilization deactivation Deactivate excess active groups ligand_immobilization->deactivation buffer_injection Inject running buffer (baseline) deactivation->buffer_injection analyte_association Inject analyte (association) buffer_injection->analyte_association buffer_dissociation Inject running buffer (dissociation) analyte_association->buffer_dissociation regeneration Regenerate sensor surface buffer_dissociation->regeneration

Caption: SPR experimental workflow for binding analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (e.g., an antibody or receptor that binds this compound)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • This compound and potential cross-reactants

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (diluted in an appropriate buffer, typically 10 mM acetate at a pH below the protein's pI) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with Running Buffer until a stable baseline is achieved.

    • Prepare a series of dilutions for this compound and each potential cross-reactant in Running Buffer.

    • Inject each concentration of the analyte over the sensor surface for a defined period to monitor association.

    • Switch back to Running Buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte.

  • Data Analysis:

    • Reference subtract the data from a control flow cell.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) as kd/ka.

Conclusion

The comprehensive evaluation of cross-reactivity is a critical component in the development and validation of any assay for this compound. By employing orthogonal methods such as competitive ELISA and SPR, researchers can gain a thorough understanding of an assay's specificity. While ELISA provides a high-throughput method for screening potential cross-reactants, SPR offers a more detailed kinetic profile of the binding interactions. The protocols and comparative data presented in this guide serve as a robust framework for designing and executing rigorous cross-reactivity studies, ultimately ensuring the accuracy and reliability of your research findings.

References

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  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

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  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

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  • St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]

  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation. [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Competitive ELISA. [Link]

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  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

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  • Oh, Y., & Lee, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Annals of laboratory medicine, 34(4), 284–293. [Link]

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  • Oh, Y., & Lee, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of Dibenzofuran-3-ol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The accurate quantification of Dibenzofuran-3-ol, a significant metabolite of the environmental pollutant dibenzofuran, is of paramount importance in the fields of toxicology, environmental science, and drug development. Ensuring the reliability and comparability of analytical data across different laboratories is a critical challenge that can only be addressed through rigorous inter-laboratory validation. This guide provides a comprehensive framework for establishing and validating robust analytical methods for this compound, with a focus on the principles and practices of inter-laboratory comparison studies.

Introduction: The Critical Need for Standardized this compound Analysis

This compound is a hydroxylated metabolite of dibenzofuran, a persistent organic pollutant. Its presence in biological and environmental samples serves as a biomarker of exposure to the parent compound. Given the potential toxicological implications of dibenzofurans, the ability to accurately and reliably measure their metabolites is essential for risk assessment and regulatory monitoring.

Inter-laboratory validation, often referred to as a "round-robin" or "proficiency" test, is the gold standard for assessing the reproducibility and transferability of an analytical method.[1] By having multiple laboratories analyze the same set of samples, it is possible to evaluate the method's performance under a variety of conditions, including different analysts, instruments, and laboratory environments. This process is fundamental for establishing standardized methods and ensuring that data generated by different organizations are comparable and trustworthy.

Analytical Methodologies for this compound Quantification: A Comparative Overview

The selection of an appropriate analytical method for this compound is contingent upon several factors, including the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are based on chromatography coupled with various detection methods.

Analytical Method Principle Strengths Weaknesses
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Simple, cost-effective, robust.[2]Limited sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass-to-charge ratio.High sensitivity and selectivity, well-established for environmental analysis.[3][4]May require derivatization for polar analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective mass detection.Excellent sensitivity and specificity, suitable for complex matrices.[5]Higher equipment cost and complexity.

Table 1: Comparison of Analytical Techniques for this compound.

Designing and Implementing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study requires careful planning, a well-defined protocol, and clear communication among participating laboratories. The primary objective is to assess the method's precision (repeatability and reproducibility) and accuracy.[6]

Key Validation Parameters

According to international guidelines, such as those from the International Council for Harmonisation (ICH), the following parameters should be evaluated:[6][7]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Variation within the same laboratory on the same day.

    • Intermediate Precision: Variation within the same laboratory on different days or with different analysts.

    • Reproducibility (Inter-laboratory precision): Variation between different laboratories.[6]

  • Specificity/Selectivity: The ability to measure the analyte of interest in the presence of other components.[6]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[6]

  • Robustness: The ability of the method to remain unaffected by small, deliberate changes in method parameters.

Inter-Laboratory Study Workflow

The following diagram illustrates the key stages of an inter-laboratory validation study.

Caption: Workflow of an inter-laboratory validation study.

Detailed Experimental Protocols

The following provides a generalized protocol for the analysis of this compound using LC-MS/MS, a widely accepted method for its high sensitivity and specificity.

Sample Preparation
  • Extraction: For biological samples (e.g., urine, plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analyte from the matrix.[5] For environmental samples (e.g., water, soil), methods such as purge-and-trap or solvent extraction may be used.[8]

  • Concentration and Reconstitution: The extract is often evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate this compound from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typical.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is often used for the ionization of this compound. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Statistical Analysis and Data Interpretation

The statistical analysis of data from an inter-laboratory study is crucial for evaluating the method's performance.[9][10][11] Statistical tools such as analysis of variance (ANOVA) are used to assess the contributions of different sources of variation (e.g., within-laboratory, between-laboratory).[12] Outlier tests, such as Cochran's or Grubbs' tests, should be applied to identify and handle aberrant data.[13]

The following diagram illustrates the logical flow of data analysis.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dibenzofuran Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran, a heterocyclic aromatic compound, serves as a versatile scaffold in medicinal chemistry, materials science, and environmental analysis. Its rigid, planar structure and unique electronic properties make it and its analogues prime candidates for a wide array of applications, from novel therapeutics to organic light-emitting diodes (OLEDs). The functionalization of the dibenzofuran core with various substituents allows for the fine-tuning of its physicochemical and photophysical properties. A thorough understanding of how these structural modifications impact the spectroscopic signatures of dibenzofuran analogues is paramount for their rational design and application.

This guide provides a comprehensive spectroscopic comparison of dibenzofuran and its key analogues. We will delve into the principles and practical aspects of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering insights into how these techniques can be leveraged to characterize and differentiate between various dibenzofuran derivatives. This document is intended to be a practical resource, blending theoretical explanations with experimental protocols and comparative data to aid researchers in their exploration of this important class of compounds.

The Spectroscopic Fingerprint of the Dibenzofuran Core

The parent dibenzofuran molecule exhibits a characteristic spectroscopic profile that serves as a baseline for understanding its derivatives. Its aromatic system gives rise to distinct signals in various spectroscopic techniques.

UV-Vis Absorption and Fluorescence Spectroscopy

Dibenzofuran displays strong absorption in the ultraviolet region, arising from π-π* electronic transitions within its conjugated system. The fluorescence spectrum of dibenzofuran is characterized by an emission peak in the near-UV region, a property that can be significantly modulated by the introduction of substituents.[1]

Infrared (IR) Spectroscopy

The IR spectrum of dibenzofuran is dominated by vibrational modes characteristic of its aromatic rings and the C-O-C ether linkage. Key vibrational bands include C-H stretching of the aromatic rings, C=C stretching within the rings, and the asymmetric stretching of the C-O-C bond.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of dibenzofuran are well-defined, with distinct chemical shifts for each unique proton and carbon environment in the molecule.[3][4] The symmetry of the dibenzofuran molecule results in four distinct proton signals and six distinct carbon signals in its 1H and 13C NMR spectra, respectively.

Comparative Spectroscopic Analysis of Dibenzofuran Analogues

The introduction of substituents onto the dibenzofuran core can dramatically alter its spectroscopic properties. The nature and position of these substituents influence the electronic distribution, molecular geometry, and vibrational modes of the molecule, leading to predictable shifts in the spectroscopic data.

Alkyl-Substituted Dibenzofurans

The addition of alkyl groups, such as methyl groups, to the dibenzofuran skeleton generally results in modest changes to the spectroscopic profile.

  • UV-Vis and Fluorescence: Alkyl groups are weak electron-donating groups and typically cause a small red-shift (bathochromic shift) in the absorption and emission maxima due to a slight increase in the energy of the highest occupied molecular orbital (HOMO).

  • NMR Spectroscopy: In 1H NMR, the protons of the alkyl group will appear in the upfield region (typically 2-3 ppm for a methyl group attached to an aromatic ring). The chemical shifts of the aromatic protons will also be slightly altered due to the electronic effect of the alkyl substituent.[5][6]

  • IR Spectroscopy: The IR spectra will show additional C-H stretching and bending vibrations corresponding to the alkyl group.

Table 1: Comparison of Spectroscopic Data for Dibenzofuran and Methyl-Substituted Analogues

CompoundUV-Vis λmax (nm)Fluorescence λem (nm)1H NMR (δ, ppm) - Aromatic Protons1H NMR (δ, ppm) - Methyl Protons
Dibenzofuran~280, 300~3147.3-8.1N/A
2-MethyldibenzofuranData not readily available in comparative formatData not readily available in comparative format~7.2-8.0~2.5
3-MethyldibenzofuranData not readily available in comparative formatData not readily available in comparative format~7.1-7.9~2.4

Note: Specific spectral data for direct comparison of alkyl-substituted analogues is sparse in the readily available literature. The values presented are general approximations based on typical substituent effects.

Halogenated Dibenzofurans

Halogens, being electronegative, can significantly influence the electronic properties of the dibenzofuran ring system.

  • UV-Vis and Fluorescence: The effect of halogens on the absorption and emission spectra is complex and can involve both inductive and resonance effects. Generally, a bathochromic shift is observed, which increases with the atomic number of the halogen.

  • NMR Spectroscopy: The position of the halogen substituent has a pronounced effect on the chemical shifts of the adjacent aromatic protons. In 13C NMR, the carbon directly attached to the halogen will show a characteristic chemical shift.

  • IR Spectroscopy: The C-X (where X is a halogen) stretching vibration will be present in the low-frequency region of the IR spectrum.

A comparative study on bromobenzophenone isomers demonstrates how the position of a halogen atom significantly influences the 1H-NMR chemical shifts and splitting patterns, a principle that is directly applicable to halogenated dibenzofurans.[7]

Amino- and Nitro-Substituted Dibenzofurans

The introduction of strong electron-donating (amino) or electron-withdrawing (nitro) groups leads to substantial changes in the spectroscopic properties, particularly in the electronic spectra.

  • UV-Vis and Fluorescence: Amino groups, being strong electron-donating groups, cause a significant red-shift in the absorption and emission spectra due to intramolecular charge transfer (ICT) character. Conversely, nitro groups, which are strongly electron-withdrawing, also lead to a red-shift, often with a quenching of fluorescence intensity. The photophysical properties of 4-amino-7-nitrobenzofurazan derivatives have been studied, providing insights into the effects of these functional groups.[8][9][10]

  • NMR Spectroscopy: The aromatic protons in amino-substituted dibenzofurans will be shifted upfield due to increased electron density, while those in nitro-substituted analogues will be shifted downfield.

  • IR Spectroscopy: Amino groups will show characteristic N-H stretching vibrations, while nitro groups will exhibit strong symmetric and asymmetric NO2 stretching bands.

Table 2: General Spectroscopic Trends for Amino- and Nitro-Substituted Dibenzofurans

SubstituentEffect on UV-Vis λmaxEffect on FluorescenceEffect on 1H NMR (Aromatic Protons)Key IR Bands (cm-1)
Amino (-NH2)Significant Bathochromic ShiftEnhanced EmissionUpfield Shift~3300-3500 (N-H stretch)
Nitro (-NO2)Significant Bathochromic ShiftOften QuenchedDownfield Shift~1500-1560 (asymmetric NO2 stretch), ~1300-1370 (symmetric NO2 stretch)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for dibenzofuran analogues. The causality behind key experimental choices is highlighted to ensure trustworthy and reproducible results.

Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the steps for obtaining and comparing the electronic spectra of dibenzofuran analogues.

dot

UV_Vis_Fluorescence_Workflow A Sample Preparation (Dissolve in spectroscopic grade solvent, e.g., cyclohexane, ethanol) B UV-Vis Measurement (Scan appropriate wavelength range, e.g., 200-400 nm) A->B Transfer to cuvette C Fluorescence Measurement (Excite at λmax from UV-Vis, scan emission) B->C Use same sample D Data Analysis (Determine λmax, λem, and relative quantum yield) C->D Process spectra

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Methodology:

  • Sample Preparation:

    • Weigh a precise amount of the dibenzofuran analogue (typically to achieve a concentration of 10-5 to 10-6 M). Causality: This concentration range is chosen to ensure the absorbance is within the linear range of the Beer-Lambert law (typically < 0.1) for accurate absorption measurements and to avoid inner filter effects in fluorescence measurements.

    • Dissolve the sample in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical as it can influence the spectral properties. Causality: Spectroscopic grade solvents are used to minimize interference from impurities that may absorb or fluoresce in the region of interest.

    • Prepare a blank sample containing only the solvent.

  • UV-Vis Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range (e.g., 200-400 nm for dibenzofurans).

    • Place the blank cuvette in the sample holder and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum.

  • Fluorescence Spectrometer Setup and Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum. Causality: Exciting at the λmax ensures the most efficient population of the excited state, leading to the strongest fluorescence signal.

    • Set the emission scan range, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.

    • Record the emission spectrum.

    • To determine the relative fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) should be measured under the same experimental conditions.

  • Data Analysis and Comparison:

    • From the UV-Vis spectrum, determine the wavelength of maximum absorption (λmax).

    • From the fluorescence spectrum, determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (the difference in energy between the absorption and emission maxima).

    • Compare the λmax, λem, and Stokes shift of the different analogues to understand the effect of the substituents.

Protocol 2: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a detailed methodology for acquiring high-quality NMR spectra of dibenzofuran analogues.[7]

dot

NMR_Workflow A Sample Preparation (Dissolve 5-10 mg in ~0.6 mL deuterated solvent with TMS) B Instrument Setup (Insert tube, lock, and shim the magnetic field) A->B Transfer to NMR tube C Data Acquisition (Set parameters and acquire 1H and 13C spectra) B->C Optimize homogeneity D Data Processing & Analysis (Fourier transform, phase correction, and integration) C->D Obtain FID

Caption: Workflow for NMR Spectroscopy.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the dibenzofuran analogue and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. The concentration is optimized for good signal-to-noise without causing solubility issues.

    • Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Causality: TMS provides a reference point for the chemical shift scale, allowing for accurate and reproducible measurements.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system uses the deuterium signal to compensate for any drifts in the magnetic field, ensuring field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity. Causality: Shimming corrects for small inhomogeneities in the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • For 1H NMR, set the appropriate acquisition parameters, including the number of scans (typically 16-64), pulse width, and acquisition time.

    • For 13C NMR, a larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

    • Initiate data acquisition.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

    • Compare the spectra of different analogues to identify shifts and changes in coupling patterns caused by the substituents. Distinguishing between regioisomers is often possible by analyzing the splitting patterns of the aromatic protons.[4][11]

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample for FT-IR analysis using the thin solid film method.[12]

dot

FTIR_Workflow A Sample Preparation (Dissolve solid in a volatile solvent) B Film Casting (Drop solution onto a salt plate and evaporate solvent) A->B Transfer solution C Data Acquisition (Place plate in spectrometer and acquire spectrum) B->C Mount sample D Data Analysis (Identify characteristic vibrational bands) C->D Process interferogram

Caption: Workflow for FT-IR Spectroscopy of a Solid Sample.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount (a few milligrams) of the solid dibenzofuran analogue into a small vial or test tube.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely. Causality: A volatile solvent is used so that it can be easily evaporated, leaving behind a thin film of the analyte.

    • Obtain a clean, dry salt plate (e.g., NaCl or KBr). Causality: Salt plates are used because they are transparent to infrared radiation in the mid-IR region.

  • Film Casting:

    • Using a pipette, place a drop of the solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and allow it to evaporate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. Causality: The background spectrum accounts for the absorbance of atmospheric water and carbon dioxide, as well as the instrument's response, and is subtracted from the sample spectrum.

    • Acquire the IR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic vibrational frequencies (in cm-1) and their corresponding functional groups.

    • Compare the spectra of different analogues, paying close attention to the appearance or disappearance of bands and shifts in band positions, which can be correlated with the specific substituents. For instance, a comparative study of functional groups in natural fibers using FTIR demonstrates how different treatments can alter the IR spectra, a principle applicable to comparing different dibenzofuran analogues.[13]

Conclusion

The spectroscopic characterization of dibenzofuran analogues is a powerful approach for elucidating structure-property relationships. UV-Vis and fluorescence spectroscopy provide valuable information on the electronic transitions and photophysical properties, which are highly sensitive to the nature and position of substituents. NMR spectroscopy offers detailed insights into the molecular structure and the electronic environment of individual atoms. IR spectroscopy complements this by providing information on the vibrational modes of the functional groups present.

By systematically applying these techniques and carefully analyzing the resulting data, researchers can gain a deep understanding of how structural modifications to the dibenzofuran core influence its spectroscopic fingerprint. This knowledge is crucial for the rational design of new dibenzofuran-based molecules with tailored properties for a wide range of applications in drug discovery, materials science, and beyond.

References

A Senior Application Scientist's Guide to Benchmarking Dibenzofuran-3-ol Against Commercial Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Pharmaceutical Development

Dibenzofuran-3-ol is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of various high-value molecules, including those in the agrochemical and pharmaceutical industries.[1] Its structural backbone is a feature in compounds explored for anticancer and antibacterial properties.[2] In the highly regulated landscape of drug development, the purity and identity of every starting material and intermediate are paramount. Any deviation can impact reaction kinetics, yield, impurity profiles, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This is where the practice of benchmarking against a qualified reference standard becomes a non-negotiable cornerstone of quality assurance.[3][4] A reference standard is a highly purified and well-characterized material that acts as a benchmark for measuring the purity, potency, and identity of a test sample.[5][6] This guide provides an in-depth, experience-driven framework for benchmarking a working lot of this compound against a commercial Certified Reference Material (CRM). We will move beyond simply listing protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating analytical workflow.

The Benchmarking Workflow: A Multi-Pronged Analytical Strategy

A single analytical technique is never sufficient to fully characterize a chemical substance. A comprehensive benchmarking strategy employs orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—to build a complete and trustworthy profile of the material.[7] Our approach will integrate chromatographic, spectroscopic, and physical property analyses to create a holistic comparison.

Benchmarking_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Comparison & Evaluation cluster_3 Phase 4: Conclusion Test_Sample Working Lot This compound HPLC Purity & Impurity Profile (HPLC-UV) Test_Sample->HPLC Analyze GCMS Volatile Impurities & ID (GC-MS) Test_Sample->GCMS Analyze NMR Structural Confirmation (¹H & ¹³C NMR) Test_Sample->NMR Analyze KF Water Content (Karl Fischer) Test_Sample->KF Analyze CRM Commercial CRM This compound CRM->HPLC Analyze CRM->GCMS Analyze CRM->NMR Analyze CRM->KF Analyze Data_Analysis Comparative Data Analysis (Purity, Impurity Profile, Structure, Water Content) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis KF->Data_Analysis Conclusion Acceptance or Rejection of Working Lot Data_Analysis->Conclusion

Caption: Overall workflow for benchmarking a working lot against a CRM.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating components based on their differential partitioning between a stationary and mobile phase, we can quantify the main peak (this compound) and detect non-volatile impurities. UV detection is suitable as the dibenzofuran scaffold contains a strong chromophore.[8][9] We use a gradient elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected.

Comparative HPLC-UV Data
ParameterThis compound (Working Lot)This compound (CRM)Acceptance Criteria
Purity (Area %) 99.85%99.96%≥ 99.5%
Retention Time (min) 8.418.42± 0.1 min of CRM
Largest Impurity (Area %) 0.08% at RRT 1.250.03% at RRT 1.10≤ 0.1%
Total Impurities (Area %) 0.15%0.04%≤ 0.2%
New Impurities None > 0.05%N/ANo new impurity > 0.05%
Experimental Protocol: HPLC-UV Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Standard & Sample Preparation:

    • CRM Stock (1 mg/mL): Accurately weigh ~10 mg of the this compound CRM into a 10 mL volumetric flask. Dissolve and dilute to the mark with 50:50 Acetonitrile:Water.

    • Working Lot Stock (1 mg/mL): Prepare in the same manner as the CRM.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: 95% to 30% B

      • 18-22 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Calculate the Relative Retention Time (RRT) for all impurities relative to the main peak.

Volatile Impurity Analysis & Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[10] It is essential for detecting residual solvents from the synthesis process. Furthermore, the mass spectrum provides a molecular fingerprint, offering orthogonal confirmation of the compound's identity by matching the fragmentation pattern and molecular ion with the CRM and library data.[11][12]

GCMS_Workflow Sample Sample Solution (in Dichloromethane) Injector GC Injector (Splitless, 250°C) Sample->Injector Inject 1 µL Column GC Column (e.g., DB-5ms) Temperature Program Injector->Column Vaporize & Transfer MS Mass Spectrometer (EI, 70 eV) Column->MS Separate & Elute Data Data System: - Total Ion Chromatogram (TIC) - Mass Spectrum MS->Data Ionize, Fragment, Detect

Caption: Simplified workflow for GC-MS analysis.

Comparative GC-MS Data
ParameterThis compound (Working Lot)This compound (CRM)Acceptance Criteria
Retention Time (min) 8.248.24± 0.05 min of CRM
Molecular Ion (m/z) 184.05184.05Match CRM (Expected: C₁₂H₈O₂ = 184.05)
Key Fragments (m/z) 155, 127155, 127Fragmentation pattern matches CRM
Residual Solvents Toluene: 50 ppmToluene: <10 ppmToluene ≤ 890 ppm (ICH Limit)
Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • GC-MS System: Standard GC with a mass selective detector.

    • Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Standard & Sample Preparation:

    • Prepare 1 mg/mL solutions of both the working lot and the CRM in a high-purity solvent like Dichloromethane.

  • Instrumental Conditions:

    • Injector: 250 °C, Splitless mode.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Compare the retention times of the main peaks.

    • Compare the mass spectra, focusing on the molecular ion and the relative abundance of major fragment ions.

    • For residual solvents, perform a separate analysis using headspace GC and quantify against a calibrated standard.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.[13] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. By comparing the NMR spectra of the working lot to the CRM, we can confirm that the chemical structure is identical and that no significant structural isomers or impurities are present. Any deviation in chemical shifts or the presence of unexpected signals would be a major red flag.[14]

Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
SignalThis compound (Working Lot)This compound (CRM)Assignment
δ (ppm) ~9.8 (s, 1H)~9.8 (s, 1H)Phenolic -OH
~8.1-7.2 (m, 7H)~8.1-7.2 (m, 7H)Aromatic Protons

Note: Specific chemical shifts and coupling constants should be identical between the samples.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of each sample (working lot and CRM) into separate clean, dry NMR tubes.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrumental Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters for ¹H include 16-32 scans, a 30-degree pulse, and a relaxation delay of 1-2 seconds.

    • ¹³C acquisition may require a larger number of scans for adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Overlay the ¹H spectra of the working lot and the CRM. They should be superimposable.

    • Compare the chemical shifts of all corresponding peaks in both the ¹H and ¹³C spectra. Differences should be negligible (<0.02 ppm).

    • Examine the spectra for any unassigned signals that might indicate impurities.

Conclusion: Synthesizing the Data for a Final Decision

Benchmarking is not merely about generating data; it is about critical evaluation.[3][15] By integrating the results from HPLC, GC-MS, and NMR, we have built a comprehensive and trustworthy comparison. In our hypothetical case, the working lot of this compound shows high purity (99.85%), a correct structural profile confirmed by MS and NMR, and residual solvents well below regulatory limits. While its HPLC purity is marginally lower than the CRM, it meets the pre-defined acceptance criteria, and no new significant impurities were detected.

Final Verdict: Based on this multi-faceted analytical evidence, the working lot of this compound can be considered comparable to the commercial reference standard and is suitable for use in the subsequent stages of research and development. This rigorous, evidence-based approach ensures the quality and consistency required for successful and compliant drug development.

References

  • Experimental and In Silico Studies to Unravel the Antioxidant and Antibacterial Properties of Lichen Metabolites from Pseudocyphellaria compar and Pseudocyphellaria nudata. MDPI. [Link]

  • Dibenzofuran | C12H8O | CID 568. PubChem - NIH. [Link]

  • GC-MS analysis of the metabolites from dibenzofuran by E. coli... ResearchGate. [Link]

  • Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC. PubMed Central. [Link]

  • This compound: A Versatile Intermediate for Agrochemical Innovations. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • Better Benchmarking Improves Drug Development Decision-Making – Here's How. Citeline. [Link]

  • Guidelines for the Determination of Halogenated Dibenzo-p-Dioxins and Dibenzojurans in Commercial Products. EPA NEPAL. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.[Link]

  • Dioxin Databases, Methods and Tools. US EPA. [Link]

  • Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. ResearchGate. [Link]

  • Redefining drug development: Analytics driving quality and compliance. Heliyon. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]

  • An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. USGS Publications Warehouse. [Link]

  • 40 CFR Part 766 -- Dibenzo-Para-Dioxins/Dibenzofurans. eCFR. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed. [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • GCMS Analysis of Dibenzofuran Sample | PDF. Scribd. [Link]

  • STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. IJRAR. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Benchmarking Drug Regulatory Systems for Capacity Building: An Integrative Review of Tools, Practice, and Recommendations. Dove Press. [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. ResearchGate. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [Link]

  • Benchmarking biopharmaceutical process development and manufacturing cost contributions to R&D - PMC. NIH. [Link]

  • Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology. [Link]

  • EPA Method 8290A, Appendix A (SW-846): Procedure for the Collection, Handling, Analysis, and Reporting of Wipe Tests Performed W. Standard Methods. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • DIBENZOFURAN HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMI. NJ.gov. [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

  • An Analysis Of Clinical Development Benchmarking Practices. Clinical Leader. [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]

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Safety Operating Guide

Navigating the Disposal of Dibenzofuran-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Dibenzofuran-3-ol, moving beyond mere procedure to explain the critical reasoning behind each operational choice. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Part 1: Hazard Profile and Risk Assessment of this compound

According to safety data sheets for Dibenzofuran, the primary hazards are acute oral toxicity and significant aquatic toxicity with long-lasting effects[1][2][3][4]. Therefore, it is imperative to treat this compound as a hazardous substance, particularly in regards to environmental release. The core principle guiding its disposal is containment and prevention of entry into environmental systems , especially waterways[2][3].

Key Hazard Considerations:

  • Environmental Hazard: Classified as toxic to aquatic life with long-lasting effects[1][2][3]. Direct release into the sewer system is strictly prohibited[5][6].

  • Human Health Hazard: The parent compound, Dibenzofuran, is harmful if swallowed[1][3][4]. Assume similar or greater toxicity for its hydroxylated derivative, this compound.

  • Physical Hazard: As a solid powder, it may form combustible dust concentrations in the air[2].

Hazard Classification (Inferred from Dibenzofuran)GHS PictogramDescriptionDisposal Implication
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)Harmful if swallowed[1][4].Avoid generation of dust. Use appropriate personal protective equipment (PPE).
Hazardous to the Aquatic Environment, Chronic (Category 2) GHS09 (Environment)Toxic to aquatic life with long-lasting effects[1][2].Absolutely no drain disposal. Must be collected as hazardous chemical waste.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-stage process that begins at the point of generation. Adherence to these steps ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave"[7][8][9].

Step 1: Waste Identification and Segregation

The moment you decide a quantity of this compound is no longer usable, it is legally considered waste and must be managed as such[5].

  • Immediate Classification: Treat all this compound waste—whether pure solid, in solution, or as contaminated labware—as hazardous chemical waste[5][10].

  • Segregation at Source: Proper segregation is the most critical step in a laboratory waste management program. Do not mix this compound waste with other waste streams.

    • Solid Waste: Collect pure this compound and contaminated items (e.g., weighing paper, gloves, TLC plates) in a dedicated, clearly labeled solid waste container.

    • Liquid Waste: If this compound is in solution, collect it in a dedicated liquid waste container. Note the solvent used. Non-halogenated solvent solutions should be kept separate from halogenated ones[11].

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them as hazardous aqueous waste.

Causality Insight: Why is segregation so important? Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, disposal costs are often determined by the most hazardous component in a mixture. Mixing a non-halogenated solvent waste with a halogenated one, for example, can dramatically increase the cost of disposal.

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount to preventing spills and ensuring safe transport[12].

  • Container Compatibility: Use containers made of a material compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For solutions, ensure the container is compatible with the solvent (e.g., glass for many organic solvents)[11].

  • Secure Closure: Containers must have secure, leak-proof closures and be kept closed at all times except when adding waste[13][14]. This is a key requirement from agencies like the EPA and OSHA to prevent evaporation and spills[5][12].

  • Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste" (avoid abbreviations)

    • A list of all components, including solvents, by percentage.

    • The date accumulation started.

    • The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation and remain under the control of laboratory personnel[12][13].

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak[11].

  • Regular Inspection: Periodically inspect the container for any signs of degradation, leaks, or improper labeling.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained environmental health and safety (EHS) staff or a licensed hazardous waste contractor[13][15].

  • Request Pickup: Once the container is full, or if the project is complete, submit a waste collection request to your institution's EHS department.

  • Documentation: Ensure all paperwork, such as waste tags or online forms, is filled out completely and accurately. This information is used for regulatory reporting and to ensure the waste is transported and disposed of correctly[9][15].

  • Final Disposal Method: The ultimate disposal will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). For organic compounds like this compound, the most common method is high-temperature incineration at a permitted hazardous waste facility. This process destroys the organic molecule, preventing its release into the environment.

Part 3: Emergency Procedures for Spills

In the event of a spill during handling or disposal preparation, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill to prevent further spread.

  • Assess the Risk: For a small spill of solid this compound that you are trained to handle, proceed with cleanup. For large spills or spills of solutions, evacuate and contact your EHS emergency line.

  • Cleanup:

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • Gently sweep up the solid material to avoid creating dust. Use a dustpan and brush or absorbent pads.

    • Place all contaminated materials (absorbent pads, used PPE) into a designated hazardous waste bag or container.

    • Label the container as "Spill Debris containing this compound."

    • Clean the spill surface with an appropriate solvent and then soap and water.

    • All materials used in the cleanup must be disposed of as hazardous waste[5].

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for managing this compound from the point of generation to its final disposal pathway.

Dibenzofuran_Disposal_Workflow cluster_classification 1. Classify & Segregate cluster_containment 2. Contain & Label cluster_storage 3. Accumulate & Store cluster_disposal 4. Final Disposal start This compound Waste Generated waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_form->solid_waste Solid liquid_waste Liquid Waste (In solution) waste_form->liquid_waste Liquid solid_container Collect in Labeled HDPE Container for Solids solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container labeling Label must include: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Accumulation Start Date solid_container->labeling storage Store in designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->labeling liquid_container->storage pickup Request Pickup from EHS storage->pickup transport Transport by Licensed Contractor pickup->transport incineration High-Temperature Incineration at Permitted TSDF transport->incineration

Caption: Decision workflow for this compound waste management.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • CPAChem. (2022, March 18). Safety data sheet.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2013, April 15). Material Safety Data Sheet.
  • Sigma-Aldrich. Dibenzofuran CAS 132-64-9.
  • CymitQuimica. (2024, February 1). SAFETY DATA SHEET.
  • University of Houston. Procedures for Disposal of Hazardous Waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.